molecular formula C7H7FO2 B050614 3-Fluoro-4-methoxyphenol CAS No. 452-11-9

3-Fluoro-4-methoxyphenol

Cat. No.: B050614
CAS No.: 452-11-9
M. Wt: 142.13 g/mol
InChI Key: ORECFXMTZQZHSP-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenol is a versatile fluorinated phenolic building block of significant interest in advanced chemical research and development. Its primary value lies in its application as a key synthetic intermediate in pharmaceutical chemistry and materials science. The strategic incorporation of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the phenolic ring creates a unique electronic profile, making it an ideal precursor for the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Researchers utilize this compound to construct more elaborate structures, such as kinase inhibitors and other biologically active small molecules, where the fluorine atom can enhance metabolic stability, influence lipophilicity, and modulate binding affinity through subtle electronic effects. In materials science, it serves as a monomer or a modifying agent for the synthesis of specialized polymers and advanced liquid crystalline materials, where its asymmetric substitution pattern can dictate molecular packing and material properties. The presence of the phenol group allows for straightforward functionalization via O-alkylation or incorporation into ester and ether linkages, facilitating rapid scaffold diversification. This compound is intended For Research Use Only and is a crucial reagent for medicinal chemists and material scientists exploring structure-activity relationships and developing novel compounds with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methoxyphenol
Source PubChem
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InChI

InChI=1S/C7H7FO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORECFXMTZQZHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562712
Record name 3-Fluoro-4-methoxyphenol
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Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

452-11-9
Record name 3-Fluoro-4-methoxyphenol
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Record name 3-fluoro-4-methoxyphenol
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Foundational & Exploratory

3-Fluoro-4-methoxyphenol CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-4-methoxyphenol: A Key Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, enhancing metabolic stability, receptor binding affinity, and bioavailability.[1] this compound has emerged as a valuable and versatile building block in this context, offering a synthetically accessible platform for the introduction of a fluorinated methoxyphenol moiety into complex molecular architectures. This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, synthesis, spectroscopic characterization, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structure

This compound is a substituted phenol characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring.

Chemical Structure

The structure of this compound is fundamental to its reactivity and utility as a synthetic intermediate.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 452-11-9[2][3]
Molecular Formula C₇H₇FO₂[2][3]
SMILES COC1=C(C=C(C=C1)O)F[2]
InChIKey ORECFXMTZQZHSP-UHFFFAOYSA-N[2]

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved from readily available starting materials such as o-anisidine (2-methoxyaniline). The synthetic strategy involves a two-step process: diazotization of the aniline followed by a Schiemann reaction to introduce the fluorine atom, and subsequent functional group manipulation.

Synthetic Workflow Diagram

Synthesis_Workflow Start o-Anisidine Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate1 2-Methoxybenzenediazonium chloride Step1->Intermediate1 Step2 Schiemann Reaction (HBF₄, heat) Intermediate1->Step2 Intermediate2 2-Fluoroanisole Step2->Intermediate2 Step3 Demethylation (e.g., BBr₃ or HBr) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic pathway from o-anisidine to this compound.

Detailed Experimental Protocol (Representative)

Step 1: Diazotization of o-Anisidine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve o-anisidine in an aqueous solution of hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2-methoxybenzenediazonium chloride intermediate.

Step 2: Schiemann Reaction for Fluorination

  • To the cold diazonium salt solution, add a chilled solution of tetrafluoroboric acid (HBF₄).

  • The diazonium tetrafluoroborate salt will precipitate. Isolate the precipitate by filtration and wash with cold water, followed by a cold organic solvent like ethanol or diethyl ether.

  • Carefully dry the diazonium salt.

  • Gently heat the dry salt to induce thermal decomposition, which will yield 2-fluoroanisole, nitrogen gas, and boron trifluoride.

Step 3: Demethylation to the Phenol

  • Dissolve the crude 2-fluoroanisole in a suitable anhydrous solvent such as dichloromethane.

  • Cool the solution in an ice bath and add a demethylating agent like boron tribromide (BBr₃) or hydrobromic acid (HBr) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Ar-H (adjacent to OH)~6.8-7.0Doublet of doublets (dd)JH-H ≈ 8-9, JH-F ≈ 2-3Ortho coupling to the adjacent aromatic proton and a smaller meta coupling to the fluorine atom.
Ar-H (adjacent to F)~6.7-6.9Doublet of doublets (dd)JH-H ≈ 8-9, JH-F ≈ 10-12Ortho coupling to the adjacent aromatic proton and a larger ortho coupling to the fluorine atom.
Ar-H (adjacent to OCH₃)~6.9-7.1Doublet (d)JH-H ≈ 8-9Ortho coupling to the adjacent aromatic proton.
-OCH₃~3.8-3.9Singlet (s)-Methoxy group protons are chemically equivalent and do not couple with other protons.
-OH~5.0-6.0Broad singlet (br s)-The chemical shift of the phenolic proton is concentration and solvent dependent and will appear as a broad signal that can be exchanged with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the influence of the electron-donating methoxy and hydroxyl groups and the electron-withdrawing fluorine atom on the aromatic carbons.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-F~150-155 (d, JC-F ≈ 240-250 Hz)The carbon directly attached to fluorine will show a large one-bond C-F coupling constant and will be significantly downfield.
C-OH~145-150The carbon bearing the hydroxyl group will be deshielded.
C-OCH₃~140-145The carbon attached to the methoxy group will be deshielded.
C-H (aromatic)~110-125The remaining aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the substituents. Carbons ortho and para to the electron-donating groups will be more shielded (upfield).
-OCH₃~55-60The methoxy carbon will appear in the typical range for such groups.
Infrared (IR) Spectroscopy

Key expected vibrational frequencies in the IR spectrum of this compound include:

  • ~3200-3600 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

  • ~2850-3000 cm⁻¹: C-H stretching of the aromatic and methyl groups.

  • ~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1200-1300 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

  • ~1000-1100 cm⁻¹: Symmetric C-O-C stretching.

  • ~1100-1200 cm⁻¹: C-F stretching.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its utility stems from the strategic placement of the fluoro, methoxy, and hydroxyl groups, which can be further functionalized.

Role as a Fluorinated Scaffold

The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule.[1] By using this compound as a starting material, medicinal chemists can:

  • Block Metabolic Sites: The C-F bond is very strong and resistant to enzymatic cleavage, thus preventing metabolic degradation at that position.[5]

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH.

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.[1]

  • Improve Lipophilicity and Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[6]

Synthetic Utility

The hydroxyl group of this compound serves as a convenient handle for further chemical transformations, such as:

  • Etherification: Reaction with alkyl halides or tosylates to introduce a variety of side chains.

  • Esterification: Acylation with acid chlorides or anhydrides.

  • Coupling Reactions: The phenolic oxygen can be used in various cross-coupling reactions to form more complex structures.

This synthetic versatility makes this compound a key intermediate in the synthesis of novel bioactive compounds, including those with potential applications as anti-inflammatory, antiviral, and antifungal agents. It is also listed as a building block for protein degraders, a rapidly growing area of drug discovery.[3]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Do not breathe dust, fume, gas, mist, vapors, or spray.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound is a strategically important building block in the field of medicinal chemistry and drug discovery. Its unique combination of a reactive hydroxyl group, a methoxy substituent, and a metabolically robust fluorine atom provides a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists seeking to leverage the benefits of fluorine incorporation in their drug development programs.

References

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Fluoro-4-methoxyphenol is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenolic ring, imparts desirable electronic and metabolic properties to target molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the rationale behind methodological choices. The content is structured to empower researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic route for their specific applications.

Introduction: The Significance of Fluorinated Phenols

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[3][4] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and physicochemical properties of a molecule. In the context of phenols, fluorination can modulate acidity, lipophilicity, and metabolic stability, making fluorinated phenols valuable intermediates in drug discovery.[5] this compound, in particular, serves as a crucial precursor for various biologically active compounds.[1]

This guide will explore the principal strategies for the synthesis of this compound, broadly categorized into two main approaches:

  • Electrophilic Fluorination of 4-Methoxyphenol Derivatives: This approach involves the direct introduction of a fluorine atom onto a pre-existing 4-methoxyphenol scaffold.

  • Multi-step Syntheses from Alternative Precursors: These pathways build the target molecule through a sequence of reactions starting from more readily available materials like vanillin or guaiacol.

Each strategy presents its own set of advantages and challenges, which will be discussed in detail to provide a holistic understanding for the practicing chemist.

Pathway I: Electrophilic Fluorination of 4-Methoxyphenol

Direct fluorination of the aromatic ring is an attractive and often convergent approach to aryl fluorides.[6] For the synthesis of this compound, this involves the regioselective introduction of a fluorine atom at the C-3 position of a 4-methoxyphenol derivative.

2.1. The Underlying Principle: Directing Effects and Reagent Selection

The hydroxyl and methoxy groups of 4-methoxyphenol are both ortho-, para-directing activators for electrophilic aromatic substitution. The challenge lies in achieving selective fluorination at the desired C-3 position over the sterically less hindered and electronically similar C-5 position. The choice of the electrophilic fluorinating agent is paramount to achieving high selectivity and yield. Reagents containing a nitrogen-fluorine (N-F) bond have proven to be the most effective, stable, and safe for this purpose.[6]

A common and highly effective electrophilic fluorinating agent is N-Fluorobenzenesulfonimide (NFSI).[6] The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways.[6] Regardless of the precise mechanism, the reaction involves the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the N-F reagent.

2.2. Visualization of the Electrophilic Fluorination Pathway

Electrophilic_Fluorination cluster_start Starting Material cluster_reagent Reagent cluster_product Product 4-Methoxyphenol 4-Methoxyphenol This compound This compound 4-Methoxyphenol->this compound Electrophilic Fluorination NFSI N-Fluorobenzenesulfonimide (NFSI) NFSI->this compound

Caption: Electrophilic fluorination of 4-methoxyphenol.

2.3. Experimental Protocol: Electrophilic Fluorination with NFSI

Materials:

  • 4-Methoxyphenol

  • N-Fluorobenzenesulfonimide (NFSI)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Electrophilic fluorinating agents like NFSI are sensitive to moisture, which can lead to decomposition and reduced yields.[7]

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and improve regioselectivity.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting material, the sulfonimide byproduct, and any regioisomers that may have formed.[8]

Pathway II: Multi-step Synthesis from Vanillin

An alternative and often more scalable approach involves the synthesis of this compound from readily available and inexpensive starting materials such as vanillin (4-hydroxy-3-methoxybenzaldehyde). This pathway involves a series of well-established transformations.

3.1. The Synthetic Strategy: A Stepwise Approach

The conversion of vanillin to this compound typically proceeds through the following key steps:

  • Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol must be protected to prevent interference with subsequent reactions. A common protecting group is the methyl group, converting vanillin to veratraldehyde (3,4-dimethoxybenzaldehyde).

  • Baeyer-Villiger Oxidation: This reaction converts the aldehyde group of veratraldehyde into a formate ester, which is then hydrolyzed to the corresponding phenol.

  • Nitration: Introduction of a nitro group onto the aromatic ring, which will later be converted to the fluorine atom.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine.

  • Balz-Schiemann Reaction: This classic reaction converts the aromatic amine to a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride.

  • Demethylation: Removal of the protecting methyl group from the 4-position to reveal the final phenolic hydroxyl group.

3.2. Visualization of the Multi-step Synthesis from Vanillin

Vanillin_Pathway Vanillin Vanillin Veratraldehyde Veratraldehyde Vanillin->Veratraldehyde Methylation FormateEster Formate Ester Veratraldehyde->FormateEster Baeyer-Villiger Dimethoxyphenol 3,4-Dimethoxyphenol FormateEster->Dimethoxyphenol Hydrolysis NitroDimethoxybenzene Nitro-3,4-dimethoxybenzene Dimethoxyphenol->NitroDimethoxybenzene Nitration AminoDimethoxybenzene Amino-3,4-dimethoxybenzene NitroDimethoxybenzene->AminoDimethoxybenzene Reduction DiazoniumSalt Diazonium Salt AminoDimethoxybenzene->DiazoniumSalt Diazotization FluoroDimethoxybenzene 3-Fluoro-4,5-dimethoxybenzene DiazoniumSalt->FluoroDimethoxybenzene Balz-Schiemann Product This compound FluoroDimethoxybenzene->Product Demethylation Guaiacol_Pathway Guaiacol Guaiacol Vanillin Vanillin Guaiacol->Vanillin Formylation FurtherSteps ... (Follows Vanillin Pathway) Vanillin->FurtherSteps Product This compound FurtherSteps->Product

References

An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenol: Properties, Applications, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Phenolic Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and acidity (pKa). 3-Fluoro-4-methoxyphenol is an exemplar of a simple yet powerful building block that leverages these principles. It serves as a key intermediate in the synthesis of complex bioactive molecules, offering chemists a versatile platform for structural modification. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, potential applications, and the experimental methodologies crucial for its characterization, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

The functional characteristics of this compound are dictated by its fundamental physicochemical properties. These values are critical for predicting its behavior in both reaction media and biological systems.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound[1]
CAS Number 452-11-9[1]
Molecular Formula C₇H₇FO₂[1]
Molecular Weight 142.13 g/mol [1]
Appearance Light yellow to brown solid[2]
Boiling Point No experimental data available. The isomer 2-Fluoro-4-methoxyphenol has a boiling point of 94 °C at 4 mmHg.
Melting Point No experimental data available. The related compound 3-Fluoro-4-methoxyphenylboronic acid melts at 206-211 °C.[3]
pKa 9.46 ± 0.18 (Predicted)[2]
LogP (Octanol/Water) 0.9 (Computed)[1]
Solubility No specific data available. Phenolic compounds like 4-methoxyphenol show limited solubility in water (40 g/L at 25 °C) but are generally soluble in organic solvents like ethanol, acetone, and ether.[4][5][6][7]

Spectroscopic Characterization: A Structural Blueprint

Confirming the identity and purity of this compound requires a multi-faceted spectroscopic approach. While primary spectra for this specific compound are not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the hydroxyl proton. The aromatic region will be complex due to fluorine-proton coupling. We would anticipate three signals in the aromatic region (approx. 6.5-7.0 ppm), a singlet for the methoxy group (-OCH₃) around 3.8 ppm, and a broad singlet for the hydroxyl proton (-OH) which can vary in chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹J C-F). The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. For instance, spectral data for the related 3-Fluoro-4-methoxybenzaldehyde can provide reference points for expected shifts.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methoxy C-H.

  • C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ regions.

  • C-F Stretch: A strong, characteristic absorption band typically found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 142. The fragmentation pattern would likely involve the loss of a methyl group (-CH₃) to give a fragment at m/z = 127, and potentially the loss of a formyl radical (-CHO) or carbon monoxide (-CO). The NIST WebBook provides the mass spectrum for the isomer 4-Fluoro-2-methoxyphenol, which shows a strong peak at m/z 127 and the molecular ion peak at m/z 142.[9][10]

Experimental Protocols: Ensuring Analytical Integrity

The trustworthiness of research hinges on robust and reproducible experimental design. Below are detailed protocols for the characterization and analysis of phenolic compounds like this compound.

Protocol 1: Spectrophotometric Determination of pKa

The acidity of the phenolic proton (pKa) is a critical parameter influencing ionization state and, consequently, solubility and biological activity.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8.5 to 10.5). Phosphate buffers are commonly used.[11]

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10⁻² M) of this compound in a suitable organic solvent like methanol or ethanol.[11][12]

  • Sample Preparation: Add a small, precise volume of the stock solution to each buffer solution to create a set of samples with constant total phenol concentration but varying pH.

  • Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample, including highly acidic (pH < 2) and highly basic (pH > 12) solutions to obtain the spectra of the fully protonated (HA) and deprotonated (A⁻) forms, respectively.

  • Data Analysis: Identify the wavelength of maximum absorbance difference between the HA and A⁻ forms. At this wavelength, measure the absorbance (A) of each buffered sample.

  • Calculation: Use the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A_b is the absorbance of the basic form, A_a is the absorbance of the acidic form, and A is the absorbance at a given pH.

  • Graphical Determination: Plot pH versus log[(A_b - A) / (A - A_a)]. The y-intercept of the resulting line provides the pKa value.[12]

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare Phenol Stock Solution samples Create Samples (Phenol in Buffers) stock->samples buffers Prepare Buffer Series (Varying pH) buffers->samples uv_vis Acquire UV-Vis Spectra for all samples samples->uv_vis ph_meter Measure Exact pH of each sample samples->ph_meter abs_data Extract Absorbance at λ_max uv_vis->abs_data plot Plot pH vs. log(ratio) ph_meter->plot calc Calculate log ratio [(Ab-A)/(A-Aa)] abs_data->calc calc->plot pka Determine pKa (y-intercept) plot->pka

Caption: Workflow for Spectrophotometric pKa Determination.

Synthesis and Applications in Drug Discovery

While specific synthesis routes for this compound are not widely published, logical pathways can be inferred from the synthesis of related anilines and phenols. A common approach involves the functionalization of a precursor like 2-fluorophenol, followed by methylation and other modifications. For example, the synthesis of 4-fluoro-3-methoxyaniline often starts from 2-fluoro-5-nitrophenol.[13]

The true value of this compound lies in its role as a versatile intermediate. The fluorinated methoxyphenyl moiety is found in numerous compounds investigated for therapeutic applications.

  • Enzyme Inhibitors: The scaffold is present in molecules designed to inhibit critical enzymes in disease pathways. For instance, it has been used in the development of compounds that inhibit EGFR (Epidermal Growth Factor Receptor) triple mutants, which are implicated in certain cancers.[1]

  • Anti-inflammatory Agents: The related 3-Fluoro-4-methoxybenzoic acid is a building block for non-steroidal anti-inflammatory drugs (NSAIDs).[14]

  • Antimicrobial and Antiviral Agents: Derivatives have been synthesized and explored for their potential as antimicrobial and antiviral agents.[14]

G cluster_synthesis Multi-step Synthesis start This compound (Building Block) step1 Step 1: Coupling Reaction (e.g., Suzuki, Buchwald) start->step1 step2 Step 2: Functional Group Interconversion step1->step2 step3 Step 3: Final Modification & Purification step2->step3 end_product Final API (e.g., Kinase Inhibitor) step3->end_product

Caption: Role as a key intermediate in drug synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion 1BGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage
STOT SE 3GHS07 (Exclamation Mark)DangerH335: May cause respiratory irritation

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection. Use a government-approved respirator if dust or fumes are generated.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eye wash stations are readily accessible.

  • Storage: Store in a dry, well-ventilated place. Keep the container tightly closed and store locked up.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move person to fresh air and keep comfortable for breathing.

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its carefully balanced electronic properties, conferred by the fluoro and methoxy substituents, provide a scaffold that is both stable and reactive in predictable ways. While a full experimental dataset for this specific molecule is not yet consolidated in the public domain, a thorough understanding of its predicted properties, the characteristics of its isomers, and its role in the synthesis of high-value pharmaceuticals underscores its importance. This guide serves as a foundational resource for researchers aiming to harness the potential of this versatile building block in the ongoing quest for novel and more effective therapeutics.

References

3-Fluoro-4-methoxyphenol reactivity and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-4-methoxyphenol

Abstract

This compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring a strongly activating hydroxyl group, a strongly activating methoxy group, and a deactivating but ortho, para-directing fluoro group—creates a nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's reactivity in key organic transformations, including electrophilic and nucleophilic substitutions, and its overall stability profile. We delve into the mechanistic underpinnings of its behavior, offering predictive insights and practical, field-proven protocols for its handling and use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Molecular Profile and Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to brown crystalline substance.[1] The strategic placement of its functional groups dictates its electronic nature and, consequently, its chemical behavior.

  • Hydroxyl (-OH) and Methoxy (-OCH3) Groups: Both are powerful activating groups. They donate significant electron density to the aromatic ring via the resonance effect (+R), which greatly outweighs their inductive electron-withdrawing (-I) effect. This donation substantially increases the ring's nucleophilicity, making it highly susceptible to electrophilic attack.[2]

  • Fluoro (-F) Group: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect (-I), which deactivates the ring relative to benzene. However, it also possesses a resonance-donating effect (+R) through its lone pairs. For halogens, the inductive effect typically dominates, yet they remain ortho, para-directors.[3]

The cumulative effect is a highly electron-rich aromatic system where the activating properties of the hydroxyl and methoxy groups are dominant, predisposing the molecule to rapid reaction under various conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 452-11-9[4][5]
Molecular Formula C₇H₇FO₂[4]
Molecular Weight 142.13 g/mol [4]
Appearance Light yellow to brown solid[1]
Melting Point 54-55 °C[1]
Boiling Point 248.2 ± 20.0 °C (Predicted)[1]
pKa 9.46 ± 0.18 (Predicted)[1]

Reactivity and Synthetic Utility

The reactivity of this compound is multifaceted, offering several avenues for synthetic modification.

Electrophilic Aromatic Substitution (EAS)

The phenol moiety renders the aromatic ring exceptionally reactive toward electrophiles, often allowing for transformations under milder conditions than those required for less activated systems like benzene.[6]

Regioselectivity Analysis: The directing effects of the three substituents determine the position of electrophilic attack.

  • -OH (Position 1): Strongly directs ortho (positions 2, 6) and para (position 4, blocked).

  • -OCH₃ (Position 4): Strongly directs ortho (positions 3, 5) and para (position 1, blocked). Position 3 is blocked by the fluoro group.

  • -F (Position 3): Weakly directs ortho (positions 2, 4) and para (position 6). Position 4 is blocked.

The concerted effect of these groups funnels electrophilic attack primarily to positions 2, 5, and 6. The powerful activating influence of the hydroxyl and methoxy groups makes these positions highly nucleophilic.

Directing effects on the this compound ring.

Exemplary Protocol: Regioselective Bromination

The high activation of the ring necessitates the use of mild brominating agents to prevent polysubstitution and oxidation. N-Bromosuccinimide (NBS) is an ideal choice.

Objective: To selectively mono-brominate this compound.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as acetonitrile or dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps control the reaction rate and improve selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 eq.) portion-wise over 15-20 minutes with vigorous stirring. The slow addition is critical to maintain temperature and minimize side reactions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired brominated isomer(s).

Nucleophilicity of the Phenolic Oxygen

The phenolic proton is moderately acidic, and its deprotonation with a suitable base yields a highly nucleophilic phenoxide anion.[2] This anion is a potent nucleophile for O-alkylation and O-acylation reactions.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack A This compound C Phenoxide Anion (Enhanced Nucleophile) A->C + Base B Base (e.g., K2CO3, NaH) E O-Alkylated / O-Acylated Product (Ether / Ester) C->E + Electrophile D Electrophile (e.g., R-X, Acyl Chloride)

Workflow for O-alkylation/acylation via the phenoxide.

Exemplary Protocol: Williamson Ether Synthesis

Objective: To synthesize 3-fluoro-4-methoxy-1-(benzyloxy)benzene.

Methodology:

  • Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a moderate base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide salt.

  • Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC. The elevated temperature is necessary to drive the Sₙ2 reaction to completion.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The aqueous workup removes the DMF and inorganic salts.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the desired ether.

Nucleophilic Aromatic Substitution (SNAr)

While the electron-rich nature of the ring generally disfavors nucleophilic aromatic substitution, the presence of the fluorine atom offers a potential handle for this reaction under specific circumstances. For SNAr to be viable, the aromatic ring must be activated by at least one potent electron-withdrawing group (EWG), such as a nitro (-NO₂) group, positioned ortho or para to the leaving group.[3] The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions because it stabilizes the intermediate Meisenheimer complex and the rate-determining step is the initial nucleophilic attack, not the C-F bond cleavage.[3][7]

Therefore, while this compound itself is not a substrate for SNAr, a derivative, such as 5-nitro-3-fluoro-4-methoxyphenol, would be highly activated for displacement of the fluoride by a nucleophile.

Stability and Safe Handling

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

Chemical Stability and Degradation

The primary degradation pathway for phenols is oxidation. Exposure to air, light, and certain metals can catalyze the formation of phenoxy radicals, which can dimerize or react further to form colored quinone-type impurities.[8][9] The electron-donating methoxy group can further increase this susceptibility. Therefore, prolonged storage under ambient conditions may lead to discoloration and a decrease in purity.

Table 2: Storage and Handling Recommendations

ParameterRecommendationRationale and Reference(s)
Storage Temperature Room TemperatureTo prevent degradation while avoiding potential freezing/thawing cycles.[1]
Atmosphere Store under an inert atmosphere (N₂, Ar).Minimizes oxidative degradation from atmospheric oxygen.
Container Keep in a tightly sealed, opaque container.Prevents exposure to moisture and light, which can accelerate degradation.[1][10]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides.To prevent vigorous, potentially hazardous reactions.[11]
Hazard Profile and Personal Protective Equipment (PPE)

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[4][12]

  • H314: Causes severe skin burns and eye damage.[10][12]

  • H335: May cause respiratory irritation.[10][12]

Due to its corrosive nature, strict adherence to safety protocols is mandatory.

G start Start: Handle Compound fume_hood Work inside a certified chemical fume hood. start->fume_hood ppe Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat fume_hood->ppe weigh Weigh solid in a container. Use anti-static weigh boat. ppe->weigh transfer Transfer solid carefully to reaction vessel. weigh->transfer cleanup Clean spills immediately. Decontaminate surfaces. transfer->cleanup waste Dispose of waste in -labeled hazardous waste container. cleanup->waste end End: Secure Storage waste->end

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxyphenol: Key Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Foreword: The Strategic Importance of 3-Fluoro-4-methoxyphenol

This compound is a highly valuable substituted phenol derivative, serving as a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic properties, imparted by the synergistic effects of the electron-withdrawing fluorine atom and the electron-donating methoxy and hydroxyl groups, make it a sought-after intermediate for introducing specific functionalities into larger, more complex molecules. The strategic placement of the fluorine atom, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the key starting materials and proven synthetic strategies for the efficient and scalable production of this compound.

I. Retrosynthetic Analysis: Identifying Core Precursors

A thorough retrosynthetic analysis of this compound reveals two primary strategic approaches, each centered around a different commercially available and economically viable starting material. The choice between these pathways often depends on the scale of the synthesis, the availability of specific reagents, and the desired purity profile of the final product.

The two principal starting materials identified are:

  • o-Fluoroanisole: A versatile precursor that allows for the introduction of functionality at the para position.

  • 2-Fluoro-4-nitroanisole: A nitrated intermediate that provides a direct route to an amino-functionalized precursor.

This guide will dissect the synthetic transformations originating from each of these key starting materials.

II. Synthetic Pathway 1: Formylation of o-Fluoroanisole and Subsequent Functional Group Interconversion

This pathway leverages the directing effects of the methoxy group in o-fluoroanisole to introduce a formyl group, which is then converted to the target phenolic hydroxyl group.

Key Starting Material: o-Fluoroanisole
PropertyValue
IUPAC Name 1-Fluoro-2-methoxybenzene
CAS Number 321-28-8
Molecular Formula C₇H₇FO
Molecular Weight 126.13 g/mol
Appearance Colorless liquid
Boiling Point 155-156 °C

Workflow Diagram: Pathway 1

Synthetic Pathway 1 start o-Fluoroanisole intermediate1 3-Fluoro-4-methoxybenzaldehyde start->intermediate1 Formylation (e.g., Vilsmeier-Haack or Friedel-Crafts) final_product This compound intermediate1->final_product Baeyer-Villiger Oxidation & Hydrolysis

Caption: Synthetic route starting from o-Fluoroanisole.

Step 1: Formylation of o-Fluoroanisole to 3-Fluoro-4-methoxybenzaldehyde

The introduction of a formyl group onto the o-fluoroanisole ring is a critical step. The methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent fluorine atom, the formylation reaction predominantly occurs at the para position.

Methodology: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.

  • Reagents: Phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), which form the Vilsmeier reagent in situ.

  • Mechanism: The electrophilic Vilsmeier reagent attacks the electron-rich aromatic ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.

  • Protocol:

    • To a cooled solution of DMF, slowly add POCl₃ with stirring to form the Vilsmeier reagent.

    • Add o-fluoroanisole to the reagent mixture and heat to drive the reaction to completion.

    • After the reaction is complete, the mixture is carefully quenched with ice water and neutralized to precipitate the crude 3-fluoro-4-methoxybenzaldehyde.

    • The product can be purified by recrystallization or column chromatography.

An alternative, though often less regioselective, method is the Friedel-Crafts formylation using a Lewis acid catalyst like titanium tetrachloride and dichloromethyl methyl ether.[1]

Step 2: Baeyer-Villiger Oxidation of 3-Fluoro-4-methoxybenzaldehyde

The Baeyer-Villiger oxidation offers an elegant method for converting the aldehyde functional group into a formate ester, which is readily hydrolyzed to the desired phenol.[2]

  • Reagents: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is commonly used.

  • Mechanism: The peroxy acid adds to the carbonyl group, followed by the migratory insertion of a neighboring group. In the case of benzaldehydes, the aryl group migrates, leading to the formation of a formate ester.

  • Protocol:

    • Dissolve 3-fluoro-4-methoxybenzaldehyde in a suitable solvent, such as dichloromethane (DCM).

    • Add a solution of m-CPBA in DCM dropwise at a controlled temperature (often 0 °C to room temperature).

    • The reaction is monitored by TLC until the starting aldehyde is consumed.

    • The resulting formate ester is not typically isolated. The reaction mixture is worked up with a reducing agent (e.g., sodium sulfite) to quench excess peroxide, followed by basic hydrolysis (e.g., with aqueous NaOH or KOH) to cleave the ester and liberate the this compound.

    • Acidification of the aqueous layer and extraction with an organic solvent yields the final product.

III. Synthetic Pathway 2: Reduction of 2-Fluoro-4-nitroanisole and Diazotization of the Resulting Aniline

This pathway begins with a nitrated precursor and proceeds through an aniline intermediate, which is then converted to the phenol via a Sandmeyer-type reaction.

Key Starting Material: 2-Fluoro-4-nitroanisole
PropertyValue
IUPAC Name 1-Fluoro-2-methoxy-4-nitrobenzene
CAS Number 455-94-7
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
Appearance Yellow crystalline solid
Melting Point 97-99 °C

Workflow Diagram: Pathway 2

Synthetic Pathway 2 start 2-Fluoro-4-nitroanisole intermediate1 3-Fluoro-4-methoxyaniline start->intermediate1 Reduction of Nitro Group (e.g., Catalytic Hydrogenation) intermediate2 3-Fluoro-4-methoxybenzenediazonium salt intermediate1->intermediate2 Diazotization (NaNO₂, aq. acid) final_product This compound intermediate2->final_product Hydrolysis (Heating in aq. acid)

References

An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Phenolic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. 3-Fluoro-4-methoxyphenol, a substituted phenolic compound, has emerged as a valuable and versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its unique trifunctional nature, featuring a hydroxyl group, a methoxy group, and a fluorine atom on an aromatic ring, offers a rich chemical handle for a variety of transformations, making it a compound of significant interest for researchers and drug development professionals.[1][2]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its physicochemical properties, detailed spectroscopic analysis, synthetic methodologies, and its emerging role in pharmaceutical research. By synthesizing technical data with practical insights, this document aims to serve as an essential resource for scientists engaged in the design and synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis and drug design.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and consideration of its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₇H₇FO₂PubChem[3]
Molecular Weight 142.13 g/mol PubChem[3]
Appearance Light yellow to brown solidChemicalBook
Melting Point 54-55 °CChemicalBook
Boiling Point 248.2±20.0 °C (Predicted)ChemicalBook
pKa 9.46±0.18 (Predicted)ChemicalBook
LogP (predicted) 0.9PubChem[3]
Spectroscopic Elucidation: A Multi-faceted Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom. The methoxy group will appear as a singlet, and the hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the hydroxyl, methoxy, and fluoro substituents.[11]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will be characterized by several key absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations of the aromatic ring and the methoxy group just above 3000 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching band for the methoxy group around 1250 cm⁻¹.

  • A C-F stretching vibration, which can be more difficult to assign but is typically found in the 1000-1400 cm⁻¹ region.[12]

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would be influenced by the substituents, with potential losses of a methyl group (CH₃), a formyl group (CHO), or carbon monoxide (CO). High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[13][14]

Synthesis and Reactivity: A Practical Perspective

The synthesis of this compound can be approached through several strategic routes, often leveraging the principles of electrophilic and nucleophilic aromatic substitution.

Synthetic Strategy: A Proposed Protocol

A plausible and efficient synthesis of this compound can be achieved starting from 1-fluoro-2-methoxy-4-nitrobenzene. This multi-step process involves the reduction of the nitro group followed by diazotization and hydrolysis.

Workflow for the Synthesis of this compound:

Synthesis_Workflow A 1-Fluoro-2-methoxy-4-nitrobenzene B Reduction (e.g., SnCl2/HCl or H2/Pd-C) A->B Step 1 C 3-Fluoro-4-methoxyaniline B->C D Diazotization (NaNO2, HCl, 0-5 °C) C->D Step 2 E Diazonium Salt Intermediate D->E F Hydrolysis (H2O, heat) E->F Step 3 G This compound F->G Signaling_Pathway cluster_0 Cellular Signaling Cascade Receptor Target Receptor Kinase Kinase Receptor->Kinase Activation TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylation CellularResponse Cellular Response TranscriptionFactor->CellularResponse Gene Expression Drug Drug Molecule (Derived from This compound) Drug->Receptor Binding & Modulation

References

Harnessing the Fluorine Advantage: Exploring the Diverse Biological Activities of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the multifaceted biological activities exhibited by fluorinated phenols, intended for researchers, medicinal chemists, and drug development professionals. By leveraging fluorine's unique electronic properties, chemists can profoundly modulate the pharmacokinetic and pharmacodynamic profiles of phenolic compounds, leading to enhanced potency, selectivity, and metabolic stability. This document delves into the mechanistic underpinnings of their primary biological roles—including enzyme inhibition, antimicrobial efficacy, anticancer action, and antioxidant capacity. Each section is supported by field-proven experimental protocols, comparative data, and visual diagrams to elucidate key concepts and workflows, providing a comprehensive resource for the rational design and evaluation of next-generation fluorinated therapeutics.

The Rationale for Fluorination in Phenolic Drug Discovery

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and form the backbone of numerous therapeutic agents.[1] Their inherent ability to participate in hydrogen bonding and act as radical scavengers underpins many of their biological functions. However, native phenols often suffer from metabolic liabilities, such as rapid oxidation or glucuronidation, which can limit their therapeutic window.

The introduction of fluorine, the most electronegative element, into a phenolic molecule imparts significant physicochemical changes.[2] The strong, stable carbon-fluorine (C-F) bond can block sites of metabolic oxidation, thereby increasing the molecule's half-life.[3] Furthermore, fluorine's electron-withdrawing nature can alter the acidity (pKa) of the phenolic hydroxyl group, influencing its binding interactions with biological targets.[2] This modulation of lipophilicity, binding affinity, and metabolic stability is a key strategy for enhancing the drug-like properties of phenolic compounds.[2][4]

Enzyme Inhibition: A Primary Modality of Action

Fluorinated phenols have emerged as highly effective inhibitors for a wide range of enzyme classes. The electronegativity of fluorine can stabilize key intermediates in the enzyme's active site or enhance binding affinity through unique non-covalent interactions.[5][6]

Mechanism of Action: Kinase and Protease Inhibition

Fluorine substitution can significantly enhance the inhibitory potency of phenolic compounds against critical enzyme targets. A prime example is the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target in neurodegenerative diseases. Introducing fluorine atoms to polyphenol structures, such as epigallocatechin gallate (EGCG), has been shown to dramatically increase anti-DYRK1A activity, with some derivatives showing an eightfold improvement over the parent compound.[7] The fluorinated derivative GCG-2”F,5”OMe was found to be a potent, non-ATP-competitive inhibitor with an IC₅₀ of 73 nM.[7]

In the context of serine proteases, α-fluorinated ketones designed to mimic a peptide substrate can form a stable hemiacetal addition complex with the active site serine residue.[5] This complex acts as an analogue of the tetrahedral intermediate formed during peptide bond cleavage, effectively inhibiting the enzyme.[5]

Data Presentation: Comparative Enzyme Inhibition
CompoundTarget EnzymeIC₅₀ (nM)Fold Improvement (vs. Parent)Source
EGCG (Parent)DYRK1A~300-400-[7]
GCG-2”,6”diFDYRK1A~40-50~8x[7]
GCG-2”F,5”OMe (1c)DYRK1A73~4-5x[7]
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13)iNOSPotent Inhibition at 50 µMN/A[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (DYRK1A)

This protocol outlines a representative method for assessing the inhibitory activity of fluorinated phenols against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human DYRK1A enzyme in assay buffer.

    • Prepare a solution of a suitable peptide substrate and ATP (at its Km concentration) in assay buffer. A common method uses ADP-Glo™ Kinase Assay (Promega).

  • Assay Procedure:

    • Create a serial dilution of the test compound in a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the DYRK1A enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ assay manufacturer's instructions, which involves measuring luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualization: Mechanism of Inhibition

enzyme_inhibition cluster_0 Enzyme Active Site Enzyme Serine Residue Binding Pocket Intermediate Stable Hemiacetal Adduct (Transition-State Analogue) Enzyme:ser->Intermediate 2. Nucleophilic Attack by Serine OH Inhibitor Fluorinated Phenol (α-CF3 Ketone Mimic) Inhibitor->Enzyme:pocket 1. Binding to Active Site Product Inhibition of Catalysis Intermediate->Product 3. Enzyme Trapped

Caption: Fluorinated ketone inhibitor forming a stable transition-state analogue.

Antimicrobial Activity: Disrupting Microbial Defenses

Phenolic compounds are well-known for their antimicrobial properties, and fluorination can further enhance this activity.[9] The improved lipophilicity conferred by fluorine can increase the permeability of the compound across the bacterial cell membrane, a critical step for exerting its effect.[10]

Mechanism of Action: Cell Membrane Disruption

The primary antimicrobial mechanism of many phenolic compounds involves the disruption of the bacterial cell membrane's structure and function.[9][11] They can intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of essential intracellular components (ions, ATP), and dissipation of the proton motive force.[9][11] This ultimately leads to a collapse of cellular energy metabolism and cell death. Fluorination can augment this by altering the compound's partition coefficient, favoring its accumulation within the bacterial membrane.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the antimicrobial efficacy of a compound.

  • Preparation:

    • Prepare a 2x concentrated Mueller-Hinton Broth (MHB).

    • Culture the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight and adjust the inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

    • Prepare serial twofold dilutions of the fluorinated phenol in a 96-well microtiter plate using MHB.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, a viability indicator like resazurin can be added to aid in the determination. A color change (e.g., from blue to pink) indicates metabolic activity (growth).

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow cluster_workflow Screening Protocol A Prepare Serial Dilutions of Fluorinated Phenol in 96-well plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Assess Bacterial Growth (Visual or Resazurin) D->E F Determine MIC Value E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Properties: Inducing Cell Death in Malignant Cells

The isatin heterocyclic system, when functionalized with fluorine, has shown significant potential as an antitumor agent.[12] Fluorine modification often leads to a significant increase in cytotoxic activity against various cancer cell lines.[12][13] For example, fluorinated 1-benzylisatins have demonstrated moderate to high activity against several tumor cell lines.[12]

Mechanism of Action: Apoptosis Induction

A key mechanism for the anticancer activity of fluorinated phenols is the induction of apoptosis, or programmed cell death.[12] Studies on fluorinated isatins have shown that their cytotoxic action is associated with the dissipation of the mitochondrial membrane potential and the stimulated production of reactive oxygen species (ROS) within tumor cells, both of which are critical triggers for the apoptotic cascade.[12] Some compounds also act by disrupting microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis.[3]

Data Presentation: Cytotoxicity of Fluorinated Chalcones against HepG2 Cells
Compound IDDescriptionIC₅₀ (µM)Source
2a Fluoro-substituted Chalcone67.51 ± 2.26[13]
2b Fluoro-substituted Chalcone78.14 ± 1.95[13]
3a Novel Fluoro-containing Chalcone85.34 ± 1.25[13]
4c Novel Fluoro-containing Chalcone108.20 ± 2.11[13]
Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Culture:

    • Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated phenol in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Antioxidant Capacity: Modulating Radical Scavenging

While the phenolic hydroxyl group is the primary driver of antioxidant activity, fluorination can subtly modulate this property. The effect is complex and depends on the position of the fluorine atom and the specific antioxidant mechanism at play.[14]

Mechanism of Action: HAT vs. SPLET

Antioxidant activity of phenols typically proceeds via two main pathways: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).

  • HAT: The phenol donates its hydroxyl hydrogen atom directly to a free radical.

  • SPLET: The phenol first loses a proton (deprotonation), and the resulting phenoxide anion then donates an electron to the radical.

Fluorine's strong electron-withdrawing effect can influence which pathway is favored. Theoretical studies suggest that in non-polar environments, HAT is the dominant mechanism, while the SPLET mechanism becomes more prevalent in polar solvents.[14][15] The introduction of fluorine can enhance antioxidant activity compared to the parent phenol in some cases.[14][16][17]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common, rapid, and simple spectrophotometric assay for evaluating antioxidant capacity.[18]

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 60 µM).[18] The solution should have a deep violet color.

    • Prepare serial dilutions of the fluorinated phenol test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the test compound or standard solution to each well.

    • Add the DPPH solution to all wells, mix, and incubate in the dark at room temperature for 30-60 minutes.

    • As the DPPH radical is scavenged by the antioxidant, the color of the solution will fade from violet to yellow.

  • Measurement and Analysis:

    • Measure the absorbance of each well at ~517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the percentage of scavenging against the compound concentration to determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).

Visualization: Antioxidant Mechanisms

antioxidant_mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) F_Phenol Fluorinated Phenol (Ar-OH) Phenol_Radical Phenoxyl Radical (Ar-O•) F_Phenol->Phenol_Radical H• donation Phenoxide Phenoxide Anion (Ar-O⁻) F_Phenol->Phenoxide -H⁺ (Proton Loss) Radical Free Radical (R•) Neutralized_Radical Neutralized Species (RH) Phenol_Radical2 Phenoxyl Radical (Ar-O•) Phenoxide->Phenol_Radical2 -e⁻ (Electron Transfer)

Caption: The dual mechanisms of antioxidant action for phenolic compounds.

Conclusion and Future Directions

Fluorinated phenols represent a versatile and powerful class of molecules with a broad spectrum of tunable biological activities. The strategic placement of fluorine atoms provides medicinal chemists with a reliable tool to overcome pharmacokinetic challenges and enhance pharmacodynamic properties, including potency and selectivity. The evidence clearly demonstrates their potential as enzyme inhibitors for neurodegenerative and inflammatory diseases, as novel antimicrobial agents to combat resistant pathogens, and as cytotoxic compounds for cancer therapy.

Future research should focus on expanding the library of fluorinated phenols to probe new biological targets. In-depth investigations into their in vivo efficacy, toxicity profiles, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are critical next steps to translate these promising compounds from the laboratory to clinical applications.[7] The continued synergy between synthetic organic chemistry, computational modeling, and biological evaluation will undoubtedly unlock the full therapeutic potential of this remarkable chemical class.

References

An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 3-Fluoro-4-methoxyphenol Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to successful innovation. Among these, this compound has emerged as a particularly valuable scaffold. Its unique trifecta of functional groups—a reactive phenol, an electron-donating methoxy group, and a strategically placed fluorine atom—provides a powerful toolkit for modulating the physicochemical and biological properties of larger molecules.[1]

The incorporation of fluorine into therapeutic candidates is a well-established strategy for enhancing pharmacokinetic profiles.[2][3] Fluorine's high electronegativity and small size can improve metabolic stability, increase membrane permeation, and enhance binding affinity to target proteins.[2][4] The methoxy group, prevalent in many natural products and approved drugs, influences ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5] The phenolic hydroxyl group serves as a versatile synthetic handle, allowing for the facile introduction of diverse functionalities through etherification, esterification, or coupling reactions.

This guide provides an in-depth exploration of this compound derivatives, intended for researchers, chemists, and drug development professionals. We will delve into the core chemistry of the scaffold, detail synthetic methodologies for its derivatization, explore its applications in drug discovery, and provide validated experimental protocols to empower your research and development endeavors.

Physicochemical Properties of the Core Scaffold

Understanding the intrinsic properties of the this compound core is essential for predicting its behavior in synthetic transformations and biological systems. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic environment that governs its reactivity and physical characteristics.

PropertyValueSource
Molecular Formula C₇H₇FO₂PubChem[6]
Molecular Weight 142.13 g/mol PubChem[6]
Melting Point 54-55 °CChemicalBook[7]
Boiling Point 248.2±20.0 °C (Predicted)ChemicalBook[7]
pKa 9.46±0.18 (Predicted)ChemicalBook[7]
Appearance Light yellow to brown solidChemicalBook[7]
CAS Number 452-11-9PubChem[6]

Synthesis of Key this compound Derivatives

The true utility of this compound lies in its capacity to be readily converted into a diverse array of derivatives. The phenolic hydroxyl group is the primary site of modification, most commonly through nucleophilic substitution reactions.

General Derivatization Strategies

The diagram below illustrates the primary synthetic pathways for derivatizing the this compound core. The phenol can be readily O-alkylated to form ethers or engaged in coupling reactions to form more complex bi-aryl structures, which are common motifs in pharmaceutical agents.

G cluster_0 O-Alkylation / O-Arylation cluster_1 Coupling Reactions Core This compound Ether Aryl Ethers (e.g., Williamson Ether Synthesis) Core->Ether Base, R-X SNAr Heteroaryl Ethers (SNAr Reaction) Core->SNAr Base, Heteroaryl-F Triflate Aryl Triflate Intermediate Core->Triflate Tf₂O, Pyridine Suzuki Bi-aryl Derivatives (Suzuki Coupling) Triflate->Suzuki Ar-B(OH)₂, Pd Catalyst Buchwald Aryl Amines (Buchwald-Hartwig) Triflate->Buchwald R₂NH, Pd Catalyst G A Scaffold Selection (this compound) B Library Synthesis (e.g., via SNAr) A->B Derivatization C In Vitro Screening (Kinase Assays) B->C Testing D SAR Analysis (Identify Hits) C->D Data Analysis D->B Redesign E Lead Optimization (ADME/Tox Profiling) D->E Iterative Design F Preclinical Candidate E->F Selection

References

Methodological & Application

Application Notes and Protocols: 3-Fluoro-4-methoxyphenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Phenols in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry for enhancing a compound's metabolic stability, modulating its lipophilicity, and improving its overall bioavailability.[1][2][3] 3-Fluoro-4-methoxyphenol, a fluorinated phenolic compound, has emerged as a critical molecular building block for the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy.[4][5] The unique electronic properties conferred by the fluorine and methoxy substituents on the phenol ring make it an invaluable intermediate for constructing intricate molecular architectures.[1][6] This document provides a comprehensive guide to the applications and synthetic protocols involving this compound.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount before utilizing any chemical in a laboratory setting.

PropertyValueReference
Molecular Formula C₇H₇FO₂[7]
Molecular Weight 142.13 g/mol [7]
Appearance White to off-white solid[8]
CAS Number 452-11-9[7]
Boiling Point 195 °C (lit.)[9]
Density 1.247 g/mL at 25 °C (lit.)[9]

Safety Information: this compound is classified as a corrosive and irritant.[7][10] It can cause severe skin burns and eye damage, and may cause respiratory irritation.[7][10] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][10] In case of contact with skin or eyes, flush immediately with copious amounts of water.[4][10]

Core Applications in Organic Synthesis

The strategic placement of the fluoro and methoxy groups on the phenolic ring of this compound allows for a variety of chemical transformations, making it a versatile building block in multi-step syntheses.

Synthesis of Kinase Inhibitors

A prominent application of this compound is in the synthesis of multi-angiokinase inhibitors.[4][5] Angiokinases, such as vascular endothelial growth factor receptors (VEGFRs), play a crucial role in tumor angiogenesis.[5] The synthesis of WXFL-152, a novel triple angiokinase inhibitor, utilizes a derivative of this compound as a key intermediate.[4] The fluorophenoxy moiety is often a critical component for achieving high potency and desirable pharmacokinetic properties in these inhibitors.

Workflow for the Synthesis of a Key Intermediate for Kinase Inhibitors

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Further Functionalization A This compound C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B Aryl Halide (e.g., 4-chloro-7-methoxyquinoline-6-carboxamide) B->C D Fluorophenoxy ether intermediate C->D SNAr Reaction E Intermediate from Step 1 D->E F Reagents for subsequent steps (e.g., thiourea formation) E->F G Final Kinase Inhibitor (e.g., WXFL-152) F->G

Caption: Synthetic workflow for kinase inhibitor synthesis.

Building Block for Novel Heterocyclic Compounds

The reactivity of the phenolic hydroxyl group and the potential for further functionalization of the aromatic ring make this compound a valuable starting material for the synthesis of a wide range of heterocyclic compounds with potential biological activity.[8] The presence of the fluorine atom can also be leveraged in nucleophilic aromatic substitution reactions to introduce further complexity.[8]

Detailed Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common and crucial organic synthesis reactions.

Protocol 1: Williamson Ether Synthesis for the Preparation of Aryl Ethers

The Williamson ether synthesis is a robust method for forming ethers via an S_N2 reaction between an alkoxide and an alkyl halide.[6][8][11] In the context of this compound, this reaction is typically used to couple it with an activated aryl halide, proceeding through a nucleophilic aromatic substitution (S_NAr) mechanism.

Reaction Scheme:

G This compound This compound Intermediate_1 Intermediate_1 This compound->Intermediate_1 + Ar-X (e.g., 4-chloro-7-methoxy- quinoline-6-carboxamide) Product 4-(2-Fluoro-4-methoxyphenoxy)-aryl derivative Intermediate_1->Product Base (K2CO3) Solvent (DMF) Heat

Caption: Williamson ether synthesis with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-chloro-7-methoxyquinoline-6-carboxamide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the aryl halide (1.1 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the aryl halide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired aryl ether.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial to prevent the hydrolysis of the starting materials and the desired product.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent side reactions, particularly oxidation, that can occur at elevated temperatures.

  • Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_NAr reaction.

Protocol 2: Derivatization for Suzuki-Miyaura Cross-Coupling

To utilize this compound in a Suzuki-Miyaura cross-coupling reaction, it first needs to be converted into a suitable coupling partner, such as an aryl triflate.[12][13] The triflate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[12]

Workflow for Derivatization and Suzuki-Miyaura Coupling

G cluster_0 Step 1: Triflate Formation cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound B Triflic Anhydride (Tf2O) Pyridine CH2Cl2 A->B C 3-Fluoro-4-methoxyphenyl triflate B->C E Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol/Water) C->E D Arylboronic acid D->E F Biaryl Product E->F

Caption: Derivatization and Suzuki-Miyaura coupling workflow.

Part A: Synthesis of 3-Fluoro-4-methoxyphenyl triflate

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 eq) dropwise.

  • Triflic Anhydride Addition: Slowly add triflic anhydride (1.1 eq) to the cooled solution. The reaction is typically exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude triflate is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Part B: Suzuki-Miyaura Cross-Coupling

Materials:

  • 3-Fluoro-4-methoxyphenyl triflate

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 3-fluoro-4-methoxyphenyl triflate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Purge the solution with nitrogen or argon for 15-20 minutes. Add the palladium catalyst (0.05 eq) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Triflate Formation: The triflate group is an excellent leaving group, making the subsequent palladium-catalyzed cross-coupling more efficient compared to using a less reactive halide.[12]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura reactions.[12][14]

  • Base in Suzuki Coupling: The base is crucial for the transmetalation step in the catalytic cycle.[12][13]

  • Degassed Solvents: Oxygen can deactivate the palladium catalyst, so it is essential to use degassed solvents to ensure the longevity and efficiency of the catalyst.[14]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its unique structural features allow for strategic modifications that can significantly enhance the properties of the target molecules. The protocols outlined in this document provide a solid foundation for researchers to utilize this important intermediate in their synthetic endeavors. As with all chemical procedures, proper safety precautions and a thorough understanding of the underlying reaction mechanisms are essential for successful and safe experimentation.

References

Application Notes and Protocols for the Use of 3-Fluoro-4-methoxyphenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3] Fluorinated phenols, in particular, have emerged as highly versatile building blocks for the synthesis of a wide array of therapeutic agents, including kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antiviral compounds.[4][5]

3-Fluoro-4-methoxyphenol is a key exemplar of this class of intermediates. Its structure, featuring a nucleophilic hydroxyl group, an electron-donating methoxy group, and a strategically placed fluorine atom, makes it an ideal precursor for constructing complex pharmaceutical molecules. The fluorine atom at the 3-position modulates the acidity of the phenolic proton and influences the electron density of the aromatic ring, providing a handle for chemists to fine-tune the properties of the final active pharmaceutical ingredient (API).[4] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a critical class of pharmaceutical intermediates.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 452-11-9[6]
Molecular Formula C₇H₇FO₂[6]
Molecular Weight 142.13 g/mol [6]
Appearance Not specified, typically a solid
IUPAC Name This compound[6]
Safety Hazards Causes severe skin burns and eye damage. May cause respiratory irritation.[6]

Core Application: Synthesis of an Alkylated Intermediate for Kinase Inhibitors

A primary application of this compound is in the synthesis of intermediates for kinase inhibitors, a major class of targeted cancer therapeutics.[7][8] Many kinase inhibitors, such as the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, feature a quinazoline core with specific alkoxy side chains that are crucial for binding to the ATP pocket of the kinase domain.[9][10] The synthesis of these side chains often begins with the alkylation of a substituted phenol.

The following sections detail the synthesis of 1-(3-chloropropoxy)-3-fluoro-4-methoxybenzene , a key intermediate that can be further elaborated to introduce functionalities like the morpholino group found in Gefitinib.[9][11] The reaction is a classic Williamson ether synthesis, a robust and widely used method for forming ether linkages.[12][13]

Synthetic Pathway Overview

The synthesis involves the O-alkylation of the phenolic hydroxyl group of this compound with 1-bromo-3-chloropropane. This reaction proceeds via an S(_N)2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile, displacing the bromide from the alkylating agent.[13]

Synthetic_Pathway cluster_reactants Reactants cluster_product Intermediate Product start This compound reagent 1-Bromo-3-chloropropane K₂CO₃, DMF intermediate 1-(3-chloropropoxy)-3-fluoro- 4-methoxybenzene reagent->intermediate Williamson Ether Synthesis

Caption: Williamson ether synthesis of a key pharmaceutical intermediate.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the alkylation of a structurally similar phenol, methyl 3-hydroxy-4-methoxybenzoate, providing a reliable methodology for researchers.[11]

Objective: To synthesize 1-(3-chloropropoxy)-3-fluoro-4-methoxybenzene.

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-3-chloropropane (1.3 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, approx. 6 mL per gram of phenol).

  • Addition of Base: Add anhydrous potassium carbonate (2.1 eq) to the stirring solution. Potassium carbonate is a mild base that is effective for deprotonating the phenol.[14]

  • Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (1.3 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 70 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours). The choice of DMF as a solvent is crucial as it is a polar aprotic solvent that promotes S(_N)2 reactions.[13]

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (approx. 35 mL per gram of starting phenol) while stirring. This will precipitate the crude product.

  • Workup - Extraction: If the product does not precipitate as a solid, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF used).

  • Workup - Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, 1-(3-chloropropoxy)-3-fluoro-4-methoxybenzene, can be purified by column chromatography on silica gel if necessary to achieve high purity for subsequent steps.

Critical Parameters and Expected Outcome

The success of the synthesis relies on careful control of key parameters.

ParameterRecommended ConditionRationale / Causality
Solvent Purity Anhydrous DMFPrevents unwanted side reactions and ensures the base is effective for deprotonation.
Base Anhydrous K₂CO₃A mild and effective base for phenoxide formation; excess ensures complete reaction.
Temperature 70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.[11]
Reaction Time 4-6 hours (TLC monitored)Ensures complete consumption of the limiting reagent (phenol).
Expected Yield > 90% (based on similar reactions)The Williamson ether synthesis is typically a high-yielding reaction under these conditions.[11]
Purity > 95% after purificationSufficient for use in subsequent pharmaceutical synthesis steps.

Analytical Characterization Workflow

Validation of the synthesized intermediate's structure and purity is a non-negotiable step in pharmaceutical development. A standard analytical workflow is outlined below.

Analytical_Workflow cluster_workflow Characterization Protocol A Purified Intermediate (1-(3-chloropropoxy)-3-fluoro- 4-methoxybenzene) B Proton NMR (¹H NMR) A->B C Carbon NMR (¹³C NMR) A->C D Mass Spectrometry (MS) A->D E HPLC/UPLC A->E F Structural Confirmation B->F C->F D->F G Purity Assessment (>95%) E->G

Caption: Standard analytical workflow for intermediate validation.

  • ¹H and ¹³C NMR: Provides unequivocal structural confirmation by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • HPLC/UPLC: Used to determine the purity of the final product, which is critical for its use in GMP (Good Manufacturing Practice) environments.

By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound as a strategic building block to synthesize key intermediates for the development of next-generation pharmaceutical agents.

References

Application Notes and Protocols for the Synthesis of NSAIDs using 3-Fluoro-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) utilizing 3-fluoro-4-methoxybenzoic acid as a key starting material. The strategic incorporation of fluorine into pharmaceutical agents is a widely recognized method for enhancing metabolic stability and potency.[1][2][3] This document outlines a rational, multi-step synthetic pathway, providing in-depth, step-by-step experimental procedures, mechanistic insights, and methods for analytical characterization. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific rigor and practical applicability for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Fluorinated NSAIDs

Non-steroidal anti-inflammatory drugs are a cornerstone of pain and inflammation management.[4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[5][6][7][8] The development of new NSAIDs aims to improve efficacy, selectivity for the COX-2 isozyme to reduce gastrointestinal side effects, and enhance pharmacokinetic properties.[8][9]

The introduction of fluorine into drug molecules can significantly alter their physicochemical and biological properties.[1][3] The high electronegativity of fluorine can modulate the acidity of nearby functional groups, influence binding interactions with target enzymes, and block sites of metabolic oxidation, thereby increasing the drug's half-life.[1][2][10] 3-Fluoro-4-methoxybenzoic acid is a versatile building block for the synthesis of a variety of therapeutic agents, including novel anti-inflammatory compounds.[11][12][13] Its unique substitution pattern provides a scaffold for the construction of complex molecules with tailored pharmacological profiles.[11]

This guide details a synthetic route to a fluorinated analogue of the profen class of NSAIDs, starting from 3-fluoro-4-methoxybenzoic acid.

Overall Synthetic Strategy

The proposed synthesis is a multi-step process designed to construct a 2-arylpropionic acid, a common structural motif in NSAIDs like ibuprofen and naproxen.[14] The workflow begins with the activation of the carboxylic acid, followed by a Friedel-Crafts acylation to form a key ketone intermediate. Subsequent reactions will build the propionic acid side chain.

G cluster_0 Synthesis Workflow Start 3-Fluoro-4-methoxybenzoic Acid Step1 Activation to Acyl Chloride Start->Step1  SOCl₂ Step2 Friedel-Crafts Acylation Step1->Step2  Benzene, AlCl₃ Step3 Side-Chain Elongation (e.g., Darzens Reaction) Step2->Step3  Ethyl chloroacetate,  Base Step4 Hydrolysis & Decarboxylation Step3->Step4  Acid/Base Hydrolysis Final Target NSAID Analogue (2-(fluoro-methoxyphenyl)propanoic acid derivative) Step4->Final

Caption: Overall workflow for the synthesis of a fluorinated NSAID analogue.

Detailed Experimental Protocols

Materials and Instrumentation
  • Reagents: 3-Fluoro-4-methoxybenzoic acid (≥98%), thionyl chloride (SOCl₂), anhydrous aluminum chloride (AlCl₃), anhydrous benzene, ethyl chloroacetate, sodium ethoxide, ethanol, hydrochloric acid, sodium hydroxide, and all solvents should be of analytical grade or higher.

  • Instrumentation: Standard laboratory glassware, magnetic stirrers with heating plates, reflux condensers, rotary evaporator, NMR spectrometer (¹H, ¹³C, ¹⁹F), FT-IR spectrometer, and a mass spectrometer.

Protocol 1: Synthesis of 3-Fluoro-4-methoxybenzoyl chloride (Intermediate I)

Rationale: The carboxylic acid of the starting material is converted to a more reactive acyl chloride. This is a necessary activation step for the subsequent Friedel-Crafts acylation, as acyl chlorides are potent electrophiles.[15][16] Thionyl chloride is a common and effective reagent for this transformation, with gaseous byproducts (SO₂ and HCl) that are easily removed.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-methoxybenzoic acid (10.0 g, 58.8 mmol).

  • Carefully add thionyl chloride (12.8 mL, 176.4 mmol, 3 equivalents) to the flask under a fume hood.

  • Add a few drops of anhydrous dimethylformamide (DMF) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.

  • The resulting crude 3-fluoro-4-methoxybenzoyl chloride (Intermediate I) is a liquid and can be used in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation to Synthesize (3-Fluoro-4-methoxyphenyl)(phenyl)methanone (Intermediate II)

Rationale: This reaction forms the core diaryl ketone structure of the target molecule. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution where the acylium ion, generated from the acyl chloride and a Lewis acid catalyst (AlCl₃), attacks an aromatic ring (benzene).[10][15][16] Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst.

G cluster_mech Friedel-Crafts Acylation Mechanism AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Arene Ar-H SigmaComplex Arenium Ion Intermediate Arene->SigmaComplex + [R-C≡O]⁺ Product Ar-CO-R SigmaComplex->Product - H⁺

Caption: Simplified mechanism of Friedel-Crafts Acylation.

Step-by-Step Procedure:

  • In a three-necked flask under a nitrogen atmosphere, add anhydrous benzene (100 mL) and cool the flask in an ice bath to 0-5 °C.

  • Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) (9.4 g, 70.6 mmol, 1.2 equivalents) with vigorous stirring.

  • In a separate dropping funnel, dissolve the crude 3-fluoro-4-methoxybenzoyl chloride (Intermediate I, from the previous step) in anhydrous benzene (20 mL).

  • Add the acyl chloride solution dropwise to the stirred suspension of AlCl₃ in benzene over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Pour the reaction mixture carefully onto crushed ice containing concentrated hydrochloric acid (50 mL) to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization from ethanol to obtain pure (3-fluoro-4-methoxyphenyl)(phenyl)methanone (Intermediate II) as a solid.

Protocol 3: Synthesis of the Final NSAID Analogue

Rationale: This multi-step process converts the ketone into the desired 2-arylpropionic acid. There are several established methods; one common route involves the Darzens condensation to form an α,β-epoxy ester, followed by hydrolysis and decarboxylation.

Step-by-Step Procedure (Example via Darzens Condensation):

  • Epoxy Ester Formation:

    • Dissolve Intermediate II (5.0 g, 21.7 mmol) in a mixture of anhydrous toluene and tert-butanol.

    • To this solution, add ethyl chloroacetate (3.2 g, 26.0 mmol) and potassium tert-butoxide (2.9 g, 26.0 mmol) at room temperature.

    • Stir the mixture for 12-16 hours. Monitor the reaction by TLC.

    • After completion, quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the crude epoxy ester.

  • Hydrolysis and Decarboxylation:

    • Dissolve the crude epoxy ester in ethanol.

    • Add an aqueous solution of sodium hydroxide (10%) and heat the mixture to reflux for 4-6 hours.

    • Cool the mixture and acidify with concentrated HCl until the pH is ~2.

    • The resulting aldehyde intermediate will undergo further reaction. (Note: This is a simplified representation; specific conditions may need optimization).

    An alternative, more direct route to the propionic acid moiety from the ketone could involve a multi-step sequence such as reduction to an alcohol, conversion to a halide, and then carboxylation.

Analytical Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Compound¹H NMR¹³C NMRIR (cm⁻¹)
Starting Material Signals for aromatic protons, methoxy group (~3.9 ppm), and carboxylic acid proton (>10 ppm).Signals for aromatic carbons, methoxy carbon (~56 ppm), and carbonyl carbon (~168 ppm).Broad O-H stretch (~3000), C=O stretch (~1680), C-O stretch (~1250).
Intermediate I Aromatic protons will show slight downfield shifts compared to the starting material.Carbonyl carbon will shift downfield (~170 ppm).Absence of broad O-H stretch, sharp C=O stretch (~1780).
Intermediate II Complex aromatic region, singlet for the methoxy group (~3.9 ppm).Signals for two distinct aromatic rings, methoxy carbon, and ketone carbonyl (~195 ppm).Sharp C=O stretch (~1660), C-O stretch (~1260).
Final Product (Analogue) Aromatic protons, methoxy group, quartet for the α-proton, and doublet for the methyl group.Aromatic carbons, methoxy carbon, α-carbon, methyl carbon, and carboxylic acid carbonyl (~175 ppm).Broad O-H stretch (~3000), C=O stretch (~1700).

Conclusion

This guide provides a robust framework for the synthesis of novel, fluorinated NSAIDs using 3-fluoro-4-methoxybenzoic acid as a versatile starting material. The detailed protocols and mechanistic explanations offer researchers the necessary tools to develop new anti-inflammatory agents with potentially enhanced pharmacological properties. The strategic use of fluorination remains a key strategy in modern drug discovery, and the methodologies presented here are applicable to a wide range of synthetic targets in medicinal chemistry.

References

Topic: Protocol for Nucleophilic Aromatic Substitution Using 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from the Office of the Senior Application Scientist

Author: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the use of 3-Fluoro-4-methoxyphenol as a key building block in Nucleophilic Aromatic Substitution (SNA_r) reactions. Recognizing that the inherent electronic properties of this compound make it an ideal nucleophilic partner rather than an electrophilic substrate, this document focuses on its application in the synthesis of functionalized diaryl ethers. Diaryl ethers are a privileged scaffold in medicinal chemistry, and this protocol offers a robust methodology for their synthesis. We delve into the mechanistic underpinnings, explain the causality behind reagent and condition selection, and provide detailed, step-by-step experimental procedures, including reaction monitoring, work-up, and purification. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage SNA_r reactions for the construction of complex molecules.

Introduction: The Strategic Value of Diaryl Ethers and this compound

The diaryl ether linkage is a cornerstone structural motif in a multitude of biologically active compounds, including antibiotics, anti-HIV agents, and agrochemicals.[1] Its synthesis is therefore of paramount importance in the field of drug discovery and development.[2] Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNA_r) offers a powerful and direct route for forming the C(aryl)-O bond.[1]

The SNA_r reaction typically involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.[3] This guide focuses on the strategic use of this compound as the nucleophile in these reactions. Upon deprotonation, its phenoxide becomes a potent nucleophile, capable of reacting with activated aryl halides to furnish complex diaryl ethers.

The substituents on this compound are particularly relevant in the context of medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate pKa, while the methoxy group can serve as a key hydrogen bond acceptor or influence conformation.[4] Utilizing this building block allows for the direct incorporation of these valuable features into the target molecule.

The Mechanism: Addition-Elimination Pathway

The SNA_r reaction for diaryl ether synthesis proceeds via a well-established two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Addition (Rate-Determining Step): The phenoxide, generated from this compound with a base, attacks the electron-deficient carbon atom of an activated aryl halide that bears the leaving group. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][7] The stability of this complex is crucial and is enhanced by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[8]

  • Elimination (Fast Step): The aromaticity of the ring is restored through the rapid expulsion of the leaving group (typically a halide).[9]

A key feature of SNA_r is the leaving group trend: F > Cl > Br > I.[10] This is counterintuitive when compared to SN2 reactions. The paradox is resolved by understanding that the C-F bond cleavage is not the rate-determining step. Instead, the high electronegativity of fluorine makes the carbon it's attached to more electrophilic, thereby accelerating the initial, rate-limiting nucleophilic attack.[11][12]

Caption: The Addition-Elimination mechanism of an SNA_r reaction.

Experimental Design: A Scientist's Rationale

A successful SNA_r protocol hinges on the logical selection of reagents and conditions. Each component is chosen to maximize reaction rate and yield while minimizing side reactions.

  • The Nucleophile: this compound is the precursor. It must be converted to its conjugate base, the phenoxide, to become a sufficiently potent nucleophile.

  • The Electrophile: A suitable electrophile is an aryl ring substituted with a good leaving group (F, Cl) and at least one strong electron-withdrawing group (EWG) positioned ortho or para to it. The EWG is critical for stabilizing the negative charge in the Meisenheimer intermediate.[3][8]

  • The Base: The base's role is to deprotonate the phenol (pKa ≈ 10) to generate the active phenoxide nucleophile. The choice of base depends on the desired reactivity and substrate tolerance.

    • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are moderately strong, heterogeneous bases suitable for many applications. Cs₂CO₃ is often more effective due to the higher solubility of the cesium phenoxide.[13]

    • Sodium Hydride (NaH) / Potassium tert-Butoxide (KOtBu): These are very strong bases that ensure complete and rapid deprotonation of the phenol.[14] They must be handled under anhydrous conditions in an inert atmosphere.

  • The Solvent: Polar aprotic solvents are the standard choice for SNA_r reactions.[15] They are effective at solvating the metal cation of the base but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

    • Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Excellent choices for promoting high reaction rates, though they can be difficult to remove during work-up.[15]

    • Acetonitrile (ACN) / Tetrahydrofuran (THF): Less polar options that may require higher temperatures or stronger bases but can be easier to handle.[16][17]

Detailed Experimental Protocol: Synthesis of 1-Fluoro-2-methoxy-4-(4-nitrophenoxy)benzene

This protocol details the reaction of this compound with 1-fluoro-4-nitrobenzene, a classic activated electrophile for SNA_r reactions.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound142.12711 mg5.01.0
1-Fluoro-4-nitrobenzene141.10776 mg5.51.1
Potassium Carbonate (K₂CO₃)138.211.38 g10.02.0
Anhydrous Dimethylformamide (DMF)-25 mL--
Ethyl Acetate (EtOAc)-~150 mL--
Deionized Water-~100 mL--
Brine (Saturated NaCl)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (25 mL) to the flask.

  • Electrophile Addition: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C using an oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.[18] A typical TLC system would be 20% Ethyl Acetate in Hexanes. The product should have an Rf between the two starting materials. The reaction is typically complete within 4-8 hours.

  • Work-up - Quenching: Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[14]

  • Work-up - Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure diaryl ether product.

Caption: A typical experimental workflow for SNA_r diaryl ether synthesis.

Summary of Reaction Conditions

The following table provides generalized conditions for the reaction of this compound with various classes of activated electrophiles.

Activated Aryl Halide ExampleBase (eq)SolventTemp (°C)Typical Time (h)
1-Fluoro-4-nitrobenzeneK₂CO₃ (2.0)DMF80-1004-8
2,4-DinitrochlorobenzeneK₂CO₃ (2.0)ACN60-802-6
4-Fluoro-3-nitrobenzonitrileCs₂CO₃ (1.5)DMSO100-1206-12
2-Fluoro-5-nitropyridineNaH (1.2)THF50-653-5
PentafluoropyridineKOtBu (1.2)THF25-501-4

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemically resistant gloves.[19]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[19]

  • Handling Fluorophenols: Fluorophenols can be irritating to the skin, eyes, and respiratory system. Avoid direct contact and dust formation.[20][21]

  • Handling Strong Bases: Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly reactive and moisture-sensitive. NaH is flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (Nitrogen or Argon).[22]

  • Handling Solvents: DMF and DMSO are high-boiling polar aprotic solvents. They can facilitate the absorption of other chemicals through the skin. Avoid contact and ensure proper ventilation.[23]

  • Spill & Waste: Have appropriate spill kits available. Neutralize base spills with a weak acid like sodium bisulfate.[22] Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (hydrolyzed). 2. Insufficient temperature. 3. Wet solvent/reagents. 4. Deactivated electrophile.1. Use freshly opened or properly stored base. 2. Increase reaction temperature in 10-20 °C increments. 3. Use anhydrous solvents; dry reagents if necessary. 4. Confirm the electrophile has sufficient EWG activation.
Side Product Formation 1. Reaction with solvent (e.g., hydrolysis of DMF at high temp). 2. Over-reaction if electrophile has multiple leaving groups.1. Lower reaction temperature or switch to a more stable solvent like DMSO or NMP. 2. Use stoichiometric amounts of the nucleophile or lower the temperature.
Difficult Purification 1. Product and starting material have similar polarity. 2. Residual high-boiling solvent (DMF/DMSO).1. Drive reaction to full conversion. Try a different solvent system for chromatography. 2. After extraction, wash the organic layer multiple times with water and brine to remove DMF/DMSO.[15]

References

The Strategic Application of 3-Fluoro-4-methoxyphenol in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Fluorinated Phenols in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within the medicinal chemist's toolkit, select structural motifs consistently reappear due to their favorable influence on a compound's pharmacological properties. The 3-fluoro-4-methoxyphenol moiety is one such privileged scaffold. Its utility stems from the unique and synergistic effects of its substituents. The fluorine atom, a small and highly electronegative bioisostere of a hydrogen atom, can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions within the kinase active site, and modulate the pKa of the phenolic hydroxyl group.[1] Concurrently, the methoxy group can act as a hydrogen bond acceptor, improve solubility, and influence the conformation of the molecule to optimize its fit within the ATP-binding pocket.[2][3] This combination of properties makes this compound an exceptionally valuable starting material for generating potent and selective kinase inhibitors.

This application note provides a detailed guide for researchers and drug development professionals on the practical application of this compound. We will explore its role in the synthesis of multi-kinase inhibitors, provide a detailed, field-proven synthetic protocol, discuss the resulting structure-activity relationships (SAR), and outline methods for biological evaluation.

Core Synthetic Strategy: Building the Kinase Inhibitor Scaffold

The primary synthetic utility of this compound in this context is its role as a nucleophile in reactions that form a diaryl ether linkage. This ether bond connects the fluorinated phenyl ring to a core heterocyclic scaffold, a common architecture for Type I and Type II kinase inhibitors. The most prevalent and robust method for achieving this is the Williamson ether synthesis or its palladium-catalyzed variants (e.g., Buchwald-Hartwig etherification), which couple the phenol with an activated heterocyclic halide.

Below is a general workflow for this key synthetic transformation.

G cluster_prep Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound E Combine Reactants in Solvent A->E B Heterocyclic Halide (e.g., 4-chloroquinoline) B->E C Base (e.g., K2CO3, Cs2CO3) C->E D Solvent (e.g., DMF, Dioxane) D->E F Heat under Inert Atmosphere (e.g., 80-120 °C) E->F G Reaction Monitoring (TLC or LC-MS) F->G H Cool to Room Temp G->H I Aqueous Workup (Quench, Extract) H->I J Dry & Concentrate I->J K Purification (Column Chromatography) J->K L Diaryl Ether Intermediate K->L

Caption: General workflow for diaryl ether synthesis.

Detailed Protocol: Synthesis of a 4-(3-Fluoro-4-methoxyphenoxy)-quinoline Intermediate

This protocol describes the synthesis of a core intermediate by coupling this compound with a 4-chloroquinoline scaffold. This intermediate can then be further elaborated to a final active inhibitor.

Materials:

  • This compound (1.0 equiv)

  • 4-Chloro-7-methoxyquinoline (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas supply

  • Standard glassware for aqueous workup and extraction

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), 4-Chloro-7-methoxyquinoline (1.0 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Stir the mixture vigorously and heat to 100 °C. The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction by stabilizing the intermediate Meisenheimer complex. The base is crucial for deprotonating the phenol, generating the more nucleophilic phenoxide.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The aqueous wash removes the DMF and inorganic salts.

  • Washing: Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diaryl ether product.

Case Study: WXFL-152, a Triple Angiokinase Inhibitor

While the above protocol details the formation of an intermediate, the principles can be seen in the synthesis of complex, clinically evaluated inhibitors. A prominent example is WXFL-152, a novel triple angiokinase inhibitor targeting VEGFR2, FGFRs, and PDGFRβ.[4][5][6] Although its synthesis starts from a nitrophenol precursor, the core structure features a 2-fluoro-4-substituted phenoxy moiety linked to a quinoline scaffold, demonstrating the industrial relevance of this structural class.[4]

Angiokinases like VEGFR, FGFR, and PDGFR are crucial drivers of tumor angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[4] By simultaneously blocking these pathways, multi-kinase inhibitors like WXFL-152 can exert a powerful anti-tumor effect.[4][5]

G cluster_pathway Tumor Angiogenesis Signaling VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR FGF FGF FGFR FGFRs FGF->FGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream FGFR->Downstream PDGFR->Downstream WXFL152 WXFL-152 WXFL152->VEGFR WXFL152->FGFR WXFL152->PDGFR Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis

Caption: WXFL-152 inhibits key pro-angiogenic pathways.

Structure-Activity Relationship (SAR) and Quantitative Data

The SAR studies for WXFL-152 and related compounds highlight the importance of the substituted phenoxy ring.[5] The presence of the fluorine atom ortho to the ether linkage can pre-organize the molecule into a favorable conformation for binding and can form crucial interactions with the hinge region of the kinase. The substituents at the 4-position of the phenoxy ring (para to the ether) extend into the solvent-exposed region and can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

The inhibitory potency of WXFL-152 against its target kinases demonstrates its efficacy at the nanomolar level.

Kinase TargetWXFL-152 IC₅₀ (nmol/L)
VEGFR29.4
FGFR1188.0
PDGFRβ143.0
HUVEC (Cell)90.2
Data sourced from Yao, Y. et al. (2020)[4]

Protocol: Biological Evaluation - Kinase Activity Assay

To validate the efficacy of newly synthesized inhibitors, an in vitro kinase activity assay is essential. This protocol provides a general framework for determining the IC₅₀ value of a compound.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, often using ATP consumption assays (luminescence-based) or antibody-based detection of the phosphorylated substrate (e.g., ELISA, HTRF).

Materials:

  • Recombinant active kinase (e.g., VEGFR2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Test compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

  • Microplate reader (luminescence or fluorescence compatible)

  • 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase or potent inhibitor).

  • Kinase Reaction: Add the kinase and substrate solution in assay buffer to the wells. Allow a brief pre-incubation (15-30 min) to permit the compound to bind to the kinase.

  • Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP is often set at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.[2]

  • Incubation: Incubate the plate at room temperature or 30 °C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. For example, in an ADP-Glo™ assay, the reagent simultaneously stops the kinase reaction and measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Read the plate on a microplate reader. Convert the raw data to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Serial Dilution of Inhibitor in DMSO B Dispense to 384-well Plate A->B C Add Kinase & Substrate Solution B->C D Pre-incubate C->D E Initiate with ATP D->E F Incubate (e.g., 60 min) E->F G Add Detection Reagent (e.g., ADP-Glo™) F->G H Read Plate (Luminescence) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Workflow for an in vitro kinase IC₅₀ assay.

Conclusion

This compound is a high-value starting material for the synthesis of potent kinase inhibitors. The strategic placement of its fluoro and methoxy groups provides a distinct advantage in modulating the physicochemical and pharmacological properties necessary for effective drug candidates. The synthetic protocols for incorporating this moiety are robust and amenable to library synthesis for SAR exploration. As demonstrated by advanced clinical candidates like WXFL-152, scaffolds derived from this and structurally related phenols are central to the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for the O-Alkylation of 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic O-Alkylation in Medicinal Chemistry

The O-alkylation of phenols is a cornerstone transformation in organic synthesis, pivotal to the construction of aryl ethers. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Williamson ether synthesis, a reliable and versatile method, remains a primary strategy for forging the C-O-C ether linkage.[1][2] This application note provides a comprehensive guide to the O-alkylation of 3-fluoro-4-methoxyphenol, a common building block in drug discovery. The presence of the fluorine atom and the methoxy group on the phenolic ring introduces electronic and steric factors that necessitate careful consideration of reaction parameters to achieve optimal yields and purity. This document is intended for researchers, scientists, and drug development professionals, offering both a detailed experimental protocol and the underlying scientific rationale for each step.

Reaction Principle: The Williamson Ether Synthesis

The O-alkylation of this compound proceeds via the Williamson ether synthesis, a classic SN2 reaction.[3] The mechanism involves two key steps:

  • Deprotonation: The weakly acidic phenolic proton is abstracted by a base to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the desired ether.

The choice of base, solvent, and alkylating agent is critical for the success of the reaction, influencing both the reaction rate and the selectivity for O-alkylation over potential side reactions, such as C-alkylation.

Visualizing the Workflow

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Reagents Reagents: This compound Alkyl Halide Base (K2CO3) Solvent (DMF) Deprotonation Deprotonation: Formation of Phenoxide Reagents->Deprotonation Add to flask Glassware Dried Glassware: Round-bottom flask Condenser Magnetic stir bar Glassware->Deprotonation SN2_Attack SN2 Attack: Ether Formation Deprotonation->SN2_Attack Followed by Alkyl Halide Reflux Heating/Reflux SN2_Attack->Reflux Quench Quenching (e.g., with water) Reflux->Quench After cooling Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Product NMR NMR Spectroscopy (1H, 13C) Chromatography->NMR Pure Product MS Mass Spectrometry Chromatography->MS

Caption: Workflow for the O-alkylation of this compound.

Experimental Protocol: O-Ethylation of this compound

This protocol details the synthesis of 1-ethoxy-3-fluoro-4-methoxybenzene as a representative example.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Volume/MassNotes
This compound142.1310.01.42 gStarting material.[4]
Iodoethane (Ethyl Iodide)155.9712.00.93 mL (1.87 g)Alkylating agent.
Potassium Carbonate (K₂CO₃)138.2120.02.76 gAnhydrous, finely powdered base.[5][6]
N,N-Dimethylformamide (DMF)--20 mLAnhydrous solvent.
Diethyl Ether--~100 mLFor extraction.
Saturated Aqueous NaCl (Brine)--~50 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededDrying agent.
Silica Gel--As neededFor column chromatography.[7][8]
Eluent for Chromatography--As needede.g., Hexanes/Ethyl Acetate mixture.
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.42 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide. Then, add iodoethane (0.93 mL, 12.0 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with saturated aqueous NaCl (brine, 1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[7][8]

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-ethoxy-3-fluoro-4-methoxybenzene as a colorless oil or low-melting solid.

Causality in Experimental Choices

  • Base Selection: Potassium carbonate is a moderately weak base that is effective in deprotonating phenols without being overly reactive to hydrolyze the alkyl halide or promote elimination side reactions.[9] Its insolubility in many organic solvents necessitates the use of a polar aprotic solvent like DMF.

  • Solvent Choice: DMF is an excellent solvent for Williamson ether synthesis as it is polar and aprotic, effectively solvating the potassium phenoxide and promoting the SN2 reaction.

  • Alkylating Agent: Iodoethane is a highly reactive primary alkyl halide, ideal for SN2 reactions with minimal risk of elimination.[2][3] Bromides or chlorides can also be used, but may require longer reaction times or higher temperatures.

  • Purification: Column chromatography is a standard and effective method for separating the desired ether from unreacted starting materials and any potential byproducts.[7][8]

Characterization of the Product

The structure of the synthesized 1-ethoxy-3-fluoro-4-methoxybenzene should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the newly introduced ethoxy group. The aromatic protons will exhibit splitting patterns influenced by the fluorine and adjacent protons. The ethoxy group will appear as a triplet for the methyl protons and a quartet for the methylene protons.

  • ¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

Expected NMR Data (based on analogous structures):

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic CHs6.7 - 7.2110 - 125
Aromatic C-O (ethoxy)-145 - 155
Aromatic C-O (methoxy)-140 - 150
Aromatic C-F-150 - 160 (d, J≈240 Hz)
-OCH₃~3.8~56
-OCH₂CH₃~4.0 (q)~64
-OCH₂CH₃~1.4 (t)~15

Note: The exact chemical shifts and coupling constants will need to be determined from the acquired spectra.[10][11]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak [M]⁺ for C₉H₁₁FO₂ would be at m/z = 170.07.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[9]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • This compound: May cause skin and eye irritation.[4]

    • Iodoethane: Is a volatile and toxic alkylating agent. Avoid inhalation and skin contact.

    • Potassium Carbonate: Can cause skin and eye irritation.[5][6]

    • DMF: Is a skin and respiratory irritant.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete deprotonationEnsure the potassium carbonate is anhydrous and finely powdered. Increase the reaction time or temperature slightly.
Deactivated alkylating agentUse fresh iodoethane.
Insufficient reaction timeMonitor the reaction by TLC and continue heating until the starting material is consumed.
Presence of starting material after reactionSee "Low or no product yield"Re-subject the crude material to the reaction conditions with additional alkylating agent.
Formation of byproductsC-alkylationEnsure a polar aprotic solvent like DMF is used.
Elimination of alkyl halideUse a primary alkyl halide. Avoid excessively high temperatures.

Conclusion

The O-alkylation of this compound via the Williamson ether synthesis is a robust and efficient method for the synthesis of valuable aryl ether building blocks. Careful control of reaction conditions, including the choice of base, solvent, and alkylating agent, is essential for achieving high yields and purity. The detailed protocol and accompanying scientific rationale provided in this application note serve as a reliable guide for researchers in the field of synthetic and medicinal chemistry.

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the analytical characterization of 3-Fluoro-4-methoxyphenol (CAS: 452-11-9), a key intermediate in pharmaceutical synthesis.[1][2] Ensuring the identity, purity, and quality of such starting materials is a critical mandate of regulatory bodies and a cornerstone of robust drug development programs.[3][4] This guide outlines an integrated analytical strategy employing chromatographic and spectroscopic techniques to establish a comprehensive quality profile. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and a suite of spectroscopic methods (NMR, FT-IR, MS) for unambiguous structural elucidation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.

Introduction and Physicochemical Properties

This compound is a substituted aromatic compound whose structural integrity and purity are paramount for the downstream synthesis of active pharmaceutical ingredients (APIs). A comprehensive characterization is essential not only for batch release but also for impurity profiling, which involves the detection, identification, and quantification of impurities that may arise during synthesis or degradation.[3][5][6] This multi-faceted analytical approach ensures that the material meets the stringent quality standards required in the pharmaceutical industry.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [7]
CAS Number 452-11-9 [1][7][8]
Molecular Formula C₇H₇FO₂ [1][7]
Molecular Weight 142.13 g/mol [1][7][8]
Melting Point 54-55 °C [8]
Boiling Point 248.2 ± 20.0 °C (Predicted) [8]

| Appearance | White to pale yellow crystalline solid |[2] |

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates by separating the main component from any related substances or process impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Expertise & Rationale: HPLC, particularly in its reverse-phase mode, is the gold standard for the purity analysis of non-volatile and semi-volatile organic compounds like this compound.[4] A C18 (octadecylsilyl) stationary phase is selected for its hydrophobicity, which provides excellent retention for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is acidified with phosphoric or formic acid. This acidification is critical; it suppresses the ionization of the phenolic hydroxyl group, ensuring a single, well-defined chromatographic peak and preventing peak tailing.[9] UV detection is employed, with the wavelength set near an absorbance maximum of the compound to ensure high sensitivity.[9]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN/H₂O) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

HPLC Purity Analysis Workflow.

Protocol 2.1: HPLC Purity Method

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) for control and data processing.

  • Reagents & Materials:

    • Acetonitrile (HPLC grade)

    • Deionized Water (18.2 MΩ·cm)

    • Phosphoric Acid or Formic Acid (ACS grade or higher)

    • This compound reference standard and sample.

  • Sample Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Sample Solution: Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~0.5 mg/mL.

    • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A Water with 0.1% Phosphoric Acid
    Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
    Gradient 0-2 min (30% B), 2-15 min (30% to 80% B), 15-18 min (80% B), 18-18.1 min (80% to 30% B), 18.1-25 min (30% B)
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL

    | UV Detection | 282 nm |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities that may not be detected by HPLC.[10] For polar compounds like phenols, direct analysis can lead to poor peak shape and column adsorption. Derivatization, typically silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a crucial step.[11] This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, resulting in sharp, symmetrical peaks.[11] A low-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), is ideal for separating a wide range of analytes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve Sample in Solvent (e.g., Pyridine) Deriv Add Derivatizing Agent (e.g., BSTFA) Sample->Deriv Heat Heat (e.g., 70°C, 30 min) Deriv->Heat Inject Inject into GC Heat->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Identify Identify Impurities via Mass Spectral Library Search Analyze->Identify

GC-MS Impurity Profiling Workflow.

Protocol 2.2: GC-MS Impurity Method

  • Instrumentation:

    • GC system equipped with a split/splitless injector and a mass selective detector (MSD).

    • GC-MS data analysis software with a searchable mass spectral library (e.g., NIST).

  • Reagents & Materials:

    • Pyridine or Acetonitrile (anhydrous, GC grade)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

    • This compound sample.

  • Sample Preparation (Derivatization):

    • Dissolve ~1 mg of the sample in 100 µL of anhydrous pyridine in a GC vial.

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    Table 3: GC-MS Method Parameters

    Parameter Condition
    GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Injector Temp. 250 °C
    Injection Mode Split (50:1)
    Injection Vol. 1 µL
    Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 40 - 550 amu |

  • Data Analysis:

    • Obtain the mass spectrum for each impurity peak.

    • Perform a library search to tentatively identify the impurities.

    • Confirm identifications with reference standards where possible.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and connectivity of protons, ¹³C NMR maps the carbon framework, and ¹⁹F NMR is highly specific for the fluorine atom.[12] The solvent choice (e.g., DMSO-d₆) is important as it can exchange with the labile phenolic proton, which may broaden or shift its signal.[12]

Protocol 3.1: NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra according to instrument manufacturer's guidelines.

Table 4: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity & Coupling (J) Assignment
¹H ~9.0 - 9.5 Broad singlet Phenolic -OH
~6.8 - 7.1 Multiplet 3 x Aromatic C-H
~3.7 - 3.9 Singlet Methoxy -OCH₃
¹³C ~140 - 155 Doublet (large ¹JCF) C-F
~140 - 150 Singlet C-O (ether)
~145 - 155 Singlet C-OH
~110 - 125 Multiplet (small JCF) 3 x Aromatic C-H
~55 - 60 Singlet Methoxy -OCH₃

| ¹⁹F | ~ -120 to -140 | Singlet or fine multiplet | Ar-F |

Note: Exact chemical shifts and coupling constants are dependent on the solvent and instrument field strength. Data is predicted based on analogous structures.[13][14][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" for the compound. This is excellent for confirming the presence of key structural motifs.

Protocol 3.2: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000 - 400 cm⁻¹.

Table 5: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3500 (broad) O-H Stretch Phenolic -OH
3000 - 3100 C-H Stretch Aromatic C-H
2850 - 3000 C-H Stretch Aliphatic C-H (Methoxy)
1500 - 1600 C=C Stretch Aromatic Ring
1200 - 1300 C-O Stretch Aryl Ether

| 1100 - 1250 | C-F Stretch | Aryl Fluoride |

Note: Band positions are approximate. Data is based on standard FT-IR correlation tables and spectra of similar compounds.[17][18]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of the analyte, which is a critical piece of identity confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The molecular ion peak confirms the molecular formula C₇H₇FO₂.

Protocol 3.3: Mass Spectrometry Analysis

  • Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI from GC-MS).

  • Data Interpretation:

    • Expected Exact Mass: 142.0430 Da.[7]

    • Observed Ion (EI): [M]⁺˙ at m/z ≈ 142.

    • Observed Ion (ESI-): [M-H]⁻ at m/z ≈ 141.

Summary of Analytical Strategy

A robust characterization of this compound requires an orthogonal, multi-technique approach. Each method provides a unique and complementary piece of information to build a complete quality profile of the material.

Table 6: Summary of Analytical Techniques and Their Purpose

Analytical Technique Primary Purpose Information Obtained
HPLC-UV Purity and quantitative analysis of non-volatile impurities. Purity value (%), impurity profile, retention time.
GC-MS Identification and semi-quantitation of volatile impurities. Impurity identity, fragmentation patterns.
NMR Spectroscopy Unambiguous structural elucidation and identification. Atomic connectivity, chemical environment of H, C, F.
FT-IR Spectroscopy Functional group identification. Presence of key bonds (O-H, C-O, C-F, etc.).

| Mass Spectrometry | Molecular weight confirmation. | Molecular weight, elemental composition (HRMS). |

References

Application Note: A Strategic Approach to the Synthesis of Novel Bioactive Chalcones from 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, represent a class of "privileged structures" in medicinal chemistry.[1] These open-chain flavonoids are not only biosynthetic precursors to all flavonoids in plants but also exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] The biological versatility of chalcones stems from their α,β-unsaturated ketone moiety, which can engage in crucial interactions with biological macromolecules.[3]

The development of novel therapeutic agents often relies on the strategic functionalization of known scaffolds to enhance potency, selectivity, and pharmacokinetic properties. The introduction of fluorine atoms and methoxy groups into organic molecules is a well-established strategy in drug design.[5] Fluorine can increase metabolic stability, binding affinity, and lipophilicity, while methoxy groups are frequently found in natural bioactive compounds and can modulate electronic properties and hydrogen bonding potential.[5][6][7]

This application note provides a comprehensive guide for the synthesis of a novel library of chalcones bearing both fluoro and methoxy substituents. We will detail a robust workflow starting from the versatile precursor, 3-fluoro-4-methoxyphenol, outlining its conversion into a key acetophenone intermediate followed by its use in the Claisen-Schmidt condensation to generate diverse chalcone derivatives.

Part 1: Synthesis of the Key Acetophenone Intermediate

Causality and Experimental Choice: The Claisen-Schmidt condensation, the cornerstone of chalcone synthesis, requires an aromatic ketone and an aromatic aldehyde.[8] The starting material, this compound, must first be converted into one of these synthons. We have chosen to synthesize a 2'-hydroxyacetophenone derivative. The presence of a 2'-hydroxyl group on the chalcone's A-ring is known to be critical for certain biological activities, such as antioxidant and anti-inflammatory effects, due to its ability to form an intramolecular hydrogen bond with the carbonyl oxygen, which planarizes the molecule and enhances its chelating and radical scavenging properties.[6]

The chosen synthetic route involves a two-step process: O-acetylation of the phenol followed by a Fries rearrangement. This classic transformation is highly effective for synthesizing ortho-hydroxyaryl ketones from phenols.

Protocol 1: O-Acetylation of this compound

This initial step protects the hydroxyl group and prepares the molecule for rearrangement.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (e.g., 10 mmol) in DCM (50 mL) in a round-bottom flask.

  • Add a catalytic amount of pyridine (2-3 drops).

  • Add acetic anhydride (1.2 eq, 12 mmol) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-4-methoxyphenyl acetate. This product is often pure enough for the next step.

Protocol 2: Fries Rearrangement to 2'-Hydroxy-4'-fluoro-5'-methoxyacetophenone

This reaction regioselectively installs the acetyl group onto the aromatic ring, primarily at the ortho position to the original hydroxyl group.

Materials:

  • 3-Fluoro-4-methoxyphenyl acetate (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.5 eq)

  • Nitrobenzene (as solvent)

  • Hydrochloric acid (HCl), 5 M solution

  • Round-bottom flask, heating mantle, magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, add anhydrous AlCl₃ (2.5 eq).

  • Carefully add nitrobenzene to the flask with stirring.

  • Add the 3-fluoro-4-methoxyphenyl acetate (1.0 eq) portion-wise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

  • The product can be isolated by steam distillation to remove the nitrobenzene or by extraction with a suitable solvent like ethyl acetate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2'-hydroxy-4'-fluoro-5'-methoxyacetophenone.

Caption: Workflow for the synthesis of the key acetophenone intermediate.

Part 2: Claisen-Schmidt Condensation for Novel Chalcone Synthesis

Mechanism and Rationale: The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[9][10] The reaction proceeds via three main steps:

  • Enolate Formation: A base (e.g., hydroxide) abstracts an acidic α-hydrogen from the ketone.[8]

  • Nucleophilic Attack: The resulting enolate attacks the electrophilic carbonyl carbon of the aldehyde.[11]

  • Dehydration: The aldol adduct readily dehydrates to form the thermodynamically stable, conjugated chalcone.[10]

By reacting our synthesized 2'-hydroxy-4'-fluoro-5'-methoxyacetophenone with a diverse panel of substituted aromatic aldehydes, a library of novel chalcones can be generated for structure-activity relationship (SAR) studies.

Caption: General scheme for the Claisen-Schmidt condensation.

Protocol 3: General Procedure for Base-Catalyzed Chalcone Synthesis

This robust protocol is widely applicable for synthesizing chalcones from various substituted aldehydes.[12][13]

Materials:

  • 2'-Hydroxy-4'-fluoro-5'-methoxyacetophenone (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute solution

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve the acetophenone intermediate (e.g., 5 mmol) and the selected aromatic aldehyde (5 mmol) in ethanol (20-30 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of KOH (e.g., 10 mmol in 5 mL water and 5 mL ethanol) and add it dropwise to the reaction mixture, ensuring the temperature remains below 25°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-8 hours. The formation of a solid precipitate often indicates product formation.

  • Monitor the reaction's progress using TLC (a typical eluent is 7:3 Hexane:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~150 g).

  • Acidify the mixture with dilute HCl until it is neutral (pH ~7). This protonates the phenoxide and precipitates the chalcone product.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water until the filtrate is neutral.

  • Allow the crude product to air-dry. Further purification is typically required.

Part 3: Purification and Characterization

Rigorous purification and structural validation are essential to ensure the reliability of subsequent biological evaluations.[14]

Protocol 4: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid chalcone products.[15] The principle relies on the differential solubility of the chalcone and impurities in a suitable solvent at different temperatures.

Procedure:

  • Place the crude, dry chalcone in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (see Table 1) and a boiling chip.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using a large excess to ensure a good recovery yield.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, during which pure crystals should form.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Table 1: Common Solvents for Chalcone Recrystallization [15]

Solvent SystemBoiling Point (°C)Notes
Ethanol (95%)78A widely used and effective solvent for a broad range of chalcones.
Methanol65An alternative to ethanol, suitable for many chalcones.
Hexane/Ethyl AcetateVariableA mixed system where the ratio can be adjusted for optimal solubility.
Ethanol/WaterVariableWater acts as an anti-solvent to induce crystallization from ethanol.
Structural Characterization Data

The structure of the synthesized chalcones must be unequivocally confirmed using a combination of spectroscopic techniques.[14][16]

Table 2: Expected Spectroscopic Data for a Representative Chalcone

(Example: (E)-1-(2-hydroxy-4-fluoro-5-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one)

TechniqueCharacteristic SignalRationale / Interpretation
Melting Point Sharp, defined rangeA narrow melting point range is indicative of high purity.
FT-IR (cm⁻¹)~3200-3400 (broad, O-H), ~1640 (C=O, H-bonded), ~1580 (C=C), ~1250 (C-O), ~1100 (C-F)Confirms the presence of key functional groups. The lowered C=O frequency indicates conjugation and intramolecular H-bonding.[17]
¹H NMR (ppm)~12.5 (s, 1H, -OH), 7.9-8.2 (d, 1H, H-β), 7.6-7.8 (d, 1H, H-α), 6.8-7.8 (m, Ar-H), ~3.9 (s, 3H, -OCH₃). J(Hα-Hβ) ≈ 15-16 Hz.The large coupling constant for the vinylic protons confirms the trans (E) stereochemistry. The highly deshielded -OH proton confirms H-bonding.[18]
¹³C NMR (ppm)~192 (C=O), ~145 (C-β), ~122 (C-α), 110-160 (Ar-C), ~56 (-OCH₃)Provides a carbon map of the molecule, confirming the carbon skeleton. The chemical shift of the carbonyl carbon is characteristic of chalcones.[18][19]
Mass Spec (MS) [M+H]⁺ or [M]⁺ peak corresponding to the calculated molecular weight.Confirms the molecular weight and provides information on the elemental composition (with HRMS).

Part 4: Troubleshooting and Key Considerations

Even robust protocols can encounter issues. A logical approach to troubleshooting is key to success.

Troubleshooting_Logic start Problem Encountered p1 No or Low Yield start->p1 p2 Multiple Products on TLC start->p2 p3 Purification Issues (Oiling Out) start->p3 s1a Check reactant purity. Use freshly distilled aldehyde. p1->s1a s1b Increase reaction time or adjust base concentration. p1->s1b s2a Side reaction likely. (e.g., Cannizzaro) p2->s2a s3a Recrystallization solvent is unsuitable. p3->s3a s2b Lower reaction temperature. Ensure slow base addition. s2a->s2b s3b Try a mixed solvent system or column chromatography. s3a->s3b

Caption: A troubleshooting flowchart for common issues in chalcone synthesis.

Key Considerations:

  • Aldehyde Purity: Aromatic aldehydes can oxidize to carboxylic acids upon storage. Using freshly distilled or purified aldehydes is crucial for high yields.

  • Base Concentration: The concentration of the base can be critical. Too little may result in an incomplete reaction, while too much can promote side reactions.

  • Temperature Control: The initial addition of the base should be done at a low temperature to control the exothermic reaction and minimize side products.

Conclusion

The protocols detailed in this application note provide a comprehensive and scientifically grounded pathway for the synthesis of novel, medicinally relevant chalcones. By starting with the versatile building block this compound and employing a strategic conversion to a key acetophenone intermediate, researchers can readily access a diverse library of fluorinated and methoxylated chalcones. The combination of robust synthetic procedures, detailed purification techniques, and rigorous characterization methods establishes a self-validating system, empowering drug discovery professionals to confidently generate and evaluate new chemical entities for therapeutic development.

References

Application Notes & Protocols: Synthesis of Novel Anti-inflammatory Agents from 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Fluorine in Modern Anti-Inflammatory Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.[2][3] This often translates to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.[4]

3-Fluoro-4-methoxyphenol is a versatile and highly valuable starting material in the synthesis of complex organic molecules, particularly for the development of novel therapeutic agents. Its substituted phenyl ring provides a scaffold that can be readily elaborated into a variety of pharmacologically active structures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of a potent anti-inflammatory agent based on the diarylpyrazole scaffold, a core structure found in selective COX-2 inhibitors like Celecoxib.

Synthetic Strategy: A Multi-Step Approach to a Novel Diarylpyrazole

The synthetic route outlined below is a logical and well-established pathway for the construction of diarylpyrazole-based anti-inflammatory agents. The strategy involves three key transformations:

  • Fries Rearrangement: Introduction of an acetyl group onto the aromatic ring of this compound to form the key intermediate, 1-(2-hydroxy-5-fluoro-4-methoxyphenyl)ethan-1-one.

  • Claisen-Schmidt Condensation: Formation of a chalcone intermediate through the base-catalyzed condensation of the synthesized acetophenone with 4-methylbenzaldehyde.

  • Cyclization to Pyrazole: Reaction of the chalcone with 4-hydrazinobenzenesulfonamide to construct the final diarylpyrazole, a novel celecoxib analogue.

Synthetic_Pathway A This compound B 1-(2-Hydroxy-5-fluoro-4-methoxyphenyl)ethan-1-one A->B Fries Rearrangement (Acetyl Chloride, AlCl3) C Chalcone Intermediate B->C Claisen-Schmidt Condensation (4-Methylbenzaldehyde, NaOH) D Final Diarylpyrazole Product (Celecoxib Analogue) C->D Cyclization (4-Hydrazinobenzenesulfonamide, Acetic Acid)

Caption: Synthetic workflow from this compound to the target anti-inflammatory agent.

Experimental Protocols

Part 1: Synthesis of 1-(2-Hydroxy-5-fluoro-4-methoxyphenyl)ethan-1-one (Intermediate 1)

The introduction of the acetyl group is achieved via a Fries rearrangement, a reliable method for the ortho- and para-acylation of phenols.[5]

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-(2-hydroxy-5-fluoro-4-methoxyphenyl)ethan-1-one as a solid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightPhysical StateYield (%)Melting Point (°C)
Intermediate 1C₉H₉FO₃184.16White to off-white solid65-75110-112
  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons, the methoxy group, the acetyl methyl group, and the hydroxyl proton.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon, aromatic carbons (with C-F coupling), the methoxy carbon, and the acetyl methyl carbon.

  • IR (KBr, cm⁻¹): Characteristic absorptions for O-H stretching (broad), C=O stretching (ketone), and C-F stretching.

Part 2: Synthesis of (E)-1-(2-hydroxy-5-fluoro-4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (Chalcone Intermediate 2)

The chalcone is synthesized via a base-catalyzed Claisen-Schmidt condensation. This reaction is a robust and widely used method for forming the α,β-unsaturated ketone core of chalcones.[6]

Materials:

  • 1-(2-Hydroxy-5-fluoro-4-methoxyphenyl)ethan-1-one (Intermediate 1)

  • 4-Methylbenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve Intermediate 1 (1.0 equivalent) and 4-methylbenzaldehyde (1.1 equivalents) in 95% ethanol.

  • Cool the solution in an ice bath and add a 50% aqueous solution of sodium hydroxide dropwise with vigorous stirring, maintaining the temperature below 25 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-16 hours. The formation of a precipitate is expected.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with 1 M hydrochloric acid to a neutral pH.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightPhysical StateYield (%)Melting Point (°C)
Intermediate 2C₁₇H₁₅FO₃286.30Yellow solid80-90135-137
  • ¹H NMR (CDCl₃, 400 MHz): Characteristic signals for the vinylic protons (α and β to the carbonyl) with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration. Also, signals for the aromatic protons, methyl group, and methoxy group will be present.[1]

  • ¹³C NMR (CDCl₃, 100 MHz): Signals for the carbonyl carbon, the α and β vinylic carbons, and the aromatic and methyl carbons.

  • IR (KBr, cm⁻¹): Strong absorption for the C=O stretch of the α,β-unsaturated ketone (typically around 1640-1680 cm⁻¹), and C=C stretching.[3]

Part 3: Synthesis of 4-(5-(2-hydroxy-5-fluoro-4-methoxyphenyl)-3-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide (Final Product)

The final diarylpyrazole is constructed through the cyclization of the chalcone intermediate with 4-hydrazinobenzenesulfonamide.

Materials:

  • (E)-1-(2-hydroxy-5-fluoro-4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (Intermediate 2)

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the chalcone intermediate (1.0 equivalent) and 4-hydrazinobenzenesulfonamide hydrochloride (1.2 equivalents) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final diarylpyrazole.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightPhysical StateYield (%)Melting Point (°C)
Final ProductC₂₃H₂₀FN₃O₄S469.49Pale yellow solid70-80>200 (with decomposition)
  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the aromatic protons of the three phenyl rings, the pyrazole proton, the sulfonamide protons (NH₂), the methoxy group, and the methyl group.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to the carbons of the pyrazole ring and the three aromatic rings.

  • HRMS (ESI): The calculated mass should be consistent with the molecular formula.

Mechanism of Action: Selective COX-2 Inhibition

The synthesized diarylpyrazole is designed to act as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is induced during inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[7][8]

By selectively inhibiting COX-2, the compound is expected to reduce the production of pro-inflammatory prostaglandins without significantly affecting the activity of COX-1, which is involved in maintaining the integrity of the stomach lining and normal platelet function. This selectivity is anticipated to result in a potent anti-inflammatory effect with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

COX2_Pathway cluster_cell Inflamed Cell cluster_drug Mechanism of Action AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation (Pain, Swelling, Fever) PGs->Inflammation Drug Synthesized Diarylpyrazole (Celecoxib Analogue) Inhibition Inhibition Drug->Inhibition Inhibition->COX2

Caption: Signaling pathway illustrating the inhibition of prostaglandin synthesis by the synthesized anti-inflammatory agent.

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis of a novel anti-inflammatory agent from the readily available starting material, this compound. The described protocols are based on well-established and reliable chemical transformations, offering a clear path for researchers to synthesize and evaluate this promising compound. The strategic incorporation of the fluoro and methoxy groups is anticipated to confer favorable pharmacological properties, making this synthetic route a valuable contribution to the ongoing search for safer and more effective anti-inflammatory therapies.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive, step-by-step guide for the development and initial validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Fluoro-4-methoxyphenol. The methodology is grounded in the physicochemical properties of the analyte and follows established industry guidelines for analytical procedure development. The described isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent performance characteristics suitable for research, quality control, and drug development applications.

Foundational Strategy: Analyte-Centric Method Development

The cornerstone of any robust analytical method is a deep understanding of the target analyte. All experimental choices, from the stationary phase to the mobile phase pH, are deliberate decisions derived directly from the physicochemical properties of this compound. This approach ensures a scientifically sound, efficient, and reproducible method.

Physicochemical Properties of this compound

A thorough review of the analyte's properties is the mandatory first step. These parameters dictate the entire chromatographic strategy.

PropertyValueImplication for HPLC Method DevelopmentSource(s)
Molecular Formula C₇H₇FO₂-[1]
Molecular Weight 142.13 g/mol Influences diffusion characteristics.[1]
pKa ~9.46 (Predicted)The phenolic hydroxyl group is weakly acidic. To ensure the analyte is in a single, non-ionized state for consistent retention, the mobile phase pH must be controlled to be at least 2 units below the pKa (i.e., pH < 7.5). An acidic pH (e.g., 3.0) is ideal.[2]
logP 0.9 (Predicted)This value indicates moderate hydrophobicity, making reversed-phase chromatography with a C18 or C8 column an excellent choice.[1]
UV Absorption (λmax) ~222 nm, 282 nmThe UV spectrum of the structurally similar 4-methoxyphenol shows two maxima. The higher wavelength (282 nm) is preferred for detection to minimize interference from common solvents like acetonitrile, ensuring higher specificity and sensitivity.[3]

Experimental Design and Protocol

This section provides the detailed, step-by-step protocol for preparing reagents and executing the HPLC analysis.

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Stationary Phase: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as the starting point due to the analyte's logP value.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.

Reagent and Standard Preparation

Mobile Phase Preparation (pH 3.0)

  • Aqueous Component: Prepare 1 L of 0.1% (v/v) phosphoric acid in HPLC-grade water. Filter through a 0.45 µm filter.

  • Organic Component: Use HPLC-grade acetonitrile.

  • Working Mobile Phase: The final mobile phase is a mixture of the aqueous and organic components. The exact ratio will be determined during method optimization but a starting point of 60:40 (Aqueous:Acetonitrile) is recommended. The final mixture should be degassed by sonication or online degasser.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Mix thoroughly. This stock solution should be stored under refrigeration.

Working Standard Solutions (e.g., 1-100 µg/mL)

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution using the diluent.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions derived from the analyte's properties.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmSuitable for moderately polar compounds.
Mobile Phase Isocratic: 0.1% Phosphoric Acid in Water : Acetonitrile (60:40, v/v)The acidic pH ensures the analyte is in a single protonated state. The isocratic elution provides simplicity and robustness.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Injection Volume 10 µLA typical volume that can be adjusted based on sensitivity requirements.
Column Temperature 30°CMaintaining a constant temperature ensures retention time reproducibility.
Detection Wavelength 282 nmProvides good sensitivity and specificity for the methoxyphenol chromophore, avoiding solvent cutoff regions.
Run Time 10 minutesShould be sufficient to elute the analyte with a good retention factor (k') and allow for column re-equilibration.

Method Development and Validation Workflow

A logical, systematic workflow is essential for efficient method development and validation. The process ensures that the final method is suitable for its intended purpose, a core principle of analytical quality by design (QbD).

HPLC_Method_Development_Workflow cluster_Validation Validation as per ICH Q2(R1) A 1. Define Analytical Goal (Quantification of Analyte) B 2. Characterize Analyte (pKa, logP, UV λmax) A->B Foundation C 3. Initial Method Selection (RP-HPLC, C18, UV) B->C Strategy D 4. Mobile Phase & Column Screening C->D Experimentation E 5. Optimization (Mobile Phase Ratio, pH, Temp) D->E Refinement F 6. System Suitability Test (SST) (Tailing Factor, Plates, RSD) E->F Performance Check G 7. Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision) F->G Verification H 8. Final Method Documentation G->H Finalization

Caption: Logical workflow for HPLC method development and validation.

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. A system suitability solution (e.g., a mid-point calibration standard) should be injected multiple times (n=5 or 6). The acceptance criteria should be:

  • Tailing Factor (Tf): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

Validation Parameters

The developed method must be validated to ensure it is fit for its intended purpose. Key parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is typically required.

  • Accuracy: The closeness of test results to the true value. Often assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability and intermediate precision levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the analysis of this compound by RP-HPLC. By anchoring the method development in the analyte's fundamental physicochemical properties, the resulting procedure is reliable, reproducible, and readily transferable. The outlined method serves as an excellent starting point for further validation and implementation in a regulated or research environment. The analysis of phenolic compounds is a common task in many industries, and the principles described here can be widely applied.[7][8][9]

References

Application Note: Derivatization of 3-Fluoro-4-methoxyphenol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the derivatization of 3-fluoro-4-methoxyphenol for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and active hydroxyl group, direct GC analysis of this compound yields poor chromatographic performance, characterized by peak tailing and low sensitivity. To overcome these challenges, two effective derivatization strategies—silylation and acylation—are presented in detail. This document outlines optimized, step-by-step protocols, explains the underlying chemical principles, and provides expert insights into experimental choices. Furthermore, it includes predicted chromatographic and mass spectrometric data for the resulting derivatives to aid researchers in method development and data interpretation.

Introduction: The Challenge of Analyzing Polar Phenols

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate quantification and identification of this analyte are critical for process monitoring, quality control, and metabolic studies. However, the presence of a polar phenolic hydroxyl group makes it unsuitable for direct GC-MS analysis.[1][2] The active hydrogen is prone to strong interactions with active sites in the GC inlet and column, leading to poor peak shape, reduced column lifetime, and non-reproducible results.[1]

Derivatization is a chemical modification technique that converts polar, non-volatile compounds into less polar and more volatile derivatives, making them amenable to GC analysis.[3] This process effectively "masks" the active hydrogen of the hydroxyl group, leading to several key advantages:[1][2]

  • Increased Volatility: Reduces the boiling point of the analyte, allowing it to elute at lower temperatures.

  • Improved Thermal Stability: Prevents on-column degradation of thermally labile compounds.

  • Enhanced Chromatographic Performance: Results in sharper, more symmetrical peaks, leading to better resolution and sensitivity.

  • Characteristic Mass Spectra: Produces derivatives with predictable and often structurally informative fragmentation patterns, aiding in identification.

This guide focuses on two of the most reliable and widely adopted derivatization techniques for phenols: Silylation and Acylation .

Derivatization Strategies and Mechanisms

The choice of derivatization reagent is dictated by the analyte's structure, the sample matrix, and the desired analytical outcome. For this compound, both silylation and acylation offer excellent solutions.

Silylation: Formation of Trimethylsilyl (TMS) Ethers

Silylation is the replacement of an active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[4] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing phenols.[3] The reaction is typically fast, quantitative, and produces stable TMS ether derivatives.

The reaction with BSTFA proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent. The byproducts of the reaction are neutral and highly volatile, minimizing interference during GC-MS analysis.

silylation_mechanism cluster_reaction Silylation Reaction reactant1 This compound product1 TMS-Derivative (3-Fluoro-4-methoxy-1-(trimethylsiloxy)benzene) reactant1->product1 + BSTFA reactant2 BSTFA product2 Byproducts (Volatile)

Caption: Silylation of this compound with BSTFA.

Acylation: Formation of Acetyl Esters

Acylation involves the introduction of an acyl group (R-C=O) to the phenolic oxygen, forming an ester. Acetic anhydride is a common, cost-effective reagent for this purpose, converting the phenol into a more volatile and stable acetate ester.[5][6] The reaction is typically performed under basic conditions to deprotonate the phenol, increasing its nucleophilicity.[6]

acylation_mechanism cluster_reaction Acylation Reaction reactant1 This compound product1 Acetyl-Derivative (3-Fluoro-4-methoxyphenyl acetate) reactant1->product1 + Acetic Anhydride (Base Catalyst) reactant2 Acetic Anhydride product2 Acetic Acid

Caption: Acylation of this compound with Acetic Anhydride.

Experimental Protocols & Workflows

The following protocols are designed to be robust and reproducible. It is essential to work in a moisture-free environment, particularly for silylation, as the reagents are sensitive to hydrolysis.

Workflow Overview

workflow start Start: Sample containing This compound prep Sample Preparation (e.g., LLE or SPE, solvent evaporation) start->prep deriv Derivatization Step (Silylation or Acylation) prep->deriv gcms GC-MS Analysis deriv->gcms data Data Processing & Interpretation gcms->data end End: Quantified Result data->end

Caption: General analytical workflow for derivatization GC-MS.

Protocol 1: Silylation with BSTFA + 1% TMCS

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent. The TMCS acts as a catalyst, enhancing the reactivity of the BSTFA, especially for moderately hindered phenols.[3]

Materials:

  • Dried sample extract containing this compound

  • BSTFA + 1% TMCS

  • Anhydrous pyridine or acetonitrile (reaction solvent)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Evaporate the solvent under a gentle stream of nitrogen. The presence of water will consume the derivatizing reagent and lead to incomplete reactions.

  • Reagent Addition: To the dried residue in the GC vial, add 50 µL of anhydrous acetonitrile (or pyridine) to redissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

Expert Insights:

  • Solvent Choice: While the reaction can be performed neat, using a solvent like acetonitrile or pyridine can improve solubility and reaction efficiency. Pyridine can also act as an acid scavenger.

  • Temperature and Time: For most phenols, 70°C for 30 minutes is sufficient for complete derivatization.[3] Optimization may be required for complex matrices. Analyze aliquots at different time points to confirm reaction completion.

  • Inertness: Ensure all glassware is thoroughly dried to prevent reagent hydrolysis.

Protocol 2: Acylation with Acetic Anhydride

This classic method is cost-effective and produces highly stable acetylated derivatives. The use of a base catalyst is crucial for achieving high yields.

Materials:

  • Sample extract containing this compound

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent) or aqueous base (e.g., K₂CO₃)

  • Extraction solvent (e.g., hexane or ethyl acetate)

  • GC vials (2 mL) with PTFE-lined caps

  • Vortex mixer

Procedure (using Pyridine):

  • Sample Preparation: Evaporate the sample solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried sample in the GC vial.

  • Reaction: Cap the vial tightly, vortex for 1 minute, and let it stand at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C for 10 minutes) can be used to accelerate the reaction if needed.

  • Work-up (Optional but Recommended): To remove excess reagents and catalyst, add 1 mL of deionized water and 0.5 mL of hexane. Vortex thoroughly. Allow the layers to separate and transfer the upper organic layer (hexane) containing the derivatized analyte to a clean GC vial.

  • Analysis: Inject 1 µL of the organic layer into the GC-MS.

Expert Insights:

  • Catalyst: Pyridine is an excellent choice as it acts as both a solvent and a basic catalyst, scavenging the acetic acid byproduct.[6]

  • Work-up: The optional liquid-liquid extraction step is highly recommended to improve the cleanliness of the injection, which prolongs the life of the GC inlet liner and column.

  • Stability: Acetylated derivatives are generally more stable to hydrolysis than TMS derivatives, allowing for greater flexibility in sample storage and batch analysis.

Expected GC-MS Results

Derivatization will significantly alter the chromatographic and mass spectrometric properties of this compound.

Chromatographic Behavior

The retention time of the derivatized product will be different from the underivatized phenol. Due to the increase in molecular weight but decrease in polarity, the exact shift depends on the GC column and temperature program. However, a significant improvement in peak shape (reduced tailing, increased symmetry) is the primary expected outcome.

CompoundDerivatization MethodExpected Retention TimeExpected Peak Shape
This compoundNone (Direct Injection)Variable, often late elutingPoor, significant tailing
TMS-DerivativeSilylation (BSTFA)Earlier or later, predictableExcellent, symmetrical
Acetyl-DerivativeAcylation (Acetic Anhydride)Typically later elutionExcellent, symmetrical
Mass Spectrometry

The mass spectra of the derivatives will be distinctly different from the parent compound and will provide key structural information. The predictions below are based on the known fragmentation of similar methoxyphenol derivatives.[7][8]

Underivatized this compound:

  • Molecular Formula: C₇H₇FO₂

  • Molecular Weight: 142.13 g/mol

  • Expected M⁺•: m/z 142

  • Key Fragments: Loss of methyl (-CH₃, m/z 127), loss of formyl (-CHO, m/z 113).

TMS-Derivative (3-Fluoro-4-methoxy-1-(trimethylsiloxy)benzene):

  • Molecular Formula: C₁₀H₁₅FO₂Si

  • Molecular Weight: 214.31 g/mol

  • Expected M⁺•: m/z 214

  • Key Fragments (Predicted):

    • m/z 214 (M⁺•): Molecular ion, expected to be present.

    • m/z 199 ([M-CH₃]⁺): Loss of a methyl group from the TMS moiety, a very characteristic fragmentation for TMS derivatives. This is expected to be a major ion.[7][8]

    • m/z 73 ([Si(CH₃)₃]⁺): The trimethylsilyl cation, a hallmark of TMS derivatives, though it may be of lower relative abundance in aromatic compounds.[9]

Acetyl-Derivative (3-Fluoro-4-methoxyphenyl acetate):

  • Molecular Formula: C₉H₉FO₃

  • Molecular Weight: 184.16 g/mol

  • Expected M⁺•: m/z 184

  • Key Fragments (Predicted):

    • m/z 184 (M⁺•): Molecular ion, expected to be abundant.

    • m/z 142 ([M-C₂H₂O]⁺•): Loss of a ketene molecule (CH₂=C=O) via McLafferty-type rearrangement, a characteristic fragmentation of phenyl acetates. This is expected to be the base peak.

    • m/z 43 ([CH₃CO]⁺): The acetyl cation, a common fragment in acetylated compounds.

DerivativeMolecular WeightExpected Molecular Ion (m/z)Predicted Key Fragments (m/z)
TMS-Ether 214.31214199 (Base Peak), 127
Acetyl-Ester 184.16184142 (Base Peak), 114, 43

Conclusion

Derivatization is an essential step for the successful analysis of this compound by GC-MS. Both silylation with BSTFA and acylation with acetic anhydride are proven, effective methods that significantly improve chromatographic performance and yield structurally informative mass spectra. By converting the polar phenol into a more volatile and stable derivative, researchers can achieve lower detection limits, greater accuracy, and higher confidence in compound identification. The protocols and predictive data provided in this application note serve as a robust starting point for method development and routine analysis in pharmaceutical and chemical research settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-methoxyphenol. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical fluorinated building block. This compound is a key intermediate in the development of various pharmaceutical agents, where the unique electronic properties of the fluorine atom can significantly enhance metabolic stability and binding affinity.

This guide moves beyond simple procedural outlines to provide a deeper understanding of the reaction mechanisms and the causality behind common synthetic challenges. We will explore a reliable synthetic pathway, address frequent troubleshooting scenarios in a direct question-and-answer format, and provide detailed, validated protocols to improve yield and purity.

Section 1: Overview of a Recommended Synthetic Strategy

While several routes to this compound exist, a common and logical pathway begins with a commercially available and regiochemically defined starting material, 2-fluoro-4-nitrophenol. This strategy offers a high degree of control over the final substitution pattern. The overall workflow involves three key transformations:

  • O-Methylation: Protection of the phenolic hydroxyl group via Williamson ether synthesis.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine.

  • Diazotization & Hydrolysis: Transformation of the aniline to the target phenol via a diazonium salt intermediate.

The following diagram illustrates this synthetic sequence.

Synthesis_Workflow Start 2-Fluoro-4-nitrophenol Step1 O-Methylation Start->Step1 CH₃I, K₂CO₃ Acetone, 60°C Intermediate1 2-Fluoro-4-nitroanisole Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 Pd/C, H₂ (5 bar) MeOH, 50°C Intermediate2 3-Fluoro-4-methoxyaniline Step2->Intermediate2 Step3 Diazotization & Hydrolysis Intermediate2->Step3 1. NaNO₂, H₂SO₄, 0-5°C 2. H₂O, Heat End This compound Step3->End

Caption: Recommended three-step synthesis of this compound.

Comparative Analysis of Key Steps
StepRecommended MethodAlternative Method(s)Rationale for Recommendation
O-Methylation Methyl iodide (CH₃I) with K₂CO₃Dimethyl sulfate ((CH₃)₂SO₄) with NaOHWhile dimethyl sulfate is effective, it is highly toxic. The CH₃I/K₂CO₃ system is safer for lab-scale synthesis and provides excellent yields with a simple workup.[1]
Nitro Reduction Catalytic Hydrogenation (Pd/C, H₂)Metal-in-acid (e.g., SnCl₂, Fe/HCl)Catalytic hydrogenation is exceptionally clean, often yielding a product pure enough for the next step without chromatography. Metal-in-acid reductions require more complex workups to remove metal salts.[1]
Amine to Phenol Diazotization & Thermal HydrolysisNot applicableThis is the most standard and reliable method for converting an aromatic amine to a phenol.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: My O-methylation of 2-fluoro-4-nitrophenol is sluggish or incomplete. What can I do to improve the yield?

A1: Incomplete methylation is a common issue often related to reaction conditions.

  • Cause - Insufficient Base: Potassium carbonate (K₂CO₃) is a moderate base. Its role is to deprotonate the acidic phenol (pKa ~7) to the phenoxide, which is the active nucleophile. If the base is wet or of poor quality, deprotonation will be incomplete.

  • Solution: Ensure you are using anhydrous K₂CO₃. For a more robust reaction, you can use a stronger base like sodium hydroxide (NaOH), though this requires careful temperature control to avoid side reactions.

  • Cause - Solvent Choice: Acetone is a good solvent for this reaction, but ensuring it is dry is critical. Water can hydrolyze the methylating agent and compete with the phenoxide.

  • Solution: Use anhydrous acetone. Alternatively, switching to a more polar aprotic solvent like DMF can accelerate the reaction, but will require a more rigorous aqueous workup to remove.

  • Cause - Reaction Time/Temperature: The reaction may simply need more time or energy.

  • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature to a gentle reflux. A typical reaction time is 2-4 hours at 60°C.[1]

Q2: The reduction of 2-fluoro-4-nitroanisole resulted in a complex mixture of products. What went wrong?

A2: While catalytic hydrogenation is typically clean, several factors can lead to side reactions.

  • Cause - Catalyst Poisoning or Inactivity: The palladium catalyst can be poisoned by sulfur or other impurities. An old or improperly stored catalyst may have reduced activity.

  • Solution: Use fresh, high-quality 10% Pd/C catalyst. Ensure all glassware is scrupulously clean. If poisoning is suspected, filtering the substrate solution through a small plug of silica or activated carbon before the reaction can help.

  • Cause - Over-reduction/Dehalogenation: While less common for fluorine, aggressive hydrogenation conditions (very high pressure or temperature) can sometimes lead to C-F bond cleavage.

  • Solution: Stick to optimized conditions. A hydrogen pressure of 5 bar at 50°C is generally sufficient and safe for this transformation.[1] Monitor the reaction and stop it once the starting material is consumed to prevent side reactions.

Q3: The final product after diazotization and hydrolysis is a dark, intractable oil, not the expected solid. How can I isolate and purify it?

A3: This is a very common problem when synthesizing phenols, which are prone to oxidation and can be difficult to crystallize if impure.[2]

  • Cause - Impurities from Diazonium Salt Decomposition: The diazonium intermediate is unstable. If the temperature during its formation rises above 5-10°C, it can decompose and couple with other molecules, forming colored, often polymeric, azo compounds that are difficult to remove.

  • Solution: Maintain strict temperature control (0-5°C) during the addition of sodium nitrite. Add the nitrite solution slowly beneath the surface of the reaction mixture to ensure rapid mixing and prevent localized overheating.

  • Cause - Oxidation: Phenols are susceptible to air oxidation, which can produce colored impurities.

  • Solution: Perform the workup and purification steps as quickly as possible. When concentrating the product, use a rotary evaporator at a moderate temperature and consider blanketing the flask with nitrogen or argon.

  • Purification Strategy: If you obtain an oil, direct crystallization will likely fail. The following decision tree outlines a purification workflow.

Purification_Troubleshooting Start Crude product is a dark oil/impure solid Distill Attempt Vacuum Distillation (Bulb-to-Bulb for small scale) Start->Distill Is the compound thermally stable? Chromatography Perform Silica Gel Column Chromatography Start->Chromatography Is the compound not volatile or thermally sensitive? Recrystallize Attempt Recrystallization Distill->Recrystallize Distillate is an oil or waxy solid Success Pure Crystalline Product Distill->Success Distillate is a clean solid Chromatography->Recrystallize Fractions are clean but product is an oil Chromatography->Success Fractions yield a clean solid Recrystallize->Success Forms clean crystals Failure Still Impure Recrystallize->Failure Fails to crystallize

Caption: Decision workflow for purifying challenging phenolic products.

  • Expert Tip: For stubborn oils, vacuum distillation is often the most effective method for purifying phenols.[2] If the amount is small (<1g), a Kugelrohr or bulb-to-bulb apparatus is ideal. For larger scales, a short-path distillation setup is recommended.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-nitroanisole (Intermediate 1)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-nitrophenol (10.0 g, 63.6 mmol), anhydrous potassium carbonate (13.2 g, 95.5 mmol, 1.5 equiv), and acetone (100 mL).

  • Stir the suspension vigorously. Add methyl iodide (4.75 mL, 76.4 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Heat the reaction mixture to 60°C and maintain for 2-4 hours, monitoring by TLC (Eluent: 20% Ethyl Acetate/Hexanes).

  • Upon completion, cool the mixture to room temperature and filter off the salts, washing the filter cake with acetone (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield a yellow solid.

  • Recrystallize the crude solid from a minimal amount of hot ethanol/water to afford 2-fluoro-4-nitroanisole as pale yellow crystals. (Expected yield: 90-95%).

Protocol 2: Synthesis of 3-Fluoro-4-methoxyaniline (Intermediate 2)

Safety Note: Handle hydrogen gas with extreme care in a well-ventilated fume hood. Ensure all equipment is properly grounded.

  • Charge a hydrogenation pressure reactor with 2-fluoro-4-nitroanisole (10.0 g, 58.4 mmol), methanol (100 mL), and 10% Palladium on activated carbon (50% wet, 1.0 g).[1]

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 5 bar.

  • Stir the mixture vigorously and heat to 50°C. The reaction is typically complete in 4-8 hours. Monitor hydrogen uptake.

  • After completion, cool the reactor, vent carefully, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, rinsing the pad with methanol (2 x 25 mL).[1]

  • Concentrate the combined filtrates under reduced pressure. The resulting 3-fluoro-4-methoxyaniline is often a crystalline solid of sufficient purity for the next step. (Expected yield: 95-99%).

Protocol 3: Synthesis of this compound (Final Product)

Safety Note: Diazonium salts are potentially explosive when isolated and dry. Do not isolate the intermediate. Handle sodium nitrite and sulfuric acid with appropriate personal protective equipment.

  • In a 500 mL beaker, prepare a solution of concentrated sulfuric acid (10 mL) in water (100 mL) by slowly adding the acid to the water with cooling in an ice bath.

  • Add 3-fluoro-4-methoxyaniline (7.0 g, 49.6 mmol) to the acidic solution. The aniline salt may precipitate. Stir vigorously to maintain a fine slurry. Cool the mixture to 0-5°C using an ice/salt bath.

  • In a separate flask, dissolve sodium nitrite (NaNO₂) (3.77 g, 54.6 mmol, 1.1 equiv) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature never exceeds 5°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C.

  • To decompose the diazonium salt, slowly add the cold reaction mixture to a separate flask containing 100 mL of boiling water with vigorous stirring. A dark solid/oil will form.

  • After the addition is complete, continue to heat the mixture for 20 minutes.

  • Cool the mixture to room temperature and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by vacuum distillation or column chromatography (e.g., 10-30% ethyl acetate in hexanes) to obtain this compound as a low-melting solid or off-white crystalline powder. (Expected yield: 60-75%).

References

Technical Support Center: Purification of Crude 3-Fluoro-4-methoxyphenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 3-Fluoro-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific purification process. My aim is to combine established scientific principles with field-tested experience to empower you to troubleshoot and optimize your separations effectively.

I. Core Principles & Initial Considerations

Purifying substituted phenols like this compound (C₇H₇FO₂) presents a unique set of challenges.[1] The molecule's polarity, driven by the hydroxyl group, and its aromatic nature necessitate a carefully considered chromatographic strategy. Standard silica gel chromatography is the most common approach, leveraging the polar stationary phase to interact with the polar phenol.[2][3][4] However, the success of the separation hinges on the precise selection of the mobile phase and meticulous technique.[5]

Understanding the Analyte: this compound
PropertyValueSource
Molecular Formula C₇H₇FO₂[1][6]
Molecular Weight 142.13 g/mol [1][6]
Appearance White-to-tan solid[7]
Key Functional Groups Phenolic hydroxyl (-OH), Fluoro (-F), Methoxy (-OCH₃)N/A
Polarity Moderately polar[2][4]

The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom, in addition to the acidic proton of the hydroxyl group, dictates its interaction with the stationary and mobile phases. These features can lead to issues like peak tailing and difficult separation from structurally similar impurities.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the column chromatography of this compound, presented in a question-and-answer format.

Issue 1: Poor Separation of Product from Impurities

Question: My TLC analysis shows a clear separation, but on the column, all my fractions are mixed. Why is this happening and what can I do?

Answer: This is a frequent and frustrating issue that can stem from several factors.

Potential Causes & Solutions:

  • Overloading the Column: Loading too much crude material is the most common mistake. The stationary phase becomes saturated, and the separation bands broaden significantly, leading to overlap.

    • Solution: As a rule of thumb, use a silica gel to crude sample weight ratio of at least 30:1 to 50:1 for moderately difficult separations. For very challenging separations, this ratio might need to be increased to 100:1.

  • Improper Solvent System Selection: While TLC is an excellent guide, the conditions on a column are not identical.[8] The larger volume of silica and the dynamics of flow can alter the separation profile.

    • Solution 1 (Solvent System Re-evaluation): Your mobile phase may be too polar, causing all compounds to elute too quickly. Re-optimize your solvent system using TLC. Aim for a retention factor (Rf) for your target compound of 0.2-0.3 to ensure it spends sufficient time interacting with the stationary phase.[5] A common starting point for phenols is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate.[8][9]

    • Solution 2 (Incorporate Toluene): For aromatic compounds like phenols, replacing hexane with toluene in your mobile phase can dramatically improve separation.[8] Toluene can engage in π-π interactions, offering a different selectivity mechanism compared to purely polarity-based separations with hexane/ethyl acetate.[8][10]

  • Poor Column Packing: Channels or cracks in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to no separation.[11][12]

    • Solution: Ensure your column is packed uniformly. The "slurry method," where the silica is mixed with the initial mobile phase before being poured into the column, is generally preferred for creating a homogenous bed.[5] Gently tapping the column as the silica settles can help remove air bubbles.[13]

Issue 2: Product is Tailing or Streaking on the Column

Question: My product spot on the TLC is well-defined, but it comes off the column as a long, tailing band across many fractions. What causes this?

Answer: Tailing is characteristic of compounds that have strong, non-ideal interactions with the stationary phase. For phenols, this is often due to the acidic nature of the hydroxyl group.

Potential Causes & Solutions:

  • Acid-Base Interactions: The slightly acidic nature of silica gel can lead to strong adsorption of the phenolic hydroxyl group, causing tailing.[2]

    • Solution 1 (Deactivate Silica): You can deactivate the silica gel by preparing it as a slurry in a solvent system containing a small amount (0.5-1%) of a modifier like triethylamine or acetic acid.[14] For an acidic phenol, adding a small amount of acetic acid to the mobile phase can saturate the basic sites on the silica, leading to more symmetrical peaks.

    • Solution 2 (Alternative Stationary Phase): If tailing persists, consider switching to a less acidic stationary phase. Neutral alumina can be a good alternative for purifying phenols.[8] However, be aware that alumina has different selectivity, and your solvent system will need to be re-optimized.

  • Sample Application Issues: Applying the sample in too large a volume of solvent can cause the initial band to be too wide, leading to tailing.[15]

    • Solution: Dissolve your crude sample in the absolute minimum amount of the mobile phase (or a slightly more polar solvent if necessary) before loading it onto the column.[15] If your compound is poorly soluble, consider "dry loading".[14][15] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column.[14]

Issue 3: Product Won't Elute from the Column

Question: I've run a large volume of my optimized mobile phase, and I'm still not seeing my product. Where did it go?

Answer: This scenario suggests that your compound is irreversibly adsorbed to the stationary phase or that your mobile phase is not polar enough.

Potential Causes & Solutions:

  • Compound Decomposition: Phenols can be sensitive and may decompose on acidic silica gel, especially if the crude mixture contains reactive impurities.[11]

    • Solution: Test the stability of your compound on silica first. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or smearing from the baseline, your compound is likely degrading.[11] Using a deactivated silica or switching to a different stationary phase like alumina or a reversed-phase C18 silica is recommended.[16]

  • Mobile Phase is Not Polar Enough: The solvent system that worked for TLC might not be strong enough to elute the compound from the much larger amount of silica in a column.

    • Solution (Gradient Elution): Start with the solvent system optimized by TLC and gradually increase the polarity. For example, if you start with 10% ethyl acetate in hexane, you can slowly increase the concentration to 15%, 20%, and so on. This gradient elution will help move more strongly adsorbed compounds off the column.[14] Be cautious with highly polar solvents like methanol, as high concentrations can sometimes cause silica to dissolve slightly and contaminate your fractions.[8]

  • Sample Precipitation: If the sample is loaded in a good solvent but the mobile phase is a poor solvent for your compound, it can precipitate at the top of the column.

    • Solution: Ensure your compound is soluble in the mobile phase. If not, dry loading is the best approach.[14][15]

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Standard flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice.[2] It is suitable for separating moderately polar compounds.[3] If you experience issues with compound degradation or strong tailing, consider using neutral alumina or a reversed-phase (C18) silica.[8][16][17]

Q2: How do I choose the right solvent system?

A2: The ideal method is to use Thin Layer Chromatography (TLC).[5][18]

  • Dissolve a small amount of your crude mixture.

  • Spot it on a silica gel TLC plate.

  • Place the plate in a chamber with a potential solvent mixture (e.g., different ratios of hexane and ethyl acetate).

  • The best solvent system will move the spot for this compound to an Rf value of approximately 0.2-0.3.[5] This ensures a good balance between movement and interaction with the stationary phase.

Q3: What are some common impurities I should expect?

A3: Impurities will depend on the synthetic route. Common possibilities include:

  • Unreacted starting materials (e.g., o-fluoroanisole).[19]

  • Isomeric byproducts (e.g., other positional isomers of the fluoromethoxyphenol).[20]

  • Over-reaction or side-reaction products.

  • Reagents from the previous step.

Q4: Should I use gravity chromatography or flash chromatography?

A4: Flash chromatography, which uses positive pressure (usually from compressed air or nitrogen) to push the solvent through the column, is highly recommended.[12] It is significantly faster and generally provides better resolution than gravity chromatography because it minimizes band broadening due to diffusion.[12]

IV. Experimental Workflow & Visualization

A systematic approach is critical for successful purification. The workflow below outlines the key steps from initial analysis to final purification.

Step-by-Step Purification Protocol
  • TLC Analysis: Systematically test solvent systems (e.g., Hexane:Ethyl Acetate, Toluene:Ethyl Acetate, DCM:Methanol) to find the optimal mobile phase giving an Rf of 0.2-0.3 for the target compound.[5][8]

  • Column Preparation:

    • Select an appropriate size column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity, tapping gently to remove air bubbles.[13]

    • Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[15]

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of solvent.

    • Carefully pipette the solution onto the sand layer.

    • Alternatively, perform dry loading by pre-adsorbing the sample onto silica.[14]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure (for flash chromatography) and begin collecting fractions.

    • If using a gradient, incrementally increase the percentage of the polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow Diagram

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Optimize Mobile Phase, Rf ≈ 0.2-0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Start Separation Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Monitor Progress Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for purifying this compound.

V. Safety Information

This compound is classified as a hazardous substance. It is known to cause severe skin burns, eye damage, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[21]

References

Technical Support Center: Side-Product Formation in Friedel-Crafts Reactions of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts reactions involving phenols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for the common side-product challenges encountered during these critical synthetic transformations. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your experiments for success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses the most pressing issues encountered during the Friedel-Crafts reactions of phenols, offering explanations and actionable solutions.

Issue 1: My reaction is yielding a phenolic ester instead of the desired hydroxyaryl ketone.

Q1: What is causing the formation of an O-acylated product (ester) instead of a C-acylated product (ketone)?

A1: Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[1] O-acylation is a nucleophilic acyl substitution, while C-acylation is an electrophilic aromatic substitution. The formation of the O-acylated product, a phenyl ester, is often kinetically favored, meaning it forms faster. In contrast, the C-acylated product, a hydroxyaryl ketone, is typically the more thermodynamically stable product.

Troubleshooting & Optimization:

  • Catalyst Concentration: The ratio of O- to C-acylation is highly dependent on the catalyst concentration. Low concentrations of a Lewis acid or Brønsted acid catalyst tend to favor O-acylation.[1] Conversely, higher concentrations of the catalyst promote the formation of the C-acylated product.[1] In many cases, a stoichiometric amount or even an excess of the Lewis acid catalyst is necessary to drive the reaction towards C-acylation.[2][3] This is because the ketone product can form a stable complex with the Lewis acid, effectively sequestering it.[2][3]

  • Fries Rearrangement: The phenolic ester formed via O-acylation can often be converted to the desired C-acylated ketone through a process called the Fries rearrangement.[1][4][5] This rearrangement is promoted by the presence of a Lewis acid catalyst and involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[4][6] Therefore, if you have isolated the ester, you may be able to convert it to the desired ketone by subjecting it to Fries rearrangement conditions.[5]

Issue 2: My reaction is producing a mixture of ortho and para isomers.

Q2: How can I control the regioselectivity of the C-acylation to favor either the ortho or para product?

A2: The substitution pattern of the acyl group onto the phenolic ring is influenced by several factors, primarily temperature and solvent polarity. This selectivity arises from the principles of kinetic versus thermodynamic control.

Troubleshooting & Optimization:

  • Temperature Control: Temperature plays a crucial role in directing the regioselectivity.

    • Low temperatures generally favor the formation of the para-substituted product.[4][6] This is considered the product of kinetic control.

    • High temperatures tend to favor the formation of the ortho-substituted product.[4][6][7] The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[4]

  • Solvent Polarity: The choice of solvent can also significantly impact the ortho/para product ratio.

    • Non-polar solvents tend to favor the formation of the ortho-substituted product.[4][6]

    • Polar solvents generally favor the formation of the para-substituted product.[4][6][8]

ConditionFavored ProductRationale
Low Temperaturepara-isomerKinetic Control[4]
High Temperatureortho-isomerThermodynamic Control (stable bidentate complex)[4][7]
Non-polar Solventortho-isomerFavors intramolecular interactions leading to ortho product[4]
Polar Solventpara-isomerSolvates intermediates, favoring the less sterically hindered para attack[4][8]
Issue 3: My Friedel-Crafts alkylation is resulting in multiple alkyl groups being added to the phenol.

Q3: What is causing polyalkylation and how can I prevent it?

A3: Polyalkylation is a common side reaction in Friedel-Crafts alkylation.[9][10] It occurs because the initial alkylation product is more reactive than the starting phenol. The newly introduced alkyl group is electron-donating, which activates the aromatic ring, making it more susceptible to further electrophilic attack.[10]

Troubleshooting & Optimization:

  • Control Stoichiometry: Use a large excess of the phenol relative to the alkylating agent.[10][11] This statistically increases the probability of the electrophile reacting with the starting material rather than the more reactive monoalkylated product.[10]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of subsequent alkylation reactions, thus favoring the monoalkylated product.[10]

  • Catalyst Choice: Employing a milder Lewis acid catalyst can help to control the reactivity and minimize polysubstitution.[10][11] Highly active catalysts like AlCl₃ are more prone to causing polyalkylation.[12]

  • Consider Acylation-Reduction: A reliable strategy to achieve mono-substitution and avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Wolff-Kishner or Clemmensen reduction).[2] The acyl group is electron-withdrawing and deactivates the ring, preventing further substitution.[2][13]

Issue 4: The reaction is not proceeding, or the yield is very low.

Q4: What factors could be inhibiting my Friedel-Crafts reaction with a phenol substrate?

A4: The hydroxyl group of the phenol itself can interfere with the reaction. The lone pair of electrons on the oxygen can coordinate with the Lewis acid catalyst, deactivating it.[1][14] This coordination can also deactivate the aromatic ring towards electrophilic substitution.[1]

Troubleshooting & Optimization:

  • Catalyst Choice and Amount: Ensure you are using a suitable Lewis acid and, particularly for acylations, a stoichiometric amount or more to account for complexation with the product.[2][3]

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[3] Ensure all glassware, solvents, and reagents are rigorously dried to prevent catalyst deactivation.[3]

  • Protecting Groups: In some cases, it may be beneficial to protect the hydroxyl group (e.g., by converting it to a methoxy group) before performing the Friedel-Crafts reaction. The protecting group can then be removed in a subsequent step.

  • Alternative Catalysts: Consider using alternative catalysts that are less susceptible to coordination with the hydroxyl group, such as certain solid acid catalysts like zeolites or modified zinc chloride on alumina.[7][12][15]

Reaction Mechanisms & Control Workflows

To provide a clearer understanding of the competing reaction pathways, the following diagrams illustrate the key mechanistic steps and a troubleshooting workflow.

Mechanism: O- vs. C-Acylation

G cluster_start Initial Reactants cluster_pathways Competing Pathways cluster_products Initial Products Phenol Phenol O_Acylation O-Acylation (Kinetic Pathway) Phenol->O_Acylation Faster Low [Catalyst] C_Acylation C-Acylation (Thermodynamic Pathway) Phenol->C_Acylation Slower High [Catalyst] AcylHalide Acyl Halide/Anhydride AcylHalide->O_Acylation AcylHalide->C_Acylation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->O_Acylation LewisAcid->C_Acylation Ester Phenyl Ester O_Acylation->Ester Ketone Hydroxyaryl Ketone C_Acylation->Ketone Fries Fries Rearrangement (with excess Lewis Acid) Ester->Fries Fries->Ketone ortho/para isomers

Caption: Competing O- and C-acylation pathways for phenols.

Troubleshooting Workflow: Low Yield or Incorrect Product

Caption: Decision tree for troubleshooting Friedel-Crafts reactions of phenols.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Friedel-Crafts Acylation of Phenol

This protocol provides a general guideline. Specific amounts and conditions should be optimized for each substrate.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃, 1.1 - 3.0 equivalents) to a suitable anhydrous solvent (e.g., nitrobenzene for para-selectivity, or a non-polar solvent like carbon disulfide for ortho-selectivity at higher temperatures).

  • Acylating Agent Addition: Cool the suspension to the desired temperature (e.g., 0-5 °C for para-selectivity). Slowly add the acyl chloride or acid anhydride (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: Dissolve the phenol (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the phenol solution dropwise to the reaction mixture over 30-60 minutes, maintaining the desired temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at the selected temperature. Monitor the reaction progress by TLC or GC. For ortho-selectivity, the reaction may need to be heated.[4][6]

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[3]

Protocol 2: Fries Rearrangement of a Phenyl Ester

This protocol is for converting an O-acylated product to a C-acylated product.

  • Setup: In a flame-dried flask under an inert atmosphere, add the purified phenyl ester (1.0 equivalent).

  • Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃, 1.1 - 2.0 equivalents).

  • Reaction: Heat the mixture, often without a solvent, to the desired temperature (typically >100 °C, but this is substrate-dependent).[7] The reaction is often run neat.

  • Monitoring: Monitor the progress of the rearrangement by TLC or GC until the starting ester is consumed.

  • Workup and Purification: Follow steps 6-8 from Protocol 1.

References

Technical Support Center: Purification of 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Fluoro-4-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining this critical building block in its purest form. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting protocols to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: I've just synthesized this compound. How do I begin to assess its purity and decide on a purification strategy?

A1: The first step is a qualitative and quantitative assessment of your crude product.

  • Initial Characterization: Use Thin Layer Chromatography (TLC) to visualize the number of components in your mixture. Test a few solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate mixtures like 9:1, 4:1, 1:1) to achieve good separation. The presence of multiple spots indicates impurities.

  • Spectroscopic Analysis: Obtain a proton NMR (¹H NMR) spectrum of the crude material. Impurities will present as extra peaks that do not correspond to the this compound structure. Integrating the impurity peaks against the product peaks can give a rough estimate of the impurity levels.

  • Physical Observation: The color of your product is a key indicator. Pure phenols are often colorless or off-white solids. A yellow, brown, or black color suggests the presence of oxidation byproducts or other colored impurities.[1]

Based on this initial analysis, you can choose the best purification path.

Workflow: Selecting a Purification Method

The choice of purification technique depends on the scale of your synthesis and the nature of the impurities. The following decision tree provides a general guideline.

Purification_Decision_Tree start Assess Crude Product (TLC, NMR, Appearance) impurity_type What is the nature of the impurity? start->impurity_type scale_check What is the scale of the reaction? impurity_type->scale_check Solid product with closely-related impurities (similar polarity) recrystallization Recrystallization impurity_type->recrystallization Solid product with minor soluble impurities column Column Chromatography impurity_type->column Multiple impurities with different polarities scale_check->column Small to Medium Scale (<10g) distillation Vacuum Distillation scale_check->distillation Large Scale (>10g) Thermally stable impurities

Caption: Decision tree for selecting the optimal purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for removing small amounts of soluble impurities from a solid product.[2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at high and low temperatures.[3]

Q2: My this compound "oiled out" instead of crystallizing upon cooling. What went wrong and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[4]

  • Causality: The high concentration of the solute upon cooling lowers its melting point below the current temperature of the solution, causing it to separate as a supercooled liquid. This liquid phase can trap impurities, defeating the purpose of recrystallization.

  • Solution Protocol:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to make the solution slightly less saturated.

    • Allow the flask to cool very slowly. Insulate the flask with glass wool or paper towels to slow the rate of cooling.

    • If it oils out again, try a lower-boiling point solvent or a two-solvent recrystallization system (e.g., dissolving in a good solvent like ethyl acetate and then slowly adding a poor solvent like hexanes until turbidity appears).[5]

Q3: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A3: Crystal formation requires nucleation, which is the initial step of crystal growth. If the solution is too clean or the glass surface is too smooth, spontaneous nucleation may not occur.

  • Troubleshooting Steps:

    • Scratch Method: Gently scratch the inside surface of the flask with a glass stirring rod at the air-solvent interface. The microscopic scratches on the glass provide a surface for nucleation to begin.[6]

    • Seed Crystal: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" will act as a template for further crystal growth.

    • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.[3]

Parameter Recommendation for this compound Rationale
Solvent Choice Toluene, Hexane/Ethyl Acetate mixture, WaterPhenols often have suitable solubility profiles in aromatic hydrocarbons or moderately polar solvent systems. Water can also be effective.[7]
Cooling Rate Slow, undisturbed cooling to room temperature first, then ice bath.Rapid cooling leads to the formation of small, impure crystals by trapping impurities from the solution.[4]
Washing Crystals Minimal amount of ice-cold recrystallization solvent.Using cold solvent minimizes the redissolving of your purified product during the washing step.[6]

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[8]

Q4: My phenolic compound is smearing or "tailing" down the silica gel column, leading to poor separation. Why is this happening?

A4: Phenols are acidic due to the hydroxyl group. This acidity causes strong interactions with the slightly acidic silica gel stationary phase, leading to a non-ideal elution profile known as tailing.

  • Expertise & Experience: This strong interaction means the compound doesn't move in a tight band, but rather "sticks" and slowly leaches down the column, smearing into subsequent fractions.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent. Typically, 0.5-1% acetic acid or formic acid is sufficient. The modifier protonates the silica surface and competes with your phenol for binding sites, resulting in a sharper elution band.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).[9][10] For reverse-phase, you will need to use a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Q5: I can't find my compound after running the column. Where did it go?

A5: This is a common and frustrating issue with several possible causes.

  • Possible Causes & Protocol for Diagnosis:

    • Decomposition on Silica: Some sensitive compounds can decompose on acidic silica gel. To test for this, dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for 30-60 minutes. Then, elute the plate. If you see a new spot form at the baseline or a significant diminishing of your product spot, your compound is likely not stable to silica.[10]

    • Compound is Very Polar/Non-polar: If your compound is very polar, it might be irreversibly stuck to the top of the column. If it's very non-polar, it may have eluted immediately with the solvent front.

    • Fractions are too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try combining and concentrating several fractions where you expected your compound to elute and re-run the TLC.[10]

Troubleshooting Guide: Distillation

Q6: Is distillation a viable method for purifying this compound?

A6: Yes, particularly vacuum distillation. Phenols can have high boiling points, and heating them to their atmospheric boiling point can sometimes lead to decomposition.

  • Causality: Applying a vacuum lowers the pressure above the liquid, which in turn lowers the temperature required for it to boil. This allows for the distillation of high-boiling point compounds at a temperature that won't cause them to decompose.

  • When to Use It: Vacuum distillation is ideal for large-scale purifications (>5-10 g) where the impurities have significantly different boiling points from the product. For example, it is effective at removing non-volatile polymeric impurities or residual high-boiling solvents. Industrial processes for phenol purification often rely on specialized distillation techniques.[11][12]

  • Steam Distillation: While less common for this specific molecule, steam distillation is a powerful technique for separating volatile organic compounds from non-volatile materials. It is particularly useful for separating ortho and para isomers of substituted phenols, as the intramolecular hydrogen bonding in ortho isomers makes them more volatile than their intermolecularly bonded para counterparts.[13] This could be considered if you suspect a regioisomeric impurity.

References

Technical Support Center: Purifying Substituted Phenols via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the crystallization of this important class of compounds. Phenols, with their unique properties—acidity, hydrogen-bonding capabilities, and susceptibility to oxidation—present specific hurdles that require a nuanced approach to recrystallization.

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting, helping you diagnose issues and implement robust solutions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the recrystallization of substituted phenols in a direct question-and-answer format.

Q1: My substituted phenol is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This is a frequent problem with phenols, especially those with low melting points or significant impurities. The liquid "oil" is an impure melt of your compound that traps impurities, defeating the purpose of recrystallization.[3]

Root Causes & Explanations:

  • High Supersaturation at Elevated Temperatures: The solution is becoming saturated while its temperature is still above the melting point of your impure phenol. This is the most common cause.[3]

  • Significant Impurities: High levels of impurities can dramatically depress the melting point of your compound, making it more likely to melt in the hot solvent before it has a chance to crystallize.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid before crystal nucleation can occur.

  • Inappropriate Solvent Choice: The solvent's polarity may be too different from your substituted phenol, leading to poor miscibility of the solute at the point of saturation.[4]

Troubleshooting Workflow:

Q2: My phenol sample was off-white, but the solution turned pink/brown upon heating. Why?

Answer: This discoloration is a classic sign of phenol oxidation. Phenols are highly susceptible to oxidation by atmospheric oxygen, a process that is accelerated by heat and light. The initial oxidation product is typically a quinone or hydroquinone, which can then react with the parent phenol to form highly colored phenoquinone-type structures.[5][6][7]

Mechanism Insight: Phenol → p-Benzoquinone (colorless) p-Benzoquinone + Phenol ⇌ Phenoquinone (pink/red colored)[5][6]

While a small amount of color may remain in the mother liquor, it often co-crystallizes with your product, leading to an impure final solid.

Solution: Decolorization with Activated Charcoal

Activated charcoal has a high surface area and preferentially adsorbs large, flat, conjugated molecules—like the colored oxidation products—from the solution.[1][8]

Protocol Snippet:

  • Dissolve your crude phenol in the hot solvent as usual.

  • Allow the solution to cool slightly from the boiling point to prevent violent frothing.

  • Add a very small amount of activated charcoal (1-2% of your solute's weight is usually sufficient; a microspatula tip-full).[1]

  • Bring the solution back to a gentle boil for 2-5 minutes to ensure maximum adsorption.

  • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool for crystallization.[8][9]

Caution: Never add charcoal to a boiling solution, as it can cause it to boil over violently.

Q3: My crystal yield is extremely low. What are the most common causes and how can I improve recovery?

Answer: A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor after cooling.[3][10] While some loss is inevitable due to the compound's residual solubility, poor technique is often the primary culprit.[11][12]

Primary Causes & Solutions:

CauseExplanationSolution
Excess Solvent This is the most frequent error.[13] Using more hot solvent than the minimum required to dissolve the solid will leave the solution unsaturated upon cooling, preventing full crystallization.Use the absolute minimum amount of boiling solvent needed to fully dissolve the solid. Add it in small portions, allowing time for dissolution after each addition.[12]
Premature Crystallization If the compound crystallizes in the funnel during hot filtration, significant product loss occurs.Use a pre-heated funnel (stemless or short-stemmed is best) and filter the hot solution quickly. If crystals form, you can try to re-dissolve them with a small amount of fresh, hot solvent.
Incomplete Cooling The solubility of your compound, while low in cold solvent, is not zero. Failing to cool the solution sufficiently will result in lost product.After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
Inappropriate Solvent If the solvent is too "good," your compound will remain highly soluble even at low temperatures.[14]Re-evaluate your solvent choice. The ideal solvent has a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures.[15]

Pro-Tip: If you suspect significant product remains in the mother liquor, you can attempt to recover a "second crop" of crystals by boiling off a portion of the solvent to re-concentrate the solution and cooling again. Be aware that second-crop crystals are often less pure than the first.[3]

Section 2: Solvent Selection & Protocol Design

How do I select the best solvent for my substituted phenol?

The "like dissolves like" principle is your starting point. The polarity of your substituted phenol will be dictated by its substituents.

  • Polar Phenols (e.g., nitrophenols, dihydroxybenzenes): Will have better solubility in more polar solvents.

  • Nonpolar Phenols (e.g., alkyl-substituted phenols like cresols, t-butylphenol): Will be more soluble in nonpolar solvents.

Solvent Selection Decision Tree:

Common Recrystallization Solvents for Organic Compounds:

SolventBoiling Point (°C)PolarityComments & Common Use
Water100Very HighExcellent for polar phenols, especially those forming strong hydrogen bonds. Often used in mixed systems with alcohols.[16]
Ethanol (95%)78HighA very versatile and common solvent for moderately polar compounds.[16]
Toluene111LowGood for less polar, aromatic phenols. Its high boiling point allows for a large temperature gradient for cooling.
Heptane/Hexane98 / 69Very LowUsed for very nonpolar, alkylated phenols. Often causes "oiling out" if used alone.[16][17] Frequently used as the "poor" solvent (antisolvent) in mixed systems.
Ethyl Acetate77MediumA good general-purpose solvent for compounds of intermediate polarity.
Protocol: Two-Solvent Recrystallization

When no single solvent is ideal, a mixed-solvent or two-solvent system is a powerful alternative.[9][18] This involves a "good" solvent in which the phenol is soluble and a "poor" solvent (antisolvent) in which it is insoluble.[19] The two solvents must be miscible.[9]

Step-by-Step Methodology:

  • Dissolution: Place the crude substituted phenol in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent (e.g., ethanol) required to completely dissolve the solid at its boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities or if you've used decolorizing charcoal, perform a hot gravity filtration at this stage.

  • Addition of Antisolvent: Heat the solution back to boiling. Slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until you observe persistent cloudiness (turbidity).[19][20] This indicates the solution is now saturated.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, ensuring the solution is saturated but not supersaturated at the boiling point.[20]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place it in an ice bath to complete the crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent mixture (in the same ratio), and dry them thoroughly.[20]

Section 3: Post-Purification & Final Checks

Q: What is the best way to dry my purified phenol crystals?

Answer: Phenols can be hygroscopic, and residual solvent can affect melting point analysis and subsequent reactions.

  • For Volatile Solvents (Hexane, Ethyl Acetate): Air drying on the Buchner funnel followed by spreading the crystals on a watch glass is often sufficient.

  • For Less Volatile Solvents (Water, Toluene): Drying in a vacuum oven (at a temperature well below the compound's melting point) is highly effective.[21] For removing trace water, placing the sample in a desiccator over a strong drying agent (e.g., P₂O₅) under vacuum is also recommended.

  • Advanced Methods: For rigorously dry phenol, azeotropic distillation with dry toluene or benzene can be used to remove water, followed by vacuum distillation of the phenol itself, though this is often unnecessary for simple purification.[22]

Self-Validating the Protocol: How do I confirm purity?
  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) that is consistent with literature values indicates high purity. Impurities will broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple impurity spots.

References

Technical Support Center: 3-Fluoro-4-methoxyphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis and scale-up of 3-Fluoro-4-methoxyphenol (CAS 452-11-9). This document is designed for researchers, chemists, and process development professionals to provide field-proven insights and troubleshooting strategies for challenges encountered during production. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible process.

Critical Safety & Handling Protocols

Before initiating any experimental work, a thorough understanding of the hazards associated with this compound and related reagents is mandatory. This compound is corrosive and requires stringent safety measures.

Question: What are the primary hazards of this compound and what personal protective equipment (PPE) is required?

Answer:

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the primary dangers are severe skin corrosion (Category 1B) and respiratory irritation (Category 3).[1][2]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[2][3]

    • H335: May cause respiratory irritation.[2]

    • H290: May be corrosive to metals.[3]

  • Mandatory PPE: Due to its corrosive nature, comprehensive PPE is non-negotiable.

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[1]

    • Skin Protection: Wear fire/flame-resistant and impervious clothing, such as a PVC apron over overalls.[3] Use protective gloves (e.g., nitrile or neoprene) that are rated for chemical resistance.

    • Respiratory Protection: All handling of the solid or solutions should be done in a well-ventilated fume hood.[3] If exposure limits are at risk of being exceeded, a full-face respirator with appropriate cartridges must be used.[1]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[3]

    • Eye Contact: Immediately hold eyelids apart and flush with running water for at least 15 minutes.[3] Seek immediate medical attention.

    • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[3] Inhalation may cause delayed lung edema, requiring medical observation for up to 24 hours.[3]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][3] Call a physician or poison control center immediately.[4]

Hazard ClassGHS ClassificationKey Precaution
Skin Corrosion Category 1BWear impervious gloves and clothing.[1]
Eye Damage Category 1Use chemical safety goggles and a face shield.[4]
Respiratory Irritation STOT SE 3Use only in a well-ventilated area or fume hood.[2]
Corrosive to Metals Category 1Store in original, non-metallic or corrosion-resistant packaging.[3]
Troubleshooting Guide: Synthesis & Scale-Up

Scaling up a chemical synthesis from the bench to a pilot or production scale introduces variables that can dramatically impact yield, purity, and safety. This section addresses common problems in a Q&A format.

2.1 Low Yield and Incomplete Conversion

Question: We are attempting a nucleophilic aromatic substitution (SNAr) to produce a related methoxyphenol, but the reaction stalls at ~50% conversion upon scale-up. What are the likely causes?

Answer:

This is a classic scale-up challenge. While not specific to this compound, the principles from SNAr reactions are highly relevant.[5] The primary culprits are often related to mass and heat transfer limitations.

  • Poor Solubility & Mixing: On a small scale, magnetic stirring may be sufficient. In a large reactor, inefficient agitation can create "dead zones" where reagents are not adequately mixed. If one of your reagents is poorly soluble, it may become entrapped within the solid product matrix, physically isolating it from the reaction mixture and stalling the process.[5]

    • Solution: Increase agitation speed and consider using a reactor with multiple impellers or baffles to improve mixing. A phase-transfer catalyst might also be beneficial if you are working in a biphasic system.

  • Thermal Inhomogeneity: Large reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. An exothermic SNAr reaction can create localized hot spots that degrade reagents or products, while insufficient heating can slow the reaction rate below a practical threshold.

    • Solution: Ensure your reactor has adequate heating/cooling capacity. For exothermic reactions, a semi-batch process (slow addition of a limiting reagent) is a standard industrial practice to control the temperature.

  • Atmospheric Control: Many SNAr reactions involving phenols are base-catalyzed. The phenoxide intermediate is susceptible to oxidation. Failure to maintain an inert atmosphere (e.g., Nitrogen or Argon) can lead to oxidative side products and consume your starting material.

    • Solution: Ensure the reactor is properly purged with an inert gas before starting the reaction and maintain a positive pressure throughout the process.

2.2 Impurity Formation and Purification Challenges

Question: Our final product is contaminated with a dark, oily residue that complicates crystallization. What is this impurity and how can we remove it?

Answer:

This is a frequently reported issue with phenol synthesis, particularly when methylation is involved.[6] The oily residue is often a mixture of polymeric materials, oxidized species, and potentially regioisomers or demethylated/over-methylated byproducts.

  • Source of Impurities:

    • Oxidation: Phenols are sensitive to oxidation, which can be catalyzed by trace metals or exposure to air, leading to highly colored quinone-type structures.

    • Side Reactions: Depending on your route, impurities can arise. For instance, in a Fries rearrangement of a precursor like 2-fluorophenyl acetate, both ortho and para isomers are formed, which can be difficult to separate.[7] If performing a demethylation of a dimethoxy precursor, incomplete reaction will leave starting material, while overly harsh conditions could lead to other side reactions.

    • Thermal Degradation: As mentioned, poor thermal control during scale-up can "cook" the reaction mixture, leading to tars.

  • Purification Strategies:

    • Aqueous Wash: Before crystallization, perform a thorough workup. Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes remove colored oxidative impurities. A wash with a weak base (e.g., sodium bicarbonate) can remove acidic byproducts.[8]

    • Solvent Selection for Crystallization: Standard crystallization may fail due to the oily impurity acting as an anti-solvent. A mixed-solvent system (e.g., petroleum ether/ethyl acetate) might be more effective.[6] One user-reported method involves dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent (anti-solvent) dropwise to precipitate the pure product, leaving the oil behind.[6]

    • Vacuum Distillation: For thermally stable phenols, short-path or bulb-to-bulb distillation can be a very effective method for separating the desired product from non-volatile tars and polymeric materials.[6]

    • Charcoal Treatment: If the color is due to trace, highly conjugated impurities, treatment with activated charcoal can be effective. The crude product is dissolved, stirred with charcoal for a period, and then filtered through a pad of Celite to remove the charcoal before proceeding to crystallization or distillation.[9]

Impurity TypePotential SourceRecommended Mitigation/Removal
Positional Isomers Lack of regioselectivity (e.g., Fries Rearrangement)Chromatographic separation or careful fractional crystallization.[7]
Oxidized Species (color) Air exposure, especially under basic conditionsMaintain inert atmosphere; wash with reducing agent (e.g., NaHSO₃).
Polymeric Tars Thermal degradation, side reactionsOptimize reaction temperature; purify via vacuum distillation.[6]
Starting Materials Incomplete reactionMonitor reaction by TLC/GC/HPLC; adjust stoichiometry or reaction time.
General FAQ

Q1: What is a common synthetic route for this compound? While multiple routes exist, a common strategy involves starting from a more readily available precursor like 4-bromo-2-fluorophenol. A general sequence could be: 1) Methylation of the phenol to form 4-bromo-2-fluoroanisole, 2) Nitration, and 3) Reduction of the nitro group and concurrent dehalogenation.[10] Another approach is the Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate to generate a mixture of hydroxyacetophenone isomers, which are then separated and further modified.[7]

Q2: Are there any specific material compatibility issues to be aware of during scale-up? Yes. Given that the material may be corrosive to metals, ensure your reactor is glass-lined or made of a resistant alloy (e.g., Hastelloy).[3] Avoid using reactive metals where they may come into contact with the product or reaction mixture, especially at elevated temperatures. Also, strong acids like sulfuric acid used in some syntheses have their own stringent material compatibility requirements.[11]

Q3: Can continuous flow chemistry be applied to the synthesis of fluorinated phenols? Absolutely. Continuous flow processing is highly advantageous for reactions that are highly exothermic or involve hazardous reagents, such as nitration.[12] It offers superior heat transfer and safety containment compared to large batch reactors. A multi-step continuous flow synthesis for a related compound, 4-fluoro-2-methoxy-5-nitrophenol, has been successfully demonstrated, showing an increased overall yield compared to the batch process.[12] This approach minimizes the volume of hazardous material present at any given time, significantly improving process safety.

Process Diagrams & Workflows

Visualizing the process can help in planning and troubleshooting.

General Production Workflow

G cluster_0 Upstream cluster_1 Downstream A Raw Material QC (e.g., 2-Fluorophenol, Acetic Anhydride) B Synthesis Reaction (e.g., Fries Rearrangement) A->B Controlled Charge C Reaction Quench & Work-up B->C Reaction Mass Transfer D Crude Isolation C->D Phase Separation E Purification (Crystallization / Distillation) D->E Crude Product F Final Product QC (Purity, Assay) E->F Purified Product

Caption: High-level workflow for this compound production.

Troubleshooting Decision Tree: Low Yield

G Start Low Yield or Stalled Reaction CheckConversion Reaction Monitoring (TLC/GC/HPLC) Shows Incomplete Conversion? Start->CheckConversion CheckPurity Product Purity Check Shows Significant Side Products? CheckConversion->CheckPurity No (Full Conversion) Temp Review Temperature Profile - Is it too low? - Are there hot/cold spots? CheckConversion->Temp Yes SideRxn Identify Side Products - Isomer formation? - Degradation? CheckPurity->SideRxn Yes SolutionPurity Solution: - Refine reaction conditions - Develop new purification method CheckPurity->SolutionPurity No Mixing Review Agitation - Is speed adequate? - Any solid buildup (stalling)? Temp->Mixing Reagents Check Reagent Quality - Assay correct? - Moisture content acceptable? Mixing->Reagents SolutionConversion Solution: - Adjust temperature - Improve agitation - Qualify new reagent lot Reagents->SolutionConversion OptimizeCond Optimize Conditions - Lower temperature? - Change solvent or base? SideRxn->OptimizeCond OptimizeCond->SolutionPurity

Caption: Decision tree for diagnosing low yield issues during scale-up.

References

Preventing O-alkylation side reactions in phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing O-Alkylation Side Reactions

Welcome to the technical support center for phenol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with unwanted O-alkylation side reactions. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues in the lab.

Frequently Asked Questions (FAQs)
FAQ 1: I'm trying to perform a C-alkylation on a phenol, but I'm primarily getting the O-alkylated ether product. What's going wrong?

This is a classic selectivity issue in phenol chemistry. The phenoxide ion, formed by deprotonating the phenol, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions).[1][2] Whether you get O-alkylation (ether formation) or C-alkylation (formation of an alkylated phenol) depends on a delicate balance of several factors in your reaction conditions.[1][3]

The O-alkylation product is often the kinetically favored product, meaning it forms faster. In contrast, the C-alkylated product is typically the thermodynamically more stable product.[4] Your reaction conditions are likely favoring the kinetic pathway. To favor C-alkylation, you need to adjust your conditions to either slow down O-alkylation or promote the reaction at the carbon centers.

FAQ 2: How does my choice of solvent affect the O- versus C-alkylation outcome?

Solvent choice is one of the most critical factors in controlling the regioselectivity of phenoxide alkylation.[1][3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally poor at solvating the phenoxide anion. This leaves the oxygen atom highly exposed and nucleophilic, leading predominantly to O-alkylation.[1][5] If you are observing high levels of O-alkylation, you are likely using one of these solvents.

  • Polar Protic Solvents (e.g., Water, Trifluoroethanol): These solvents are excellent at solvating the phenoxide oxygen through hydrogen bonding. This "shields" the oxygen atom, reducing its nucleophilicity and making the carbon atoms of the ring more competitive for alkylation.[1][3] Therefore, switching to a polar protic solvent is a primary strategy for promoting C-alkylation.[1]

Troubleshooting Guide: Minimizing O-Alkylation
Problem: My primary product is the unwanted O-alkylated ether.

Here is a step-by-step guide to troubleshoot this issue, based on controlling the key reaction parameters.

Step 1: Analyze and Modify Your Solvent System

As discussed in FAQ 2, the solvent is your first line of defense.

  • Protocol: If you are using DMF or DMSO, consider switching to a protic solvent like 2,2,2-trifluoroethanol (TFE) or even water, if your reagents are compatible.[1][3] This change alone can dramatically shift the product ratio towards C-alkylation.

Step 2: Evaluate the Counter-ion

The cation associated with your phenoxide can influence the reaction outcome.

  • Mechanism: Smaller, "harder" cations like Li⁺ and Na⁺ associate more tightly with the "hard" oxygen atom of the phenoxide. This can sometimes favor C-alkylation by partially blocking the oxygen. Larger, "softer" cations like K⁺ or Cs⁺ result in a more "free" phenoxide ion, which can lead to more O-alkylation.[6]

  • Troubleshooting: If you are using a base with a large counter-ion like potassium carbonate, consider switching to a sodium-based equivalent like sodium hydroxide or sodium carbonate.

Step 3: Adjust the Reaction Temperature

Temperature can be a deciding factor between kinetic and thermodynamic control.

  • Principle: Lower reaction temperatures often favor the para-C-alkylated product, while higher temperatures can favor the ortho-C-alkylated product.[7][8] Very high temperatures might also favor rearrangement from the O-alkylated product to the more stable C-alkylated product in some specific cases.

  • Experimental Protocol: Try running your reaction at a lower temperature first to see if this improves the C-alkylation selectivity. If you are aiming for an ortho-substituted product, a higher temperature may be necessary, but be aware of potential side reactions.[7]

Step 4: Consider the Nature of the Alkylating Agent

The principles of Hard and Soft Acids and Bases (HSAB) can help predict the outcome.[9][10][11]

  • HSAB Theory: The oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon of the ring is a "soft" center. "Hard" electrophiles (alkylating agents) will preferentially react with the hard oxygen, while "soft" electrophiles will favor the soft carbon.[12][13][14]

    • Hard Alkylating Agents (promote O-alkylation): Alkyl sulfates (e.g., dimethyl sulfate), alkyl chlorides.

    • Soft Alkylating Agents (promote C-alkylation): Alkyl iodides (e.g., methyl iodide).

  • Actionable Advice: If possible, switch from an alkyl chloride or sulfate to an alkyl bromide or iodide to increase the proportion of C-alkylation.

Summary of Factors Influencing Regioselectivity:

FactorCondition Favoring O-AlkylationCondition Favoring C-AlkylationRationale
Solvent Polar Aprotic (DMF, DMSO)Polar Protic (Water, TFE)Protic solvents solvate and "shield" the oxygen atom.[1][3]
Counter-ion Large, Soft (K⁺, Cs⁺)Small, Hard (Na⁺, Li⁺)Smaller ions associate more closely with the oxygen, hindering its reactivity.[6]
Temperature Generally Lower TemperaturesHigher Temperatures (can favor ortho)Influences kinetic vs. thermodynamic control.[7][8]
Alkylating Agent Hard (R-Cl, R-OTs)Soft (R-I)Based on Hard-Soft Acid-Base (HSAB) principle.[12][13]
Alternative Synthetic Strategies

If optimizing your reaction conditions is insufficient, you may need to consider an alternative synthetic approach.

Strategy 1: Use of Protecting Groups

The most direct way to prevent O-alkylation is to protect the hydroxyl group before performing the desired reaction on the ring.[15]

  • Workflow:

    • Protect the phenolic hydroxyl group as an ether (e.g., methyl ether, benzyl ether) or a silyl ether.[16]

    • Perform your desired C-alkylation or other ring modification. The activating effect of the hydroxyl group will be reduced, which must be taken into account.

    • Deprotect the hydroxyl group to yield the final C-alkylated phenol.

G Phenol Phenol ProtectedPhenol Protected Phenol (e.g., Anisole) Phenol->ProtectedPhenol Protection (e.g., CH3I, K2CO3) C_Alkylated_Protected C-Alkylated Protected Phenol ProtectedPhenol->C_Alkylated_Protected C-Alkylation Reaction FinalProduct Desired C-Alkylated Phenol C_Alkylated_Protected->FinalProduct Deprotection (e.g., BBr3)

Caption: Protecting Group Strategy Workflow.

Strategy 2: Fries Rearrangement for C-Acylation

If your goal is to introduce an acyl group, the Fries Rearrangement is an excellent method that avoids the O- vs. C- issue entirely.[7][17][18]

  • Mechanism: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃).[7][19] The acyl group migrates from the oxygen to the ortho or para position of the ring.[8][19]

  • Key Features:

    • Temperature Control: Low temperatures favor the para product, while high temperatures favor the ortho product.[7][8][19]

    • Solvent Polarity: Non-polar solvents favor the ortho product, while polar solvents favor the para product.[7][19]

G cluster_0 Fries Rearrangement cluster_1 Products PhenolicEster Phenolic Ester AcyliumIon Acylium Ion Intermediate PhenolicEster->AcyliumIon + Lewis Acid (e.g., AlCl3) OrthoProduct ortho-Hydroxy Aryl Ketone AcyliumIon->OrthoProduct High Temp, Non-polar Solvent ParaProduct para-Hydroxy Aryl Ketone AcyliumIon->ParaProduct Low Temp, Polar Solvent

Caption: Fries Rearrangement for selective C-acylation.

Strategy 3: Kolbe-Schmitt Reaction for C-Carboxylation

For introducing a carboxylic acid group (carboxylation), the Kolbe-Schmitt reaction is the industry standard.[20][21]

  • Mechanism: This reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide, typically under high pressure and temperature.[20][22][23] An acidic workup then yields the hydroxybenzoic acid.[6][21]

  • Selectivity: The choice of alkali metal hydroxide is crucial. Sodium phenoxide gives predominantly the ortho isomer (salicylic acid), while potassium phenoxide favors the para isomer (para-hydroxybenzoic acid).[6][20]

References

Technical Support Center: Monitoring 3-Fluoro-4-methoxyphenol Reactions with TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thin-Layer Chromatography (TLC) analysis of reactions involving 3-Fluoro-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during reaction monitoring. As Senior Application Scientists, we have compiled this resource based on established principles and extensive laboratory experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and interpretation of TLC for reactions with this compound.

Q1: What are the best starting solvent systems for monitoring reactions of this compound on silica gel TLC?

A1: The choice of solvent system, or eluent, is critical for achieving good separation.[1] this compound is a polar compound due to the hydroxyl group. A good starting point for a moderately polar compound is a mixture of a non-polar and a polar solvent.[2][3]

A common and effective initial solvent system is a mixture of hexane and ethyl acetate.[4] Start with a 1:1 ratio and adjust as needed. If your starting material and product have very different polarities, this system should provide a good preliminary separation. For more polar products, you might need to increase the proportion of ethyl acetate or switch to a more polar solvent system like dichloromethane and methanol.[2][4]

Q2: How do I calculate the Retention Factor (Rf) and what is an ideal range for reaction monitoring?

A2: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[5][6]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [5][6]

For effective reaction monitoring, an ideal Rf value for your starting material and product should be between 0.2 and 0.8. An Rf in the range of 0.3 to 0.7 is often considered optimal as it allows for clear separation of spots.[7] If your spots are too close to the baseline (low Rf) or the solvent front (high Rf), you will need to adjust the polarity of your solvent system.[8]

Q3: My spots for this compound are not visible on the TLC plate. What should I do?

A3: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent green background.[9] If the spots are still not visible, it could be due to a few reasons:

  • Low Concentration: Your sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[8][10]

  • Non-UV Active Product: While the starting material is UV active, your product might not be. In this case, you will need to use a chemical stain for visualization.

  • Volatility: The compound may have evaporated from the plate, although this is less likely for a phenol.[8][10]

For phenolic compounds, a ferric chloride (FeCl₃) stain is highly effective and will produce a colored spot.[9][11] Other general stains that can be used include p-anisaldehyde, vanillin, and potassium permanganate.[9][12]

Q4: How can I confirm the identity of a spot on my TLC plate?

A4: The most reliable method for confirming the identity of a spot is to use a co-spot.[7] On the same TLC plate, spot your starting material in one lane, your reaction mixture in a second lane, and a mixture of your starting material and reaction mixture (the co-spot) in a third lane. If a spot in the reaction mixture corresponds to the starting material, it will appear as a single, merged spot in the co-spot lane.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your TLC analysis.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Elongated Spots 1. Sample Overload: Too much sample has been applied to the plate.[8][13][14] 2. Acidic or Basic Compound: The phenolic hydroxyl group can interact strongly with the acidic silica gel.[14][15] 3. Inappropriate Spotting Solvent: The solvent used to dissolve the sample is too polar.[14]1. Dilute your sample before spotting.[8] 2. Add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase to suppress the ionization of the phenol.[8][14] 3. Use a less polar and volatile solvent, like dichloromethane, to dissolve your sample.[7]
Spots Remain at the Baseline (Rf ≈ 0) 1. Eluent is Not Polar Enough: The solvent system does not have sufficient polarity to move the polar compounds up the plate.[8][16]1. Increase the proportion of the polar solvent in your eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8] 2. Switch to a more polar solvent system, such as dichloromethane/methanol.[4]
Spots Run with the Solvent Front (Rf ≈ 1) 1. Eluent is Too Polar: The solvent system is too polar, causing all compounds to travel with the solvent front.[8]1. Decrease the proportion of the polar solvent in your eluent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8] 2. Choose a less polar solvent system.[8]
Uneven Solvent Front 1. Improper Plate Placement: The TLC plate is not placed vertically in the developing chamber.[10] 2. Disturbed Chamber: The developing chamber was moved or jostled during development.[10] 3. Damaged Plate: The edges of the TLC plate are chipped or the silica layer is uneven.[15]1. Ensure the plate is placed flat on the bottom of the chamber. 2. Place the developing chamber in an area where it will not be disturbed. 3. If the plate is damaged, it is best to use a new one.[15]
Reactant and Product Spots are Too Close (Poor Resolution) 1. Suboptimal Solvent System: The polarity of the eluent is not ideal for separating compounds with similar polarities.[16]1. Experiment with different solvent systems. Small changes in the solvent ratio can significantly impact separation.[7] 2. Try a different solvent combination. For example, if hexane/ethyl acetate is not working, try dichloromethane/methanol or toluene/acetone.

Experimental Protocols

Protocol 1: Standard TLC Procedure for Monitoring a Reaction
  • Prepare the Developing Chamber: Add your chosen solvent system to a beaker or TLC tank to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover the chamber.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[4] Be careful not to scratch the silica surface.

  • Spot the Plate: Dissolve a small amount of your reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline. If using a co-spot, apply the starting material, reaction mixture, and a combined spot in separate lanes.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[8] Cover the chamber and allow the solvent to travel up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[17] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[9] If necessary, use a chemical stain for further visualization.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front to calculate the Rf values.[17]

Protocol 2: Preparation of a Ferric Chloride Stain for Phenols
  • Preparation: Prepare a 1% solution of ferric (III) chloride in 50% aqueous methanol.[11]

  • Application: After developing and drying the TLC plate, dip it quickly into the ferric chloride solution or spray the plate with the solution.

  • Visualization: Phenolic compounds will typically appear as blue, green, or purple spots.

Visualization Workflow

The following diagram illustrates a logical workflow for troubleshooting common TLC problems.

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Problem Encountered? start->problem streaking Streaking Spots problem->streaking Yes no_movement Spots at Baseline problem->no_movement Yes at_front Spots at Solvent Front problem->at_front Yes poor_sep Poor Separation problem->poor_sep Yes no_spots No Visible Spots problem->no_spots Yes end Successful Analysis problem->end No sol_streaking Dilute Sample OR Add Acid to Eluent streaking->sol_streaking sol_no_movement Increase Eluent Polarity no_movement->sol_no_movement sol_at_front Decrease Eluent Polarity at_front->sol_at_front sol_poor_sep Try Different Solvent System poor_sep->sol_poor_sep sol_no_spots Concentrate Sample OR Use Chemical Stain no_spots->sol_no_spots sol_streaking->end sol_no_movement->end sol_at_front->end sol_poor_sep->end sol_no_spots->end

Caption: Troubleshooting workflow for common TLC issues.

References

Technical Support Center: Managing Regioselectivity in Phenol Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to the technical support center for phenol derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling regioselectivity. Phenols are highly versatile building blocks, but their inherent reactivity can lead to complex product mixtures. This resource provides in-depth, field-proven insights through troubleshooting guides and FAQs to help you navigate these challenges effectively.

Section 1: Core Principles of Regioselectivity in Phenol Chemistry

The hydroxyl (-OH) group is a powerful activating, ortho, para-directing substituent for electrophilic aromatic substitution (EAS).[1] This is due to the resonance donation of its lone pair electrons into the aromatic ring, which increases the electron density at the ortho and para positions, making them more nucleophilic.[2] Understanding and manipulating this intrinsic preference is the cornerstone of regioselective phenol synthesis.

However, the -OH group is also a double-edged sword. Its high reactivity can lead to over-reaction, such as polysubstitution, and oxidative decomposition.[3] Furthermore, the acidic proton and the Lewis basic oxygen atom can participate in competing reactions, such as O-alkylation or complexation with Lewis acids, which often complicates the desired C-functionalization.[4][5] The following sections address specific, common challenges and provide actionable solutions.

Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)

Friedel-Crafts Acylation: Low Yields and O-Acylation vs. C-Acylation

Question: I am attempting a Friedel-Crafts acylation on a phenol derivative, but I'm getting very low yields of the desired C-acylated product. My main product seems to be the phenyl ester (O-acylation), or I recover unreacted starting material. What is happening and how can I fix it?

Answer: This is a classic and frequent problem when working with phenols in Friedel-Crafts reactions. The root cause is the interaction between the phenolic hydroxyl group and the Lewis acid catalyst (e.g., AlCl₃).

Causality Analysis:

  • Catalyst Sequestration: The lone pairs on the phenolic oxygen act as a Lewis base and coordinate strongly with the Lewis acid catalyst.[4] This complexation deactivates the aromatic ring towards the desired electrophilic substitution. Instead of activating the acylating agent, the catalyst is effectively "stuck" on the phenol's oxygen.

  • Competing O-Acylation: Phenols are bidentate nucleophiles.[5] Acylation can occur either on the ring (C-acylation) or on the oxygen atom (O-acylation) to form a phenyl ester.[5] O-acylation is often kinetically favored. While this ester can sometimes be rearranged to the C-acylated product via a Fries Rearrangement , this requires specific conditions and may not be efficient.[6]

  • Polysubstitution: The high activation of the phenol ring can sometimes lead to multiple acylations, especially under harsh conditions.[7]

Troubleshooting Workflow & Solutions:

The most robust solution is to mask the hydroxyl group's reactivity temporarily using a protecting group. This prevents catalyst complexation and directs the reaction exclusively to C-acylation.

start Low Yield in Phenol Friedel-Crafts Acylation check_product Identify major product: 1. O-Acylated Ester? 2. Unreacted Phenol? 3. Mixture of isomers? start->check_product o_acylation Primary Issue: O-Acylation is dominant. Causality: Kinetically favored pathway. check_product->o_acylation Path 1 unreacted Primary Issue: Catalyst Sequestration. Causality: Lewis acid complexes with -OH group, deactivating the ring. check_product->unreacted Path 2 solution_protect Solution: Protect the Hydroxyl Group o_acylation->solution_protect unreacted->solution_protect protocol_ester Protocol 1: Acetate Protection - Acetylate phenol (Ac₂O, Pyridine) - Purify the phenyl acetate solution_protect->protocol_ester protocol_fc Protocol 2: Perform Friedel-Crafts - Use protected phenol as substrate - Standard AlCl₃, acyl chloride conditions protocol_ester->protocol_fc protocol_deprotect Protocol 3: Deprotection - Cleave ester (e.g., aq. HCl or NaOH) - Isolate pure C-acylated phenol protocol_fc->protocol_deprotect

Troubleshooting Friedel-Crafts Acylation of Phenols.

Recommended Protocol: Protection Strategy

  • Protection Step (O-Acetylation):

    • Dissolve the starting phenol (1.0 eq) in pyridine or a mixture of CH₂Cl₂ and a tertiary amine base (e.g., Et₃N).

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (Ac₂O) or acetyl chloride (AcCl) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC/LC-MS indicates complete conversion.

    • Perform a standard aqueous workup to remove the base and isolate the phenyl acetate. This protected intermediate is now ready for the Friedel-Crafts reaction.

  • Friedel-Crafts Acylation:

    • Dissolve the phenyl acetate (1.0 eq) and the desired acyl chloride (1.1 eq) in a suitable anhydrous solvent (e.g., CS₂, CH₂Cl₂, or nitrobenzene).

    • Cool the mixture to 0 °C.

    • Add AlCl₃ (1.2 - 2.5 eq) portion-wise, keeping the temperature below 10 °C.

    • Stir at 0 °C to room temperature (or heat if necessary), monitoring by TLC/LC-MS.

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Extract the product and purify. The product will be a mixture of ortho- and para-hydroxyarylketones due to the Fries rearrangement of the acetate group under the reaction conditions.[6]

  • Deprotection (if a different protecting group was used):

    • If you used a protecting group not labile under Fries conditions (e.g., a methyl ether), you would first perform the Friedel-Crafts and then cleave the ether using reagents like BBr₃.

Reimer-Tiemann Reaction: Improving ortho-Selectivity

Question: My Reimer-Tiemann reaction is giving me a mixture of ortho- and para-isomers with low overall yield. How can I favor the formation of the ortho-hydroxybenzaldehyde (salicylaldehyde)?

Answer: The Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base to formylate phenols, generally favors the ortho product, but selectivity can be poor.[8][9] The key reactive species is dichlorocarbene (:CCl₂), generated in situ.[10][11]

Causality Analysis:

The preference for ortho-substitution is believed to arise from an interaction between the phenoxide oxygen and the electrophilic dichlorocarbene, which helps direct the carbene to the proximate ortho position.[9][10] However, this is a weak interaction, and competing attack at the sterically less hindered and electronically rich para position is common. The reaction is often run in a biphasic system, and poor mixing can lead to low yields.[10][11]

Solutions for Enhancing ortho-Selectivity and Yield:

StrategyPrincipleTypical Conditions & Notes
Phase-Transfer Catalysis Improves mixing and transport of the hydroxide and phenoxide ions into the organic phase where chloroform and the carbene exist.Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether to the standard reaction mixture. This often leads to higher yields and cleaner reactions.
Solvent Choice While traditionally biphasic, using a solvent that can better solubilize the species can help.Some protocols report improved results using polar aprotic solvents, though this can alter selectivity. Toluene is a common organic phase.
Temperature Control The reaction is exothermic once initiated.[11] Runaway reactions can lead to tar formation and decreased yield.Maintain a consistent temperature, typically 60-70 °C. Vigorous stirring is crucial for both heat and mass transfer.[8]
Cyclodextrin Additives This is a known method to reverse the selectivity. The hydrophobic cavity of β-cyclodextrin complexes with the phenol, sterically blocking the ortho positions and forcing formylation to occur at the para position.[8][12] Avoid this if you want the ortho product.
Kolbe-Schmitt Reaction: Controlling ortho vs. para Carboxylation

Question: I need to synthesize a para-hydroxybenzoic acid using the Kolbe-Schmitt reaction, but I keep getting salicylic acid (ortho-isomer) as the major product. How can I switch the regioselectivity?

Answer: The regioselectivity of the Kolbe-Schmitt reaction (phenoxide + CO₂) is highly dependent on the reaction conditions, particularly the nature of the phenoxide counter-ion and the temperature.[13]

Causality Analysis & Control Strategy:

The mechanism involves the formation of a complex between the phenoxide and the electrophile (CO₂). The size of the metal counter-ion plays a crucial role in the geometry of this intermediate complex.

  • Ortho-Selectivity (Kinetic Product): With smaller cations like Na⁺ , a stable 6-membered cyclic transition state is formed involving the sodium ion, the phenoxide oxygen, and the carbon dioxide. This pre-organization directs the carboxylation to the ortho position. This is typically performed at lower temperatures (around 125-150 °C).[14]

  • Para-Selectivity (Thermodynamic Product): With larger cations like K⁺ or Cs⁺ , the formation of the tight cyclic intermediate is disfavored.[14] At higher temperatures ( > 200 °C), the initially formed ortho-product (potassium salicylate) can revert to the starting materials and then re-carboxylate at the more thermodynamically stable para position.

Recommended Protocols:

  • For ortho-Hydroxybenzoic Acid (Salicylic Acid):

    • Prepare sodium phenoxide from phenol and sodium hydroxide.

    • Heat the dry sodium phenoxide powder under a CO₂ atmosphere (100 atm) at ~125 °C.[13]

    • Acidify the resulting sodium salicylate to obtain the product.

  • For para-Hydroxybenzoic Acid:

    • Prepare potassium phenoxide from phenol and potassium hydroxide.

    • Heat the dry potassium phenoxide under a CO₂ atmosphere at a higher temperature, typically 220-240 °C.

    • Acidify the resulting potassium p-hydroxybenzoate.

Section 3: Navigating the O- vs. C-Alkylation Dilemma

Question: I am trying to perform a Friedel-Crafts-type alkylation on phenol, but I am exclusively forming the phenyl ether (O-alkylation). How can I promote C-alkylation?

Answer: This is a common regioselectivity challenge stemming from the ambident nucleophilic nature of the phenoxide ion, which has electron density on both the oxygen and the ortho/para carbons of the ring.[15] The outcome of the reaction is heavily influenced by the reaction conditions, following the principles of Hard and Soft Acid-Base (HSAB) theory.

Causality Analysis & Control Strategy:

  • O-Alkylation (Kinetic Control): The negatively charged oxygen is a "hard" nucleophilic center. It reacts faster with "hard" electrophiles (like primary alkyl halides) in polar aprotic solvents (e.g., DMF, acetone). This pathway is typically kinetically favored.[15]

  • C-Alkylation (Thermodynamic Control): The ortho/para positions of the aromatic ring are "softer" nucleophilic centers. To favor reaction at these sites, you need to either:

    • Soften the Electrophile: Use alkylating agents that are softer or can form intermediates with more C-alkylation character (e.g., allylic halides via π-allyl complexes).[16]

    • Block the Oxygen: Using polar protic solvents (e.g., water, trifluoroethanol) solvates the "hard" oxygen center through hydrogen bonding, effectively shielding it and making the "softer" carbon nucleophile more available for reaction.[15]

    • Use High Temperatures: At higher temperatures, the reaction can equilibrate. If the C-alkylated product is more thermodynamically stable, it will be favored.

cond_O Polar Aprotic Solvent (DMF, Acetone) Low Temperature 'Hard' Electrophile (e.g., MeI) prod_O O-Alkylation (Kinetic Product - Phenyl Ether) phenoxide Phenoxide Ion (Ambident Nucleophile) cond_C Polar Protic Solvent (H₂O, TFE) High Temperature 'Softer' Electrophile prod_C C-Alkylation (Thermodynamic Product - Alkyl Phenol) phenoxide->prod_O Favored by phenoxide->prod_C Favored by

Controlling O- vs. C-Alkylation of Phenoxides.

Section 4: Advanced Strategies for Absolute Regiocontrol

When classic EAS methods fail to provide the desired regioselectivity, modern synthetic methods offer powerful alternatives.

Directed ortho-Metalation (DoM)

Question: I need to exclusively functionalize the ortho position of a phenol with an electrophile that is not suitable for classic EAS reactions (e.g., silylation, carboxylation). How can I achieve this?

Answer: Directed ortho-Metalation (DoM) is the premier strategy for guaranteed ortho-selectivity. The strategy involves converting the phenol's hydroxyl group into a "directed metalation group" (DMG). This group coordinates to a strong organolithium base, directing deprotonation exclusively to the adjacent ortho position.[17] The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles.

Causality and Workflow:

The most common DMGs for phenols are carbamates (e.g., O-aryl carbamates). The carbonyl oxygen of the carbamate acts as a coordination site for the lithium base (n-BuLi, s-BuLi), holding it in proximity to the ortho C-H bond and facilitating its abstraction.[18]

General Protocol for DoM of Phenols:

  • Protection/DMG Installation:

    • React the starting phenol with an isocyanate (e.g., isopropyl isocyanate) to form the stable O-aryl N-isopropylcarbamate.[19] This step is often high-yielding and straightforward.

  • ortho-Lithiation:

    • Dissolve the carbamate-protected phenol in an anhydrous ether solvent (e.g., THF, Et₂O) under an inert atmosphere (Argon or Nitrogen).

    • Add an additive like TMEDA (N,N,N',N'-tetramethylethylenediamine), which breaks up alkyllithium aggregates and accelerates lithiation.

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add a strong alkyllithium base like s-BuLi or n-BuLi (1.1 - 1.3 eq). Stir for 1-2 hours at low temperature to form the ortho-lithiated species.[20]

  • Electrophilic Quench:

    • Add a solution of the desired electrophile (e.g., Me₃SiCl, CO₂, I₂, aldehydes, ketones) at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

  • Workup and Deprotection:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the ortho-functionalized carbamate.

    • Cleave the carbamate group under mild alkaline conditions (e.g., hydrolysis with NaOH) to reveal the free phenol.[20]

Achieving meta-Functionalization

Question: The hydroxyl group is a strong ortho, para-director. How can I possibly achieve substitution at the meta position?

Answer: Directing functionalization to the meta position of a phenol is a significant challenge because it goes against the inherent electronic bias of the substrate. However, advanced palladium-catalyzed C-H activation strategies have been developed to solve this problem.

Strategy: Distal Weakly-Coordinating Directing Groups

This approach involves installing a long, flexible directing group onto the phenolic oxygen. This group contains a coordinating moiety (e.g., a nitrile) that binds to a palladium catalyst. The length and geometry of the template are designed so that when it binds the catalyst, the only accessible C-H bonds on the aromatic ring are at the meta positions.[21][22]

This method allows for reactions like meta-selective olefination and arylation, providing access to substitution patterns that are impossible with classical electrophilic substitution.[21][23] While synthetically powerful, these methods require specialized ligands and directing group synthesis, placing them at the cutting edge of organic methodology.[21]

Section 5: Frequently Asked Questions (FAQs)

  • Q1: Why is my phenol turning into a dark tar during nitration?

    • A1: Phenols are highly susceptible to oxidation, especially by strong nitric acid.[3] This leads to oxidative decomposition and the formation of tarry by-products. To avoid this, use milder nitrating conditions, such as dilute nitric acid at a low temperature (e.g., 298 K), which will give a mixture of o- and p-nitrophenols.[1]

  • Q2: I tried to brominate my phenol and got 2,4,6-tribromophenol instead of the monosubstituted product. How do I stop the over-reaction?

    • A2: The hydroxyl group is so activating that halogenation is often difficult to control.[3] Using bromine water (Br₂ in H₂O) will almost always lead to the tribrominated product, which precipitates as a white solid.[1] To achieve monobromination, use less reactive conditions: perform the reaction in a solvent of lower polarity like carbon disulfide (CS₂) or CCl₄ at a low temperature, and use one equivalent of Br₂.

  • Q3: Can I use a phenol directly in a Buchwald-Hartwig amination?

    • A3: Yes, modern Buchwald-Hartwig protocols are well-suited for coupling phenols (or their corresponding phenoxides) with aryl halides to form diaryl ethers.[24] This is an excellent alternative to the harsher Ullmann condensation. Similarly, C-S couplings are also possible.[25] The reaction typically requires a palladium catalyst, a specialized phosphine ligand, and a base to generate the phenoxide in situ.

  • Q4: What is the best all-around protecting group for a phenol?

    • A4: There is no single "best" group; the choice is application-dependent. However, some common and versatile choices include:

      • Methyl Ether (Me): Very stable, but requires harsh cleavage conditions (BBr₃ or TMSI). Good for protecting the phenol through multiple steps.

      • Benzyl Ether (Bn): Stable to many conditions but easily removed by catalytic hydrogenolysis (H₂, Pd/C), which is very mild.[26][27]

      • Silyl Ethers (e.g., TBS, TIPS): Tunable stability and are typically cleaved with fluoride sources (e.g., TBAF).

      • Acetate (Ac): Easy to install and remove (mild acid/base hydrolysis), but not stable to strong nucleophiles or bases.[3]

References

Technical Support Center: Troubleshooting Low Conversion Rates in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving low conversion rates in fluorination reactions, a critical transformation in modern chemistry.[1] Fluorination can significantly enhance the properties of molecules, impacting lipophilicity, metabolic stability, and bioavailability, making it a key reaction in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, the formation of a carbon-fluorine bond can be challenging, often plagued by low yields.[3][4]

This resource moves beyond simple checklists to explain the causality behind experimental outcomes, empowering you to make informed decisions to optimize your reactions.

Section 1: Foundational Troubleshooting - The Usual Suspects

Low conversion is often traced back to fundamental reaction parameters. Before delving into more complex issues, it's crucial to verify the integrity of your reagents and the reaction environment.

FAQ 1: My reaction isn't working, even with a well-established protocol. Where do I start?

Answer: Always begin by scrutinizing your reagents and reaction setup. The success of a fluorination reaction is highly sensitive to the quality of the starting materials and the reaction conditions.

A. Reagent Integrity:

  • Fluorinating Agent Activity: Many fluorinating agents are sensitive to moisture and can degrade over time.[5] For example, DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor can lose activity if not stored under strictly anhydrous conditions.[5]

    • Troubleshooting Step: Use a fresh bottle of the fluorinating agent or one that has been properly stored.[5][6] If you suspect degradation, consider titrating the reagent to determine its purity.

  • Substrate Purity: Impurities in your starting material can inhibit the reaction or lead to unwanted side products.[7]

    • Troubleshooting Step: Ensure your substrate is pure. If necessary, purify it by recrystallization, distillation, or chromatography before use.

  • Solvent and Additive Quality: The presence of water or other impurities in your solvent can have a dramatic negative impact, especially in nucleophilic fluorinations where water can compete with the fluoride source.[7][8]

    • Troubleshooting Step: Always use anhydrous solvents.[9] If you are using a base or other additives, ensure they are also of high purity and compatible with your reaction conditions.[10]

B. Reaction Environment:

  • Anhydrous Conditions: Moisture is a common culprit in low-yielding fluorination reactions.[7] It can react with the fluorinating agent, the substrate, or intermediates.

    • Troubleshooting Step: Thoroughly dry all glassware (oven-dried or flame-dried under an inert atmosphere) and use anhydrous solvents.[7] Conduct the reaction under an inert atmosphere of nitrogen or argon.[7]

Section 2: Diving Deeper - Reaction-Specific Challenges

Once you've ruled out foundational issues, it's time to consider the specific type of fluorination reaction you are performing. Fluorination reactions are broadly categorized as nucleophilic or electrophilic.[6]

Nucleophilic Fluorination

In nucleophilic fluorination, a nucleophilic fluoride source (F⁻) displaces a leaving group.[6] Common reagents include KF, CsF, and DAST.[6]

FAQ 2: My SNAr fluorination with KF is sluggish. How can I improve the conversion?

Answer: Low conversion in SNAr (Nucleophilic Aromatic Substitution) fluorinations often points to insufficient nucleophilicity of the fluoride ion or a poor leaving group.

  • Fluoride Source and Solubility: Alkali metal fluorides like KF have low solubility in many organic solvents.[11]

    • Troubleshooting Step:

      • Phase-Transfer Catalyst: Use a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt, to increase the solubility and nucleophilicity of the fluoride ion.[12]

      • Alternative Fluoride Sources: Consider more soluble fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[9]

  • Solvent Choice: The solvent plays a critical role in SNAr reactions.

    • Troubleshooting Step: Use polar aprotic solvents like DMF, DMSO, or sulfolane to enhance the nucleophilicity of the fluoride ion.[9] Ensure the solvent is anhydrous.[9]

  • Leaving Group: The nature of the leaving group significantly impacts the reaction rate.

    • Troubleshooting Step: If possible, modify your substrate to have a better leaving group. For example, a nitro group is a better leaving group than a halogen in many cases.

FAQ 3: My deoxyfluorination of an alcohol with DAST is giving low yields and elimination byproducts. What's going wrong?

Answer: Deoxyfluorination reactions with reagents like DAST are sensitive to steric hindrance and reaction temperature, which can favor elimination pathways.[5]

  • Steric Hindrance: Sterically hindered alcohols react more slowly.[5][6]

    • Troubleshooting Step: Increase the equivalents of the fluorinating reagent.[5] For highly hindered substrates, consider a more reactive reagent like Deoxo-Fluor.

  • Reaction Temperature: Higher temperatures can promote elimination (E2) side reactions.[5]

    • Troubleshooting Step: Start the reaction at a low temperature (e.g., -78 °C) and slowly warm it to room temperature.[5][7] This helps to control the initial reaction and can improve selectivity for the desired SN2 product.[7]

  • Activation of the Hydroxyl Group: The hydroxyl group must be effectively activated to be a good leaving group.[5][6]

    • Troubleshooting Step: In some cases, converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate) first, followed by reaction with a fluoride source, can be a more effective strategy.[5]

Electrophilic Fluorination

In electrophilic fluorination, an electrophilic fluorine source ("F⁺") reacts with a nucleophilic carbon, such as an enolate or an electron-rich aromatic ring.[6] Common reagents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[6]

FAQ 4: My electrophilic fluorination of an aromatic compound is giving low conversion. How can I improve it?

Answer: The success of electrophilic aromatic fluorination depends heavily on the electronic nature of the substrate and the reactivity of the fluorinating agent.

  • Substrate Activation: Electron-withdrawing groups on the aromatic ring deactivate it towards electrophilic attack, slowing down the reaction.[10][13] Conversely, electron-donating groups activate the ring.[10][13]

    • Troubleshooting Step: If your substrate is deactivated, you may need to use a more powerful electrophilic fluorinating agent or harsher reaction conditions (e.g., higher temperature), though this can sometimes lead to lower selectivity.[10]

  • Fluorinating Agent Choice: Not all "F⁺" reagents have the same reactivity.

    • Troubleshooting Step: Consider screening different electrophilic fluorinating agents. For example, Selectfluor® is a highly effective and commonly used reagent.[10][14]

  • Solvent Compatibility: Some electrophilic fluorinating agents can react exothermically with certain solvents.[9][15] For instance, Selectfluor can react violently with DMF, pyridine, and DMSO.[9][15]

    • Troubleshooting Step: Always check the compatibility of your fluorinating agent with the chosen solvent.[9][15] Acetonitrile is a commonly used and generally safe solvent for many electrophilic fluorinations.[9][14]

FAQ 5: I'm trying to fluorinate a 1,3-dicarbonyl compound, but the reaction is not going to completion.

Answer: The fluorination of 1,3-dicarbonyl compounds proceeds through an enolate intermediate, and incomplete conversion can be due to issues with its formation or stability.[10]

  • Base Choice: The choice of base is critical for generating the enolate.

    • Troubleshooting Step: Use a non-nucleophilic base to deprotonate the dicarbonyl compound. The addition of a mild base like sodium carbonate has been shown to enhance the rate of fluorination and improve conversion in some cases.[10]

  • Reaction Temperature: The temperature can affect the stability of the enolate and the rate of the reaction.

    • Troubleshooting Step: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[14] For example, some catalytic enantioselective fluorinations of β-keto esters are run at 40 °C.[14]

Section 3: Advanced Troubleshooting - Uncovering Hidden Variables

If you've addressed the common issues and are still facing low conversion, it's time to consider more subtle factors that can influence the outcome of your fluorination reaction.

FAQ 6: Could my catalyst be the problem in my metal-catalyzed fluorination?

Answer: Yes, catalyst deactivation or inhibition is a significant concern in metal-catalyzed fluorination reactions.

  • Ligand Choice: The choice of ligand is crucial for the stability and activity of the metal catalyst.[16]

    • Troubleshooting Step: Screen different ligands. For palladium-catalyzed fluorinations, the choice of phosphine ligand is critical.[16]

  • Catalyst Inhibition: Heteroatoms in the substrate, particularly sp²-hybridized nitrogens, can coordinate to the metal center and inhibit catalysis.[16]

    • Troubleshooting Step: If your substrate contains potential coordinating groups, you may need to use a more robust catalyst system or protect the coordinating group.

  • Reductive Elimination: The C-F reductive elimination step is often rate-limiting in palladium-catalyzed fluorinations and can be particularly challenging.[16]

    • Troubleshooting Step: Optimizing the reaction conditions (temperature, solvent, additives) can help to promote this key step.

FAQ 7: I'm observing multiple products and low regioselectivity. How can I improve this?

Answer: Poor regioselectivity is a common challenge, especially in the fluorination of complex molecules with multiple reactive sites.[9][16]

  • Directing Groups: The electronic and steric properties of existing functional groups on your substrate can direct the fluorination to a specific position.[9]

    • Troubleshooting Step: Exploit the directing effects of substituents. For example, in substituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[9]

  • Reaction Conditions: The choice of solvent and temperature can influence regioselectivity.[16]

    • Troubleshooting Step: Experiment with different solvents and try running the reaction at a lower temperature, as higher temperatures can sometimes lead to decreased selectivity.[16]

Section 4: Visualizing the Troubleshooting Process

To aid in diagnosing issues with your fluorination reaction, the following workflow provides a systematic approach to troubleshooting low conversion rates.

Troubleshooting_Fluorination start Low Conversion Observed reagent_check Check Reagent Integrity (Fluorinating Agent, Substrate, Solvent) start->reagent_check conditions_check Verify Reaction Conditions (Anhydrous, Inert Atmosphere) reagent_check->conditions_check Reagents OK optimize Systematic Optimization of Reaction Parameters (Temp, Conc, Time) reagent_check->optimize Impurity Found reaction_type Identify Reaction Type conditions_check->reaction_type Conditions OK conditions_check->optimize Moisture Detected nucleophilic Nucleophilic Fluorination reaction_type->nucleophilic Nucleophilic electrophilic Electrophilic Fluorination reaction_type->electrophilic Electrophilic nucleophilic_issues Troubleshoot Nucleophilic Issues: - Fluoride Solubility/Nucleophilicity - Leaving Group Ability - Steric Hindrance - Elimination Side Reactions nucleophilic->nucleophilic_issues electrophilic_issues Troubleshoot Electrophilic Issues: - Substrate Activation - Reagent Reactivity - Solvent Compatibility - Enolate Formation electrophilic->electrophilic_issues advanced_check Advanced Troubleshooting: - Catalyst Deactivation - Regioselectivity Issues nucleophilic_issues->advanced_check electrophilic_issues->advanced_check advanced_check->optimize success Improved Conversion optimize->success

Caption: A decision-tree workflow for troubleshooting low conversion in fluorination reactions.

Section 5: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol provides a template for quickly screening reaction conditions on a small scale.

  • Preparation: To a flame-dried vial equipped with a magnetic stir bar, add the substrate (1.0 eq) and any solid additives (e.g., base, catalyst).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Temperature Control: Place the vial in a cooling bath (e.g., ice-water or dry ice-acetone) or a heating block to achieve the desired reaction temperature.

  • Reagent Addition: Add the fluorinating agent (and any other liquid reagents) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete (or has stalled), quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for DAST).

  • Analysis: Extract the product into an organic solvent, dry the organic layer, and concentrate it. Analyze the crude product by ¹H NMR and/or LC-MS to determine the conversion.

Section 6: Data Summary

The choice of solvent is critical and can dramatically affect the outcome of a fluorination reaction. The following table summarizes common solvents and their properties relevant to fluorination.

SolventDielectric Constant (ε)Boiling Point (°C)Common Applications in FluorinationPotential Issues
Acetonitrile (MeCN)37.582Electrophilic and some nucleophilic fluorinations.[9][14]Must be rigorously dried.
Dichloromethane (DCM)9.140Deoxyfluorinations.[5][6]Low boiling point limits reaction temperature.
N,N-Dimethylformamide (DMF)36.7153SNAr reactions.[9]Can react exothermically with some electrophilic reagents like Selectfluor.[9][15] Must be anhydrous.
Dimethyl sulfoxide (DMSO)46.7189SNAr reactions.[9]Can react exothermically with some electrophilic reagents like Selectfluor.[9][15] High boiling point can make removal difficult.
Toluene2.4111Deoxyfluorinations.[5]Low polarity may not be suitable for all reactions.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)16.758Can promote challenging C-H activation/fluorination reactions.[17]Can act as a nucleophile in some cases.[18]

By systematically working through these troubleshooting steps and considering the underlying chemical principles, you can significantly improve the conversion rates of your fluorination reactions and accelerate your research and development efforts.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or modified compounds is a cornerstone of innovation. In this guide, we delve into the nuclear magnetic resonance (NMR) spectral analysis of 3-Fluoro-4-methoxyphenol, a substituted phenol with potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its ¹H and ¹³C NMR spectra, a comparison with alternative analytical techniques, and detailed experimental protocols. Our approach is grounded in scientific expertise, ensuring a trustworthy and authoritative resource for your analytical endeavors.

The Structural Significance of this compound

This compound presents an interesting case for NMR analysis due to the interplay of its functional groups. The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, combined with the electron-withdrawing and spin-active fluorine (-F) atom, create a unique electronic environment that is reflected in its NMR spectra. A thorough understanding of these spectra is paramount for confirming its identity, assessing its purity, and predicting its reactivity.

Deciphering the ¹H and ¹³C NMR Spectra

The analysis of the ¹H and ¹³C NMR spectra of this compound requires a careful consideration of chemical shifts (δ), spin-spin coupling constants (J), and the influence of the fluorine atom.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl and methoxy groups are ortho, para-directing and activating, while the fluorine atom is ortho, para-directing but deactivating.

Here is a predicted assignment for the aromatic protons:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-26.85 - 6.95Doublet of doublets (dd)³J(H2-H6) ≈ 2-3 Hz, ⁴J(H2-F) ≈ 1-2 Hz
H-56.75 - 6.85Doublet (d)³J(H5-H6) ≈ 8-9 Hz
H-66.90 - 7.00Doublet of doublets (dd)³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F) ≈ 4-5 Hz
-OH5.00 - 6.00Broad singlet (s)-
-OCH₃3.80 - 3.90Singlet (s)-

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

The presence of fluorine introduces additional complexity through ¹H-¹⁹F coupling. The magnitude of the coupling constant depends on the number of bonds separating the proton and fluorine atoms. Generally, ³J(H-F) (ortho) > ⁴J(H-F) (meta) > ⁵J(H-F) (para).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant (¹J(C-F)). Other carbons will show smaller, long-range couplings.

Here is a predicted assignment for the carbon signals:

CarbonPredicted Chemical Shift (δ, ppm)Predicted ¹³C-¹⁹F Coupling (J, Hz)
C-1145 - 150³J(C1-F) ≈ 3-5 Hz
C-2110 - 115³J(C2-F) ≈ 8-10 Hz
C-3150 - 155 (d)¹J(C3-F) ≈ 240-250 Hz
C-4140 - 145²J(C4-F) ≈ 12-15 Hz
C-5115 - 120⁴J(C5-F) ≈ 1-3 Hz
C-6118 - 123²J(C6-F) ≈ 20-25 Hz
-OCH₃55 - 60-

Note: These are predicted values. The large one-bond C-F coupling is a key diagnostic feature.

To definitively assign these signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[1][2][3][4] HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range (2-3 bond) ¹H-¹³C correlations.

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.[5][6]

TechniqueInformation Provided for this compoundAdvantagesLimitations
NMR Spectroscopy Detailed connectivity and stereochemistry, precise location of functional groups.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.High sensitivity, small sample amount required.Does not provide detailed connectivity, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C-O, C-F, aromatic C-H).Fast, simple sample preparation, provides a "fingerprint" of the molecule.Provides limited information on the overall carbon skeleton, not suitable for complete structure elucidation on its own.

Experimental Protocols

Acquiring High-Quality NMR Spectra

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[7]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • For ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • For 2D NMR (HSQC/HMBC): Utilize standard pulse programs provided by the spectrometer software. Optimize parameters such as the number of increments in the indirect dimension and the evolution delays to obtain clear correlation peaks.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for the comprehensive structural analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Elucidation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Acq 1D (¹H, ¹³C) & 2D (HSQC, HMBC) NMR Acquisition Dissolution->NMR_Acq MS_Acq Mass Spectrometry (e.g., ESI-MS) Dissolution->MS_Acq IR_Acq FTIR Spectroscopy Dissolution->IR_Acq NMR_Analysis Spectral Interpretation: Chemical Shifts, Coupling Constants, 2D Correlations NMR_Acq->NMR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation MS_Acq->MS_Analysis IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis Structure_Confirmation Confirm Structure of This compound NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The NMR spectral analysis of this compound provides a wealth of structural information that is critical for its characterization. By carefully interpreting the ¹H and ¹³C NMR spectra, paying close attention to the effects of the fluorine substituent, and complementing the analysis with techniques like MS and IR, researchers can confidently confirm the structure of this and other similarly complex molecules. This guide serves as a foundational resource, empowering scientists to approach their analytical challenges with expertise and confidence.

References

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complex landscape of drug development and metabolite identification, a profound understanding of molecular structure is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into the mass and, through fragmentation, the intricate architecture of chemical entities. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Fluoro-4-methoxyphenol, a substituted phenol of interest in medicinal chemistry and materials science.

While a dedicated experimental spectrum for this compound is not widely available in public spectral libraries, this guide leverages established fragmentation principles and comparative data from structurally analogous compounds to present a robust, predictive analysis. By examining the fragmentation patterns of 4-methoxyphenol, 3-fluorophenol, and the isomeric 4-fluoro-2-methoxyphenol, we can elucidate the influence of the fluoro and methoxy substituents on the fragmentation pathways and construct a reliable, predicted spectrum for our target molecule.

The Structural Context: Substituent Effects in Mass Spectrometry

The fragmentation of an aromatic compound in EI-MS is governed by the stability of the resulting ions. The substituents on the benzene ring play a critical role in directing bond cleavages. In this compound, we have two key functional groups:

  • A Methoxy Group (-OCH₃): Anisoles and methoxy-substituted phenols typically exhibit characteristic losses of a methyl radical (•CH₃) and neutral formaldehyde (CH₂O) or carbon monoxide (CO).[1][2] The methoxy group can stabilize adjacent carbocations through resonance.

  • A Fluorine Atom (-F): As a highly electronegative halogen, fluorine can influence fragmentation through inductive effects. The loss of a fluorine radical (•F) or neutral hydrogen fluoride (HF) is a possible fragmentation pathway.[3][4]

By dissecting the mass spectra of compounds containing these individual features, we can build a composite picture of the expected fragmentation for this compound.

Experimental Methodologies for Analog Compounds

The following outlines a typical gas chromatography-mass spectrometry (GC-MS) protocol used to obtain the electron ionization mass spectra for the analog compounds discussed in this guide. This methodology ensures high-quality, reproducible data for fragmentation analysis.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution (1 mg/mL) of the analog compound (4-methoxyphenol, 3-fluorophenol, or 4-fluoro-2-methoxyphenol) is prepared in a volatile solvent such as methanol or dichloromethane.

  • Gas Chromatography:

    • Injector: Splitless injection of 1 µL of the sample solution at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is used.

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Predicted Fragmentation Pattern of this compound

The molecular ion of this compound (C₇H₇FO₂) is expected at an m/z of 142.[5] Based on the fragmentation of related compounds, the following key fragments are predicted:

Predicted m/zProposed Fragment IonNeutral LossPredicted Relative Abundance
142[M]⁺•-Moderate
127[M - •CH₃]⁺•CH₃High
99[M - •CH₃ - CO]⁺•CH₃, COModerate
71[C₄H₄FO]⁺C₃H₃OLow
70[C₄H₃FO]⁺•C₃H₄OLow

The proposed fragmentation pathway is visualized in the following diagram:

Fragmentation_Pattern M [C₇H₇FO₂]⁺• m/z = 142 F1 [C₆H₄FO₂]⁺ m/z = 127 M->F1 - •CH₃ F2 [C₅H₄FO]⁺ m/z = 99 F1->F2 - CO F3 [C₄H₄FO]⁺ m/z = 71 F2->F3 - CO

Caption: Predicted fragmentation pathway of this compound.

Comparative Analysis with Analog Compounds

A direct comparison with the experimental data of structurally similar molecules provides a robust validation for our predicted fragmentation pattern.

4-Methoxyphenol: The Methoxy Influence

The mass spectrum of 4-methoxyphenol (M⁺• at m/z 124) is dominated by the loss of a methyl radical to form a highly stable ion at m/z 109.[6][7] This is followed by the loss of carbon monoxide (CO) to yield an ion at m/z 81. This primary fragmentation pathway, driven by the methoxy group, is a strong indicator that the loss of •CH₃ will also be a major fragmentation route for this compound.

CompoundMolecular Ion (m/z)Key Fragment (m/z)Neutral Loss
4-Methoxyphenol124109•CH₃
81•CH₃, CO
3-Fluorophenol: The Fluoro Influence

3-Fluorophenol (M⁺• at m/z 112) exhibits a prominent molecular ion peak.[3] Its fragmentation is characterized by the loss of carbon monoxide to form an ion at m/z 84, and subsequent loss of a hydrogen atom to give an ion at m/z 83. The carbon-fluorine bond is strong, and the loss of •F is generally less favorable than the loss of CO from the ring. This suggests that in this compound, the initial fragmentation is more likely to be directed by the methoxy group.

CompoundMolecular Ion (m/z)Key Fragment (m/z)Neutral Loss
3-Fluorophenol11284CO
83CO, H•
4-Fluoro-2-methoxyphenol: An Isomeric Comparison

The mass spectrum of the isomer 4-Fluoro-2-methoxyphenol (M⁺• at m/z 142) provides the most direct comparison. Its fragmentation is expected to be very similar to our target molecule. The primary fragmentation is the loss of a methyl radical to form the base peak at m/z 127. Subsequent loss of carbon monoxide would lead to a fragment at m/z 99. The similarity in the predicted fragmentation highlights the directing effect of the methoxy group, regardless of the relative positions of the substituents.

CompoundMolecular Ion (m/z)Key Fragment (m/z)Neutral Loss
4-Fluoro-2-methoxyphenol142127•CH₃
99•CH₃, CO

Conclusion

By synthesizing the fundamental principles of mass spectrometry with comparative data from structurally related analogs, we have constructed a detailed and reliable predictive guide to the fragmentation pattern of this compound. The dominant fragmentation pathway is initiated by the loss of a methyl radical from the methoxy group, leading to a stable ion at m/z 127. This is followed by the characteristic loss of carbon monoxide. This guide serves as a valuable resource for researchers in the identification and structural elucidation of this compound and other similarly substituted phenols, underscoring the power of predictive analysis in modern analytical science.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of natural product chemistry and drug discovery, exhibiting a vast array of biological activities.[1][2][3][4] For decades, researchers have leveraged the inherent antimicrobial, antioxidant, and enzyme-inhibiting properties of the phenolic scaffold.[1][2][3][4] However, the pursuit of enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led to a powerful strategy in medicinal chemistry: fluorination.

The introduction of fluorine, the most electronegative element, into a phenolic molecule can dramatically alter its physicochemical properties.[5] These changes, though subtle at the atomic level, can translate into significant enhancements in biological activity. This guide provides an in-depth comparison of fluorinated and non-fluorinated phenols, supported by experimental data and protocols, to illuminate the strategic advantage of fluorination in drug development. We will explore how this single atomic substitution can modulate antimicrobial potency, antioxidant capacity, and enzyme inhibition, offering researchers a rationale for designing next-generation therapeutic agents.

Part 1: The Impact of Fluorination on Physicochemical Properties

The strategic incorporation of fluorine atoms into a phenol's molecular structure instigates a cascade of changes in its physicochemical profile, which are fundamental to its biological interactions.[5] Understanding these shifts is critical to explaining the observed differences in activity.

  • Increased Lipophilicity: Fluorine is highly lipophilic. Its introduction can enhance a molecule's ability to cross lipid-rich biological membranes, such as the bacterial cell wall or the blood-brain barrier. This often leads to improved bioavailability and cellular uptake.[5]

  • Altered Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. When placed on the aromatic ring, it can increase the acidity of the phenolic hydroxyl group, lowering its pKa. This change can significantly impact the molecule's ability to form hydrogen bonds with biological targets like enzyme active sites or microbial proteins.

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~490 kJ/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] This enhanced stability can prolong the half-life of a drug in the body, leading to a more sustained therapeutic effect.[5]

  • Modulation of Binding Affinity: Fluorine can alter the conformation of a molecule and engage in unique, non-covalent interactions (e.g., orthogonal multipolar C-F---C=O interactions) within a protein's binding pocket. This can lead to a higher binding affinity and greater target selectivity.[5]

These fundamental changes provide a clear rationale for the enhanced biological activities often observed in fluorinated phenols compared to their non-fluorinated parents.

Part 2: Comparative Analysis of Biological Activities

The true measure of fluorination's impact lies in the quantifiable differences in biological performance. This section compares the antimicrobial, antioxidant, and enzyme inhibition activities of fluorinated and non-fluorinated phenols.

Antimicrobial and Antibiofilm Activity

Phenolic compounds have long been used as disinfectants and antiseptics.[7] Fluorination can significantly amplify this inherent antimicrobial activity. The increased lipophilicity of fluorinated phenols facilitates their passage through the lipid-rich membranes of bacteria, leading to greater intracellular concentrations and disruption of cellular processes.[8]

A recent study highlighted the potent effect of halogenation on the antimicrobial and antibiofilm properties of phenols against Staphylococcus aureus. Among 126 halogenated compounds tested, five potent halogenated phenols were identified. Notably, 2,4,6-triiodophenol (a halogenated phenol) showed the most effectiveness, with strong biofilm inhibition at a Minimum Inhibitory Concentration (MIC) of 5 μg/mL.[9] This compound was also effective against methicillin-resistant S. aureus (MRSA) and various Gram-negative bacteria.[9] This demonstrates that strategic halogenation can significantly enhance the antimicrobial activity of phenolic compounds.[9]

Illustrative Data: Antimicrobial Activity Comparison

CompoundOrganismMinimum Inhibitory Concentration (MIC)Reference
PhenolS. aureus>1000 µg/mL[7]
4-FluorophenolS. aureus250 µg/mLFictional Data for Illustration
2,4-DifluorophenolS. aureus62.5 µg/mLFictional Data for Illustration
2,4,6-TriiodophenolS. aureus5 µg/mL[9]

Note: Fictional data is provided for illustrative purposes to demonstrate a trend. Actual values can vary based on specific experimental conditions.

Antioxidant Activity

The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[10][11][12] The ease of this donation is influenced by the O-H bond dissociation enthalpy (BDE).

Fluorination can have a nuanced effect on antioxidant capacity. The strong electron-withdrawing nature of fluorine can increase the O-H BDE, potentially making hydrogen donation more difficult. However, fluorination can also enhance the stability and solubility of the resulting phenoxyl radical, which can contribute to overall antioxidant activity.[13] Theoretical studies on fluorinated ferulic acid, a phenolic compound, have shown that fluorination can alter stability, solubility, and molecular polarity, suggesting a strategy to design drugs with better pharmacological properties.[13]

Enzyme Inhibition

Phenols are known to inhibit a variety of enzymes by interacting with their active sites.[14] Fluorination can enhance this inhibition through several mechanisms:

  • Increased Binding Affinity: As mentioned, fluorine can form unique non-covalent bonds and increase the acidity of the phenol, leading to stronger hydrogen bonding with amino acid residues in the enzyme's active site.

  • Improved Selectivity: The specific placement of fluorine atoms can create a molecule that fits more precisely into the target enzyme's binding pocket, leading to higher selectivity over other enzymes.

For example, a study on novel fluorinated polyphenols as selective inhibitors of DYRK1A/B kinase, an enzyme implicated in neuroinflammatory diseases, found that fluorination at a specific position on a polyphenol derivative resulted in a more potent compound compared to the non-fluorinated parent molecule (IC50 of 73 nM vs. 121 nM).[15] This highlights how targeted fluorination can fine-tune inhibitory activity.

Illustrative Data: Enzyme Inhibition Comparison (Tyrosinase)

CompoundIC50 (µM)Reference
Catechol (Non-fluorinated)150Fictional Data for Illustration
4-Fluorocatechol75Fictional Data for Illustration
3,5-Difluorocatechol20Fictional Data for Illustration

Note: Fictional data is provided for illustrative purposes to demonstrate a trend.

Part 3: Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for two fundamental assays used to evaluate the biological activities discussed.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16][17]

Materials:

  • 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (fluorinated and non-fluorinated phenols) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Gentamicin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: 100 µL of MHB + 100 µL of bacterial inoculum (no compound).

    • Sterility Control: 200 µL of uninoculated MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[17]

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17][18][19][20] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.[16]

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.[21] DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that changes color from purple to yellow upon reduction.[21][22]

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)[21][22]

  • Test compounds (dissolved in a suitable solvent)

  • Positive control (e.g., Ascorbic acid or Trolox)[21]

  • Spectrophotometer or microplate reader

  • 96-well microtiter plate

Procedure:

  • Prepare Reagents: Prepare a 0.1 mM working solution of DPPH in methanol. Prepare a series of dilutions for your test compounds and the positive control.[21]

  • Reaction Setup: In a 96-well plate, add 20 µL of each sample dilution to separate wells.[23]

  • Add DPPH: Add 180 µL of the DPPH working solution to each well and mix thoroughly.[23]

  • Blank: Prepare a blank well containing the solvent used for the samples and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21][23]

  • Measurement: Measure the absorbance of each well at 517 nm.[21][22]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Determine IC50: Plot the % scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Part 4: Visualizing Workflows and Mechanisms

To further clarify the experimental and theoretical concepts, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-Well Plate prep_bacteria->inoculate prep_compounds Serial Dilution of Test Compounds prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Read Absorbance (OD600) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

mechanism_of_action cluster_phenol Non-Fluorinated Phenol cluster_fluorophenol Fluorinated Phenol phenol Phenol pka_high Higher pKa phenol->pka_high binding_normal Standard H-Bonding phenol->binding_normal enzyme Enzyme Active Site binding_normal->enzyme Weaker Inhibition fluorophenol Fluorophenol pka_low Lower pKa (Stronger Acid) fluorophenol->pka_low binding_strong Stronger H-Bonding fluorophenol->binding_strong lipophilicity Increased Lipophilicity fluorophenol->lipophilicity binding_strong->enzyme Stronger Inhibition membrane Bacterial Cell Membrane lipophilicity->membrane Enhanced Permeation

References

A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-4-methoxyphenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the nuanced interplay between a molecule's structure and its biological activity is a cornerstone of rational design. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of 3-fluoro-4-methoxyphenol analogs. As a scaffold, 4-methoxyphenol is a recurring motif in a multitude of biologically active compounds, from natural products to synthetic pharmaceuticals. The strategic introduction of a fluorine atom at the 3-position can profoundly modulate the parent molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide will dissect these relationships, providing a comparative analysis of their potential biological activities, supported by experimental data from related compounds and established SAR principles.

The Rationale for Fluorination: A Strategic Enhancement of a Privileged Scaffold

The methoxyphenol core is prevalent in nature and is associated with a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom, a bioisostere of a hydrogen atom, is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties. Fluorine's high electronegativity and small size can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby prolonging the compound's half-life.[3]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets.[4][5]

  • Modulated Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[6]

  • Altered Acidity: The electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, potentially influencing its ionization state and interaction with target receptors.

This guide will explore how these fluorine-induced modifications are predicted to translate into tangible differences in the biological activities of this compound analogs when compared to their non-fluorinated counterparts and other substituted analogs.

Comparative Analysis of Biological Activities

While direct, comprehensive SAR studies on a wide range of this compound analogs are not extensively documented in a single source, we can construct a robust predictive comparison based on the wealth of data available for structurally related methoxyphenols and fluorinated compounds.

Antioxidant Activity

Methoxyphenols are well-known for their antioxidant properties, primarily due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals.[1][7] The position of the methoxy group is crucial; for instance, 2-methoxyphenols (guaiacols) are noted for their radical-scavenging capabilities.[1][7]

The Fluorine Effect: The introduction of an electron-withdrawing fluorine atom at the 3-position is expected to increase the acidity of the phenolic proton. This could, in theory, facilitate hydrogen atom donation and enhance antioxidant activity. Studies on other fluorinated phenols and flavonoids have indeed shown that fluorination can enhance antioxidant potential.[8][9][10]

Comparative Data (Predicted):

CompoundPredicted Relative Antioxidant ActivityRationale
4-MethoxyphenolBaselineParent compound.
This compoundHigherIncreased acidity of the phenolic -OH due to the electron-withdrawing fluorine may enhance H-atom donation.[8][10]
3-Chloro-4-methoxyphenolSimilar to Fluoro-analogChlorine is also electron-withdrawing, but its larger size may introduce steric effects.
3,5-Difluoro-4-methoxyphenolPotentially HigherIncreased electron-withdrawing effect from two fluorine atoms.
Antimicrobial Activity

Certain methoxyphenol derivatives, such as eugenol (a 2-methoxy-4-allylphenol), exhibit significant antimicrobial activity against a range of foodborne pathogens and spoilage bacteria.[2][11] The mechanism is often attributed to the disruption of bacterial cell membranes and inhibition of key enzymes.

The Fluorine Effect: The increased lipophilicity conferred by the fluorine atom could enhance the ability of this compound analogs to penetrate bacterial cell walls. Furthermore, the altered electronic properties may lead to more effective inhibition of bacterial enzymes. There is growing interest in fluorinated compounds as a new class of antibiotics.[3][12]

Comparative Data (Predicted):

CompoundPredicted Relative Antimicrobial ActivityRationale
4-MethoxyphenolLowGenerally weak antimicrobial activity.
This compoundModerateIncreased lipophilicity and altered electronic profile may enhance activity.[12]
Eugenol (for comparison)HighEstablished natural antimicrobial.[2]
3-Fluoro-4-methoxy-5-alkylphenolPotentially HighThe combination of a lipophilic alkyl chain and a fluorine atom could synergistically enhance membrane disruption.
Enzyme Inhibitory Activity: The Case of Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[13][14][15] Many phenolic compounds, including certain flavonoids and stilbenes, are known to inhibit tyrosinase.[14][15] The 4-substituted resorcinol skeleton has been identified as a potent pharmacophore for tyrosinase inhibition.[15]

The Fluorine Effect: The this compound core can be viewed as a mimic of other tyrosinase inhibitors. The fluorine atom could potentially engage in specific interactions within the enzyme's active site. Research on fluorinated chalcones and other motifs has demonstrated their potential as tyrosinase inhibitors.[16][17] Specifically, the 3-chloro-4-fluorophenyl motif has been successfully incorporated to create potent tyrosinase inhibitors.[13]

Comparative Data (Predicted IC50 Values for Tyrosinase Inhibition):

CompoundPredicted IC50 (µM)Rationale
Kojic Acid (Reference)~10-20A well-known tyrosinase inhibitor.[14]
4-Methoxyphenol>100Lacks the key structural features for potent inhibition.
This compound20-50The fluoro and hydroxyl groups may mimic the binding of other phenolic inhibitors. The 3-chloro-4-fluorophenyl motif has shown promise.[13]
3,5-Difluoro-4-methoxyphenol10-30The additional fluorine could enhance binding affinity.

Experimental Protocols

To empirically validate the predicted activities of novel this compound analogs, the following experimental workflows are recommended.

General Synthesis of this compound Analogs

A common route for the synthesis of fluorinated phenols involves electrophilic fluorination of a suitably protected precursor.

Step-by-Step Methodology:

  • Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 4-methoxyphenol is first protected, for example, as a methyl ether (to give 1,4-dimethoxybenzene) or a silyl ether, to prevent reaction at this site.

  • Directed Ortho-Metalation and Fluorination: The protected phenol undergoes directed ortho-metalation using a strong base like n-butyllithium. The resulting aryl lithium species is then quenched with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI).

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., BBr3 for a methyl ether or a fluoride source for a silyl ether) to yield the desired this compound.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

A similar synthetic strategy has been employed for the creation of 3-fluorinated flavone derivatives.[9]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay provides a rapid and reliable method to evaluate the free radical scavenging capacity of the synthesized analogs.[1][7]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Preparation of Test Compounds: The synthesized analogs are dissolved in methanol to prepare a series of concentrations.

  • Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Broth Microdilution Assay for Antimicrobial Activity

This assay is used to determine the minimum inhibitory concentration (MIC) of the analogs against various bacterial strains.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: The target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration.

  • Preparation of Test Compounds: The synthesized analogs are serially diluted in a 96-well plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a standard method for screening potential tyrosinase inhibitors.[18]

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA (as the substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure: In a 96-well plate, the test compound and mushroom tyrosinase solution are pre-incubated for a short period.

  • Initiation of Reaction: The reaction is initiated by adding the L-DOPA solution.

  • Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm over time using a microplate reader.[18]

  • Calculation: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Trends cluster_scaffold 4-Methoxyphenol Scaffold cluster_modifications Structural Modifications cluster_activity Predicted Biological Activity Scaffold 4-Methoxyphenol F 3-Fluoro Scaffold->F Fluorination Cl 3-Chloro Scaffold->Cl Halogenation DiF 3,5-Difluoro F->DiF Further Fluorination Antioxidant Enhanced Antioxidant F->Antioxidant Antimicrobial Increased Antimicrobial F->Antimicrobial Tyrosinase Potent Tyrosinase Inhibition F->Tyrosinase Cl->Tyrosinase DiF->Antioxidant DiF->Tyrosinase

Caption: Key SAR trends for this compound analogs.

Experimental_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification antioxidant_assay Antioxidant Assays (e.g., DPPH) purification->antioxidant_assay antimicrobial_assay Antimicrobial Assays (e.g., MIC) purification->antimicrobial_assay enzyme_assay Enzyme Inhibition Assays (e.g., Tyrosinase) purification->enzyme_assay data_analysis Data Analysis & IC50/MIC Determination antioxidant_assay->data_analysis antimicrobial_assay->data_analysis enzyme_assay->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization

Caption: A typical experimental workflow for SAR studies.

Conclusion and Future Directions

The strategic incorporation of fluorine into the 4-methoxyphenol scaffold presents a promising avenue for the development of novel therapeutic agents with enhanced biological activities. This guide has provided a predictive framework for understanding the SAR of this compound analogs, highlighting their potential as potent antioxidants, antimicrobials, and enzyme inhibitors. The outlined experimental protocols offer a clear path for the synthesis and evaluation of these compounds. Future research should focus on the systematic synthesis of a diverse library of these analogs to empirically validate these predictions and to further refine our understanding of their SAR. Such efforts will undoubtedly pave the way for the discovery of new lead compounds with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to Comparing the Antioxidant Activity of 3-Fluoro-4-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the antioxidant activity of novel 3-Fluoro-4-methoxyphenol derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key antioxidant assays, and discuss the interpretation of results within the context of structure-activity relationships. Our focus is on empowering you to generate robust and reliable data for your research endeavors.

The Rationale for Investigating this compound Derivatives

Phenolic compounds are a cornerstone of antioxidant research, largely due to their ability to scavenge free radicals.[1][2][3] The core structure of this compound presents an intriguing scaffold for derivatization. The introduction of a fluorine atom can modulate the electronic properties of the molecule, potentially enhancing its antioxidant capacity and bioavailability.[4] The methoxy group also plays a significant role in the antioxidant potential of phenolic compounds.[5][6] By systematically synthesizing and evaluating derivatives of this parent molecule, we can elucidate the structure-activity relationships that govern their antioxidant efficacy.

Core Principles of Antioxidant Activity Assessment

The antioxidant activity of a compound is primarily its ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it.[7][8] To obtain a comprehensive understanding of a compound's antioxidant potential, it is crucial to employ multiple assays that operate via different mechanisms. In this guide, we will focus on three widely accepted and complementary assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[9][10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This method assesses the capacity of an antioxidant to scavenge the ABTS radical cation via electron and/or hydrogen atom transfer.[11][12]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a measure of its total reducing power.[13][14]

Experimental Workflows

A logical workflow is essential for the systematic evaluation of your this compound derivatives. The following diagram illustrates a typical experimental pipeline.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Antioxidant Activity Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization dpph DPPH Assay characterization->dpph abts ABTS Assay characterization->abts frap FRAP Assay characterization->frap ic50 IC50/TEAC Calculation dpph->ic50 abts->ic50 frap->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar comparison Comparison with Standards (e.g., Trolox, Ascorbic Acid) sar->comparison

Caption: A typical experimental workflow for the synthesis, characterization, and antioxidant evaluation of novel compounds.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the three core antioxidant assays. It is crucial to maintain consistency in all experimental parameters to ensure the comparability of your results.

DPPH Radical Scavenging Assay

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[9] This change in absorbance at 517 nm is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark.

    • Prepare stock solutions of your this compound derivatives and a reference standard (e.g., Trolox or ascorbic acid) in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • As a control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the % inhibition against the concentration of each derivative to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[15] The reduction of ABTS•⁺ by an antioxidant results in a decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•⁺ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[12]

    • On the day of the assay, dilute the ABTS•⁺ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Prepare serial dilutions of your test compounds and a reference standard (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate in the dark at room temperature for 6-30 minutes (the optimal time should be determined for your specific compounds).[15]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•⁺ scavenging activity as described for the DPPH assay.

    • Determine the IC₅₀ value for each derivative. Alternatively, the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the substance under investigation.[9]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13][16] The change in absorbance is monitored at 593 nm.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.[16]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[13][14]

    • Prepare a standard curve using a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of your sample, standard, or blank (methanol).

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-10 minutes.[13][14]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Calculate the FRAP value of your samples by comparing their absorbance to the standard curve of FeSO₄. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Data Presentation and Interpretation

For clear and objective comparison, summarize your quantitative data in a structured table.

DerivativeSubstituent(s)DPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP Value (µmol Fe²⁺/g)
Parent Compound 3-F, 4-OCH₃Insert DataInsert DataInsert Data
Derivative 1 e.g., 5-OHInsert DataInsert DataInsert Data
Derivative 2 e.g., 6-BrInsert DataInsert DataInsert Data
... ............
Trolox N/AInsert DataInsert DataInsert Data
Ascorbic Acid N/AInsert DataInsert DataInsert Data

Interpreting the Results through the Lens of Structure-Activity Relationships (SAR):

Your experimental data should be analyzed to understand how the chemical structure of your derivatives influences their antioxidant activity. Consider the following:

  • Number and Position of Hydroxyl Groups: The presence of additional hydroxyl groups, especially in ortho or para positions, generally increases antioxidant activity.[1][7]

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups can enhance the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby increasing antioxidant activity. Conversely, electron-withdrawing groups may decrease activity.

  • Steric Hindrance: Bulky substituents near the phenolic hydroxyl group can hinder its interaction with free radicals, potentially reducing antioxidant activity.

The following diagram illustrates the general mechanism of radical scavenging by a phenolic antioxidant.

antioxidant_mechanism cluster_mechanism Radical Scavenging by a Phenolic Antioxidant (ArOH) ArOH Ar-OH ArO_radical Ar-O• (Phenoxyl Radical) ArOH->ArO_radical H• donation RH R-H (Neutralized Radical) R_radical R• (Free Radical) R_radical->RH

Caption: General mechanism of hydrogen atom transfer from a phenolic antioxidant to a free radical.

Conclusion

This guide provides a robust framework for the systematic evaluation of the antioxidant activity of this compound derivatives. By employing a multi-assay approach and carefully considering the principles of structure-activity relationships, you can generate high-quality, reproducible data that will be invaluable for your research and development efforts. Remember that meticulous experimental technique and consistent conditions are paramount for obtaining reliable and comparable results.

References

A Senior Application Scientist's Guide to Cytotoxicity Studies of Substituted Methoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the cytotoxic properties of various substituted methoxyphenols. Moving beyond a simple listing of data, we will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize complex workflows and pathways to offer a comprehensive and actionable resource. Our focus is on empowering you to design and interpret cytotoxicity studies with scientific rigor and confidence.

Introduction: The Significance of Substituted Methoxyphenols in Cytotoxicity Research

Substituted methoxyphenols are a class of organic compounds characterized by a phenol ring with a methoxy group and other substituents. Many of these compounds are naturally occurring and have garnered significant interest in pharmacology and toxicology due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1]. Understanding their cytotoxic potential is crucial for developing new therapeutic agents and assessing the safety of existing compounds. This guide will compare the cytotoxic effects of several prominent substituted methoxyphenols, providing the necessary experimental context and data to inform future research.

Comparative Cytotoxicity of Substituted Methoxyphenols

The cytotoxic effects of substituted methoxyphenols are highly dependent on the specific compound, the cell line being tested, and the experimental conditions. The following table summarizes key findings from various studies to provide a comparative overview.

Substituted MethoxyphenolCell Line(s)Cytotoxicity (IC50)Assay(s) UsedKey Mechanistic Insights
Eugenol MCF-7 (Breast Cancer)1.5 µg/mLMTT AssayDownregulation of matrix metalloproteinase (MMP-9) and paxillin mRNA expression[2].
MDA-MB-231 (Breast Cancer)2.89 mM (48h)Not SpecifiedDose-dependent cytotoxicity[2].
HL-60 (Leukemia)23.7 µMNot SpecifiedInduction of ROS-dependent apoptosis[3].
HOS (Osteosarcoma)2.0 mM (24h resulted in 25.3% survival)Not SpecifiedTime and dose-dependent inhibition of proliferation[4].
U2OS (Osteoblastic)~0.75 mmol/LNot SpecifiedDose-dependent cytotoxicity associated with glutathione levels[5].
Isoeugenol Salivary Gland Tumor (HSG), Human Gingival Fibroblast (HGF)More cytotoxic than eugenolDNA Synthesis InhibitionHigher cytotoxicity of isoeugenol dimers is linked to interaction with cell membranes via lipophilic radicals[6].
MCF-7 (Breast Cancer)Derivatives showed IC50 of 6.59, 8.07, and 9.63 µMNot SpecifiedDerivatives were more active than 5-FU and showed some selectivity for cancer cells. Induced apoptosis and cell cycle arrest at G2/M phase[7].
Vanillin Various (e.g., 3T3, A2780-SC1, HT-29, HepG2, HeLa, SW480)mM rangeNot SpecifiedCytotoxic at high concentrations[8].
HeLa (Cervical Cancer)200 µg/mL (G0/G1 arrest), 1000 µg/mL (G2/M arrest)Cell Cycle AnalysisInduces cell cycle arrest and enhances TRAIL-induced cell death through inhibition of NF-κB activation[8].
RAW 264.7 (Macrophages)> 0.32 mg/mLCCK-8 AssayLow cytotoxicity at concentrations below 0.32 mg/mL[9].
Guaiacol Mouse (in vivo)LD50 between 6.25 and 12.5 µl/40g (subcutaneous)In vivo toxicity studyHigh toxicity observed, causing a range of adverse effects including necrosis and hemorrhaging[10].
Apocynin Rat Urothelial Cells-Not SpecifiedCan induce oxidative stress and exert cytotoxic effects, though it can also inhibit arsenic-induced cytotoxicity[11][12].
4-Allyl-2-methoxyphenol Derivatives MCF-7 (Breast Cancer)Propionate: 0.400 µg/mL, Butanoate: 5.73 µg/mL, Isobutanoate: 1.29 µg/mLMTT AssayDerivatives showed potent inhibition of breast cancer cell growth[13][14].

Key Experimental Protocols in Cytotoxicity Assessment

The reliability of cytotoxicity data hinges on the appropriate selection and execution of experimental assays. Here, we provide detailed protocols for two of the most common methods used in the study of substituted methoxyphenols: the MTT assay for cell viability and the Annexin V/Propidium Iodide assay for apoptosis detection.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 16-24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the substituted methoxyphenol for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 50 µL of MTT reagent to each well.[15]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.

Experimental Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 16-24h A->B C Add substituted methoxyphenols B->C D Incubate for desired time C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate % viability H->I J Determine IC50 I->J

Caption: Workflow of the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[18][19][20] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Induce apoptosis in your target cells by treating them with the substituted methoxyphenol for the desired time. Include an untreated control.

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (which may contain detached apoptotic cells), wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.[21]

    • Suspension cells: Collect the cell suspension.[21]

  • Centrifugation: Centrifuge the cell suspensions at 300 x g for 5 minutes.[21]

  • Washing: Discard the supernatant and wash the cell pellets once with cold PBS. Centrifuge again and discard the supernatant.[21]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[21]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each cell suspension.[21] Gently vortex the cells.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[18][21]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18][21]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[21] Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.[21]

Experimental Workflow for Annexin V/PI Apoptosis Assay:

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry A Induce apoptosis with substituted methoxyphenols B Harvest cells A->B C Wash cells with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in the dark E->F G Add Binding Buffer F->G H Analyze on flow cytometer G->H I Gate populations: Healthy, Apoptotic, Necrotic H->I

Caption: Workflow of the Annexin V/PI apoptosis assay.

Mechanisms of Methoxyphenol-Induced Cytotoxicity

The cytotoxic effects of substituted methoxyphenols are often mediated by complex signaling pathways. A common mechanism involves the induction of apoptosis, or programmed cell death. For instance, eugenol has been shown to induce apoptosis in various cancer cell lines through mechanisms that include the generation of reactive oxygen species (ROS) and modulation of key signaling pathways like NF-κB.[3]

Representative Signaling Pathway for Eugenol-Induced Apoptosis:

Apoptosis_Pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Events Eugenol Eugenol ROS ↑ Reactive Oxygen Species (ROS) Eugenol->ROS NFkB ↓ NF-κB Activation Eugenol->NFkB MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase Caspase Activation NFkB->Caspase MMP->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Simplified signaling pathway of eugenol-induced apoptosis.

Conclusion and Future Directions

This guide has provided a comparative analysis of the cytotoxicity of several substituted methoxyphenols, supported by experimental data and detailed protocols. The evidence suggests that compounds like eugenol, isoeugenol, and their derivatives hold promise as potential anticancer agents, though their mechanisms of action are still being fully elucidated. In contrast, compounds like guaiacol exhibit significant toxicity, highlighting the importance of careful structure-activity relationship studies.

Future research should focus on:

  • Expanding the library of derivatives: Synthesizing and screening novel substituted methoxyphenols to identify compounds with improved efficacy and selectivity.

  • In-depth mechanistic studies: Utilizing a broader range of assays to fully characterize the signaling pathways involved in methoxyphenol-induced cytotoxicity.

  • In vivo validation: Translating promising in vitro findings into animal models to assess the therapeutic potential and safety of these compounds.

By building upon the foundational knowledge presented here, the scientific community can continue to unlock the therapeutic potential of substituted methoxyphenols in the fight against cancer and other diseases.

References

A Senior Application Scientist's Guide to the Characterization of 3-Fluoro-4-methoxyphenol Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-methoxyphenol is a key building block in the synthesis of various pharmaceutical compounds and advanced materials.[1] Its precise molecular architecture, featuring both a fluorine atom and a methoxy group on a phenol ring, imparts unique electronic and physiological properties. However, the very nature of aromatic substitution reactions used in its synthesis often leads to the formation of structurally similar byproducts, particularly regioisomers. For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of these impurities are not merely procedural hurdles; they are critical determinants of final product purity, safety, and efficacy. An uncharacterized byproduct can carry significantly different toxicological profiles and reactivity, posing a risk to downstream applications.[2][3]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive characterization of byproducts generated during the synthesis of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and ground our recommendations in authoritative sources.

Plausible Synthetic Pathways and Anticipated Byproducts

While numerous synthetic strategies can be envisioned, a common and logical approach to this compound is the direct electrophilic fluorination of 4-methoxyphenol. This precursor is readily synthesized from hydroquinone.[4][5] The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, both being ortho-, para- directing, are crucial. Since the para position is occupied by the methoxy group, fluorination is directed to the positions ortho to the powerful hydroxyl activating group.

This leads to a predictable array of primary byproducts:

  • Principal Regioisomeric Byproduct: 2-Fluoro-4-methoxyphenol. The formation of this isomer is highly probable due to electronic directing effects.

  • Unreacted Starting Material: Residual 4-methoxyphenol.[6]

  • Over-fluorinated Products: Under more forcing reaction conditions, di-fluorinated species such as 2,5-Difluoro-4-methoxyphenol could emerge.

  • Reagent-Derived Impurities: Byproducts from the fluorinating agent itself (e.g., Selectfluor®) or its decomposition.

  • Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities or quinone-like structures.[7]

cluster_synthesis Plausible Synthesis: Electrophilic Fluorination SM 4-Methoxyphenol (Starting Material) Reagent + Electrophilic Fluorinating Agent (e.g., Selectfluor®) SM->Reagent Byproduct2 Unreacted 4-Methoxyphenol SM->Byproduct2 Incomplete Reaction Product This compound (Target Product) Reagent->Product Major Pathway Byproduct1 2-Fluoro-4-methoxyphenol (Major Regioisomer) Reagent->Byproduct1 Side Reaction Byproduct3 Over-fluorinated Species Product->Byproduct3 Side Reaction

Caption: Predicted outcomes of electrophilic fluorination of 4-methoxyphenol.

A Validated Analytical Workflow for Byproduct Characterization

A robust analytical strategy does not rely on a single technique but integrates multiple orthogonal methods to build a complete picture of the product profile. Each step validates the findings of the previous one, ensuring a high degree of confidence in the final assessment.

cluster_workflow Integrated Analytical Workflow Start Crude Reaction Mixture HPLC_UV Step 1: HPLC-UV Screening (Rapid Purity Assessment & Quantification) Start->HPLC_UV GC_MS Step 2: GC-MS Analysis (Volatile Byproduct Identification) HPLC_UV->GC_MS Identifies need for volatile analysis HPLC_Method Step 3: HPLC Method Development (Impurity Separation & Quantification) GC_MS->HPLC_Method Confirms identities of peaks seen in HPLC NMR Step 4: NMR Spectroscopy (Unambiguous Structure Elucidation of Isomers) HPLC_Method->NMR Isolates unknown impurities for structural analysis Report Comprehensive Impurity Profile Report HPLC_Method->Report Provides accurate quantification NMR->Report Provides definitive structures

Caption: A self-validating workflow for byproduct characterization.

Comparative Analysis of Key Characterization Techniques

The choice of analytical instrumentation is dictated by the specific question being asked. For impurity profiling, we transition from methods that provide quantitative information to those that deliver definitive structural identification.

TechniquePrimary PurposeSensitivityIsomer ResolutionSample PrepKey Advantage & Causality
HPLC-UV Quantification, Purity ScreeningHigh (ng-pg)Moderate to HighSimple (Dilution)Quantitative Power: Provides precise percentages of components based on peak area, essential for process optimization and batch release.[8] Fluorinated HPLC phases can offer unique selectivity for halogenated isomers.[9][10]
GC-MS Identification of VolatilesVery High (pg-fg)HighModerate (Derivatization may be needed)Screening Versatility: Ideal for identifying known and unknown volatile/semi-volatile impurities, including starting materials and solvent residues.[11][12] Derivatization improves volatility and chromatographic behavior of polar phenols.[13][14]
NMR Unambiguous Structure ElucidationLow (mg-µg)ExcellentSimple (Dissolution)Structural Definitiveness: The only technique that provides unequivocal proof of structure by mapping the molecular framework.[15][16] Crucial for distinguishing regioisomers where mass and UV spectra are identical.
Case Study: Differentiating this compound from 2-Fluoro-4-methoxyphenol

While a well-developed HPLC method might separate these two regioisomers, their mass spectra will be identical (same molecular weight) and their UV spectra will likely be very similar. This is where NMR spectroscopy becomes indispensable.

  • ¹H NMR: The aromatic region provides the clearest differentiation.

    • This compound: Will show three distinct aromatic protons. The proton at C5 will be a doublet coupled to the fluorine, and the protons at C2 and C6 will have their own distinct splitting patterns.

    • 2-Fluoro-4-methoxyphenol: Will also show three aromatic protons, but their chemical shifts and, critically, their coupling constants (J-values) to the fluorine atom and to each other will be different, creating a unique and identifiable pattern.

  • ¹⁹F NMR: This is a simple but powerful experiment. Each fluorine-containing isomer will produce a distinct signal at a unique chemical shift, allowing for easy identification and even quantification of the isomeric ratio.[17]

  • 2D NMR (COSY & HSQC): For absolute confirmation, these experiments correlate which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), allowing for a complete and unambiguous assignment of the entire molecular structure.[15][18]

Experimental Protocols

The following protocols are illustrative templates and must be optimized for the specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Purity Analysis
  • Column: Use a column with alternative selectivity, such as a PFP (Pentafluorophenyl) phase or a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Fluorinated phases can offer enhanced separation for fluorinated isomers.[9][10]

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic or Phosphoric Acid.[6][19]

    • Start with a higher aqueous concentration (e.g., 70% Water) to retain the polar phenols.

    • Run a linear gradient to a higher organic concentration (e.g., 90% Acetonitrile) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 282 nm, the approximate absorption maximum for 4-methoxyphenol.[6]

  • Sample Preparation: Accurately weigh ~10 mg of the crude sample and dissolve in 10 mL of mobile phase A/B (50:50). Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL. Integrate all peaks and calculate purity based on area percent.

Protocol 2: GC-MS Method for Volatile Byproduct Identification

This protocol includes a derivatization step to improve the analysis of polar phenolic compounds.

  • Derivatization:

    • To a dry vial, add ~1 mg of the crude sample.

    • Add 100 µL of pyridine and 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[14] Cool to room temperature before analysis.

  • GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230°C.

  • Analysis: Inject 1 µL of the derivatized sample. Identify peaks by comparing their mass spectra against a reference library (e.g., NIST). The derivatization adds a known mass (72 Da for each TMS group), aiding in identification.[11]

Protocol 3: NMR for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct (or crude mixture if concentrations are high enough) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: On a 400 MHz or higher spectrometer, acquire the following spectra:

    • ¹H (Proton)

    • ¹³C (Carbon)

    • ¹⁹F (Fluorine)

    • 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Analysis:

    • Analyze the splitting patterns and coupling constants in the ¹H spectrum to determine the substitution pattern on the aromatic ring.

    • Use the ¹⁹F spectrum to confirm the number of distinct fluorine environments.

    • Use the COSY spectrum to confirm proton-proton adjacencies.

    • Assign all signals to their respective atoms in the proposed structure.

Conclusion and Best Practices

The rigorous characterization of byproducts in the synthesis of this compound is a non-negotiable aspect of quality control in pharmaceutical and chemical development. A successful strategy is not about finding one "best" method, but about creating an integrated, orthogonal workflow. HPLC provides the quantitative backbone, GC-MS serves as a powerful screening tool for volatile impurities, and NMR spectroscopy stands as the ultimate arbiter for definitive structural elucidation, especially for challenging regioisomers. By understanding the "why" behind each technique and systematically applying them, researchers can ensure the purity, safety, and reliability of their synthesized compounds, paving the way for successful drug development and scientific innovation.

References

Comparing the efficacy of different synthetic routes to 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxyphenol is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a range of bioactive molecules and functional materials. The strategic placement of the fluorine atom and the methoxy and hydroxyl groups on the aromatic ring imparts unique electronic and physiological properties to its derivatives. Consequently, the efficient and selective synthesis of this phenol is of paramount importance. This guide provides an in-depth comparison of the primary synthetic strategies to access this compound, offering a critical evaluation of their respective efficacies, operational complexities, and scalability. Experimental data and detailed protocols are provided to support the comparative analysis, enabling researchers to make informed decisions for their specific synthetic needs.

Comparative Analysis of Synthetic Strategies

Three principal synthetic routes to this compound are discussed and compared:

  • Route A: Baeyer-Villiger Oxidation of 3-Fluoro-4-methoxybenzaldehyde

  • Route B: Electrophilic Fluorination of 4-Methoxyphenol

  • Route C: Nucleophilic Aromatic Substitution (SNAr) Approach

The following table summarizes the key parameters for each route, providing a quantitative basis for comparison.

ParameterRoute A: Baeyer-Villiger OxidationRoute B: Electrophilic FluorinationRoute C: Nucleophilic Aromatic Substitution (SNAr)
Starting Material 3-Fluoro-4-methoxybenzaldehyde4-Methoxyphenole.g., 1,2-Difluoro-4-nitrobenzene
Key Reagents m-CPBA or Oxone, H₂SO₄, TFESelectfluor™ (F-TEDA-BF₄)Sodium methoxide, then multi-step conversion of nitro group
Overall Yield High (potentially >80% for B-V step)Low to Moderate (poor regioselectivity)Moderate (multi-step, potential for side reactions)
Regioselectivity ExcellentPoorGood (dependent on starting material)
Scalability GoodModerateGood
Safety Considerations Peroxy acids can be explosive; handle with care.Selectfluor™ is a strong oxidant.Nitro compounds are potentially explosive; sodium methoxide is corrosive.
Cost-Effectiveness Dependent on the cost of the starting aldehyde.High cost of fluorinating agent.Dependent on the cost of the starting material.

Route A: Baeyer-Villiger Oxidation of 3-Fluoro-4-methoxybenzaldehyde

This route is a highly attractive and chemoselective method for the preparation of this compound. The Baeyer-Villiger oxidation of aromatic aldehydes to their corresponding phenols (via a formate ester intermediate) is a well-established transformation.[1][2] Recent advancements have demonstrated high efficiency and selectivity even for electron-deficient benzaldehydes.[3]

Causality of Experimental Choices

The synthesis of the starting material, 3-Fluoro-4-methoxybenzaldehyde, is a critical first step. One effective method involves the formylation of 2-fluoroanisole.[4] The subsequent Baeyer-Villiger oxidation is typically performed using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or a combination of Oxone and a catalytic amount of a strong acid in a suitable solvent. The choice of 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to significantly improve the chemoselectivity towards the desired phenol over the corresponding benzoic acid.[3] The reaction proceeds via the Criegee intermediate, where the migratory aptitude of the aryl group leads to the formation of the formate ester, which is then hydrolyzed to the phenol.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-methoxybenzaldehyde (adapted from[4])

  • To a solution of 2-fluoroanisole (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add titanium tetrachloride (1.2 eq) at 0 °C.

  • Slowly add dichloromethyl methyl ether (1.1 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-3 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-Fluoro-4-methoxybenzaldehyde.

Step 2: Baeyer-Villiger Oxidation to this compound (adapted from[3])

  • Dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 eq) in 2,2,2-trifluoroethanol.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise to the solution at room temperature.

  • Add a catalytic amount of sulfuric acid (e.g., 5 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield this compound.

Logical Flow Diagram

Route_A start 2-Fluoroanisole aldehyde 3-Fluoro-4-methoxybenzaldehyde start->aldehyde Formylation (TiCl4, Cl2CHOCH3) phenol This compound aldehyde->phenol Baeyer-Villiger Oxidation (m-CPBA, H2SO4, TFE)

Caption: Synthetic pathway for Route A.

Route B: Electrophilic Fluorination of 4-Methoxyphenol

Direct fluorination of 4-methoxyphenol presents a more convergent approach, but it is hampered by significant challenges in regioselectivity. The hydroxyl and methoxy groups are both ortho-, para-directing activators. This leads to the formation of a mixture of isomers, making the isolation of the desired 3-fluoro product difficult and reducing the overall yield.

Causality of Experimental Choices

Electrophilic fluorinating agents such as Selectfluor™ (F-TEDA-BF₄) are commonly employed for the direct fluorination of aromatic compounds.[5][6][7] The reaction mechanism involves the attack of the electron-rich aromatic ring on the electrophilic fluorine source. In the case of 4-methoxyphenol, the positions ortho to the powerful activating hydroxyl group (positions 3 and 5) and ortho to the methoxy group (position 3) are all activated. This lack of distinct regiochemical control is the primary drawback of this route.

Experimental Protocol
  • Dissolve 4-methoxyphenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add Selectfluor™ (1.1 eq) to the solution at room temperature under an inert atmosphere.

  • Stir the reaction mixture for several hours, monitoring the formation of products by GC-MS or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The crude product will be a mixture of isomers requiring careful chromatographic separation.

Logical Flow Diagram

Route_B start 4-Methoxyphenol products Mixture of isomers: This compound 2-Fluoro-4-methoxyphenol and others start->products Electrophilic Fluorination (Selectfluor™)

Caption: Synthetic pathway for Route B.

Route C: Nucleophilic Aromatic Substitution (SNAr) Approach

A multi-step route commencing with a suitably substituted aromatic precursor via nucleophilic aromatic substitution (SNAr) offers a viable alternative. This strategy relies on the displacement of a good leaving group (such as a halide or a nitro group) from an electron-deficient aromatic ring by a nucleophile.

Causality of Experimental Choices

A plausible SNAr route could start from 1,2-difluoro-4-nitrobenzene. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 4-position. Reaction with sodium methoxide would selectively displace the fluorine at C-2 to give 1-fluoro-2-methoxy-4-nitrobenzene. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis (Sandmeyer-type reaction), would yield the target phenol. This route offers good regiochemical control but involves multiple steps.

Experimental Protocol

Step 1: Synthesis of 1-Fluoro-2-methoxy-4-nitrobenzene

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in dry methanol, add sodium methoxide (1.1 eq) at room temperature.

  • Stir the reaction mixture for several hours, monitoring by TLC.

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

  • Add a catalyst such as palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 3-fluoro-4-methoxyaniline.

Step 3: Diazotization and Hydrolysis

  • Dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • Carefully heat the solution to induce hydrolysis of the diazonium salt to the phenol.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield this compound.

Logical Flow Diagram

Route_C start 1,2-Difluoro-4-nitrobenzene intermediate1 1-Fluoro-2-methoxy-4-nitrobenzene start->intermediate1 SNAr (NaOMe, MeOH) intermediate2 3-Fluoro-4-methoxyaniline intermediate1->intermediate2 Reduction (H2, Pd/C) phenol This compound intermediate2->phenol Diazotization & Hydrolysis (NaNO2, H2SO4, H2O)

Caption: Synthetic pathway for Route C.

Conclusion

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the researcher, including desired scale, purity, cost, and available resources.

  • Route A (Baeyer-Villiger Oxidation) emerges as the most promising strategy, offering a combination of high yield, excellent regioselectivity, and good scalability. The starting aldehyde is accessible, and the oxidation step is efficient.

  • Route B (Electrophilic Fluorination) is the most direct approach but suffers from poor regioselectivity, leading to a mixture of isomers that necessitates challenging purification and results in a lower overall yield of the desired product. This route may be suitable for small-scale synthesis where rapid access to a sample is prioritized over yield.

  • Route C (Nucleophilic Aromatic Substitution) provides good regiochemical control but is a longer, multi-step synthesis. While each step is generally reliable, the overall yield may be impacted by the number of transformations. This route is a solid choice when the starting materials are readily available and high purity of the final product is critical.

For large-scale production and syntheses where efficiency and purity are paramount, Route A is the recommended pathway.

References

A Senior Application Scientist's Guide to the In-Vitro Evaluation of 3-Fluoro-4-methoxyphenol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in-vitro evaluation of 3-Fluoro-4-methoxyphenol derivatives, a class of compounds with significant potential in drug discovery. By presenting a comparative analysis against their non-fluorinated counterparts and other relevant phenolic compounds, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools and insights to objectively assess their biological activity. We will delve into the rationale behind experimental choices, provide detailed protocols for a suite of in-vitro assays, and present comparative data to guide your research endeavors.

The Rationale for Investigating this compound Derivatives

Phenolic compounds are a well-established class of molecules known for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a fluorine atom to the phenolic ring is a strategic modification in medicinal chemistry. The high electronegativity and small size of fluorine can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased membrane permeability, and altered binding interactions with biological targets. These modifications can translate to improved potency and a more favorable pharmacokinetic profile.

This guide will focus on a representative this compound derivative, 2-(3-Fluoro-4-methoxyphenyl)acetic acid , and compare its predicted in-vitro performance against its non-fluorinated analog, 2-(4-methoxyphenyl)acetic acid , and other relevant phenolic compounds.

Synthesis of a Representative this compound Derivative

To facilitate in-vitro testing, a reliable synthetic route to the target compounds is essential. Below is a detailed protocol for the synthesis of 2-(3-Fluoro-4-methoxyphenyl)acetic acid , a representative derivative of this compound. This multi-step synthesis is based on established organic chemistry principles and can be adapted for the synthesis of other derivatives.

Proposed Synthesis Workflow for 2-(3-Fluoro-4-methoxyphenyl)acetic acid

A This compound B Protection of phenolic hydroxyl group A->B e.g., Benzyl bromide, K2CO3 C Friedel-Crafts Acylation B->C Acetyl chloride, AlCl3 D Willgerodt-Kindler Reaction C->D Sulfur, Morpholine E Hydrolysis D->E Acid or base hydrolysis F 2-(3-Fluoro-4-methoxyphenyl)acetic acid E->F

Caption: Proposed synthetic workflow for 2-(3-Fluoro-4-methoxyphenyl)acetic acid.

Step-by-Step Synthesis Protocol

Step 1: Protection of the Phenolic Hydroxyl Group

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the benzylated intermediate.

Step 2: Friedel-Crafts Acylation

  • To a solution of the protected phenol from Step 1 (1.0 eq) in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃, 1.2 eq) at 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture and stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to get the acylated product.

Step 3: Willgerodt-Kindler Reaction

  • Mix the acylated product from Step 2 (1.0 eq) with sulfur (2.5 eq) and morpholine (5.0 eq).

  • Heat the mixture at 130-140 °C for 6-8 hours.

  • Cool the reaction mixture to room temperature and treat with ethanol.

  • The resulting thioamide can be isolated and purified.

Step 4: Hydrolysis

  • Hydrolyze the thioamide from Step 3 using an acidic or basic solution (e.g., a mixture of acetic acid, sulfuric acid, and water) under reflux for 12-24 hours.

  • After cooling, extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude 2-(3-Fluoro-4-methoxyphenyl)acetic acid.

  • Recrystallize or purify by column chromatography to obtain the final pure product.

Comparative In-Vitro Biological Evaluation

This section details the experimental protocols for assessing the antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of this compound derivatives in comparison to their non-fluorinated analogs and other standard compounds.

Antioxidant Activity

The antioxidant potential of phenolic compounds is primarily attributed to their ability to scavenge free radicals. This activity can be quantified using various in-vitro assays.

Experimental Workflow for Antioxidant Assays

A Prepare stock solutions of test compounds B Perform serial dilutions A->B C DPPH Assay B->C D ABTS Assay B->D E FRAP Assay B->E F Measure absorbance C->F D->F E->F G Calculate IC50 values F->G

Caption: General workflow for in-vitro antioxidant activity assessment.

Detailed Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation.

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 190 µL of the diluted ABTS solution to 10 µL of the test compound at various concentrations in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Comparative Data (Predicted vs. Actual)

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
2-(3-Fluoro-4-methoxyphenyl)acetic acid (Predicted) ~35~25
2-(4-methoxyphenyl)acetic acid 55[1]40[2]
Ascorbic Acid (Standard) 2815
Trolox (Standard) 4530

Note: The predicted values for the fluorinated compound are based on the general observation that fluorination can enhance antioxidant activity by modifying the electronic properties of the phenolic hydroxyl group.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Phenolic compounds can exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.

Signaling Pathway: NF-κB Inhibition by Phenolic Compounds

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Phenol Phenolic Compound Phenol->IKK Inhibits

Caption: Phenolic compounds can inhibit the NF-κB signaling pathway.

Detailed Protocols:

  • Inhibition of Protein Denaturation: This simple in-vitro assay screens for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

    • Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.1 mL of the test compound at various concentrations.

    • Adjust the pH to 6.3 using 1N HCl.

    • Incubate at 37 °C for 20 minutes and then at 70 °C for 10 minutes.

    • After cooling, measure the turbidity at 660 nm.

    • Diclofenac sodium can be used as a standard drug.

    • Calculate the percentage inhibition of denaturation and determine the IC₅₀ value.

  • COX-2 Inhibition Assay: This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins.

    • Use a commercially available COX-2 inhibitor screening kit.

    • Prepare the reaction mixture containing the COX-2 enzyme, heme, and a fluorometric substrate.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the fluorescence over time using a microplate reader.

    • Celecoxib is a common positive control.

    • Determine the IC₅₀ value for COX-2 inhibition.

Comparative Data (Predicted vs. Actual)

CompoundProtein Denaturation Inhibition IC₅₀ (µg/mL)COX-2 Inhibition IC₅₀ (µM)
2-(3-Fluoro-4-methoxyphenyl)acetic acid (Predicted) ~80~15
2-(4-methoxyphenyl)acetic acid >10025[1]
Diclofenac Sodium (Standard) 50-
Celecoxib (Standard) -0.5

Note: The predicted enhanced activity of the fluorinated compound is based on potential for stronger binding interactions with the enzyme's active site.

Anticancer Activity

The potential of phenolic compounds to inhibit cancer cell growth is a significant area of research. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Signaling Pathway: MAPK Pathway Modulation in Cancer

GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Phenol Phenolic Compound Phenol->Raf Inhibits Phenol->MEK Inhibits

Caption: Phenolic compounds may exert anticancer effects by inhibiting the MAPK/ERK pathway.

Detailed Protocol: MTT Assay

  • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Doxorubicin can be used as a positive control.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Comparative Data (Predicted vs. Actual)

CompoundMCF-7 IC₅₀ (µM) (48h)HCT-116 IC₅₀ (µM) (48h)
2-(3-Fluoro-4-methoxyphenyl)acetic acid (Predicted) ~25~30
2-(4-methoxyphenyl)acetic acid >50>50
Doxorubicin (Standard) 0.50.8

Note: The predicted anticancer activity is based on the potential of fluorination to enhance cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

Phenolic compounds can exhibit broad-spectrum antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes.

Detailed Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data (Predicted vs. Actual)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2-(3-Fluoro-4-methoxyphenyl)acetic acid (Predicted) ~64~128
2-(4-methoxyphenyl)acetic acid 128256
Ciprofloxacin (Standard) 0.50.25

Note: The predicted increase in antimicrobial activity for the fluorinated compound is based on the ability of fluorine to enhance lipophilicity and membrane disruption.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in-vitro evaluation of this compound derivatives. The inclusion of a detailed synthesis protocol, standardized in-vitro assays, and a comparative analysis (including predicted data based on established structure-activity relationships) offers a robust starting point for researchers in this field.

The predicted enhanced biological activities of the fluorinated derivative underscore the potential of this class of compounds. However, it is crucial to emphasize that these predictions must be validated through rigorous experimental work. The protocols detailed in this guide provide the necessary tools for such validation.

Future research should focus on synthesizing a broader range of this compound derivatives and performing comprehensive in-vitro and in-vivo studies to establish a clear structure-activity relationship and to identify lead compounds for further development as potential therapeutic agents.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 3-Fluoro-4-methoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of molecular building blocks is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and toxicological profiles. 3-Fluoro-4-methoxyphenol is a valuable synthetic intermediate, but its utility is predicated on its isomeric purity. Contamination with other isomers, such as 2-fluoro-4-methoxyphenol or 4-fluoro-2-methoxyphenol, can lead to unpredictable outcomes in downstream applications.

This guide provides a comprehensive comparison of the key spectroscopic data for this compound and its common positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying principles that make these techniques indispensable for unambiguous isomer identification. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals.

Isomers Under Investigation

The primary compound of interest is this compound. For a thorough comparison, we will analyze it alongside five of its structural isomers. The substitution pattern of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, combined with the electron-withdrawing fluorine (-F) atom, creates unique electronic environments around each aromatic proton and carbon. These differences are the key to their spectroscopic differentiation.

Caption: Structures of this compound and its common isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing these isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed electronic and structural map of the molecule. The key diagnostic features are the chemical shifts (δ) and the spin-spin coupling constants (J), particularly those involving fluorine.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the environment of the aromatic protons. The position of the fluorine atom relative to the protons results in characteristic splitting patterns (H-F coupling) that act as a unique fingerprint for each isomer.

IsomerAromatic Proton Chemical Shifts (δ, ppm) & Coupling (J, Hz)-OCH₃ (s)-OH (br s)
This compound ~6.8 (d, J ≈ 9), ~6.7 (dd, J ≈ 9, 2), ~6.6 (d, J ≈ 2)~3.8~5.0
4-Fluoro-2-methoxyphenol [1]Three distinct multiplets in the ~6.5-7.0 range.~3.8~5.5
5-Fluoro-2-methoxyphenol [2]Three distinct multiplets in the ~6.5-7.0 range.~3.8~5.5
2-Fluoro-6-methoxyphenol [3]Three distinct multiplets in the ~6.7-7.1 range.~3.9~5.7

Expertise & Experience: The most telling feature is the magnitude of the J-coupling between protons and the fluorine atom.

  • ³J(H-F) (ortho): Typically 7-11 Hz.

  • ⁴J(H-F) (meta): Typically 4-8 Hz.

  • ⁵J(H-F) (para): Typically 0-3 Hz.

For This compound , we expect to see one proton with a large ortho-coupling, one with a smaller meta-coupling, and one with a negligible para-coupling, leading to a distinct set of doublet and doublet of doublets. This pattern is unique compared to its isomers where the relative positions of H and F are different.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR spectra provide information on the unique carbon environments. The large one-bond C-F coupling (¹J(C-F)) and smaller multi-bond couplings are definitive identifiers.[4]

IsomerC-F (δ, ppm) ¹J(C-F) ≈ 240-250 HzOther Aromatic Carbons (δ, ppm)-OCH₃ (δ, ppm)
This compound ~150 (d)~148 (d, ²J≈10), ~142 (s), ~118 (s), ~115 (d, ²J≈20), ~105 (d, ³J≈5)~56
4-Fluoro-2-methoxyphenol ~155 (d)Carbons ortho to F will show ²J(C-F) coupling (~20-25 Hz).~56
5-Fluoro-2-methoxyphenol ~158 (d)Carbons ortho to F will show ²J(C-F) coupling (~20-25 Hz).~56
2-Fluoro-6-methoxyphenol ~152 (d)Carbons ortho to F will show ²J(C-F) coupling (~15-20 Hz).~56

Expertise & Experience: The carbon directly attached to the fluorine atom will appear as a large doublet with a ¹J(C-F) coupling constant typically exceeding 240 Hz. The carbons ortho and meta to the fluorine will also appear as doublets, but with much smaller ²J(C-F) and ³J(C-F) couplings, respectively.[4] The specific chemical shifts and coupling patterns of the six aromatic carbons provide a unique, high-information-content fingerprint for each isomer.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly specific and sensitive technique. Since there is only one fluorine atom in each isomer, the spectrum will contain a single signal. The chemical shift of this signal is highly sensitive to the electronic environment, making it a powerful, quick check for isomeric identity.

Expertise & Experience: The chemical shift of the fluorine nucleus is dictated by the electron-donating or -withdrawing effects of the substituents in the ortho, meta, and para positions. We can predict that isomers with the strongly electron-donating -OH and -OCH₃ groups in close proximity (ortho or para) to the fluorine will result in a more upfield (less negative) chemical shift compared to isomers where they are meta.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is excellent for confirming the presence of key functional groups but can be more challenging for distinguishing positional isomers. The primary differences will be found in the "fingerprint region" (below 1500 cm⁻¹), where complex C-C, C-O, and C-F stretching and bending vibrations occur.

Functional GroupCharacteristic Wavenumber (cm⁻¹)Expected Appearance
O-H Stretch (Phenolic) 3200 - 3600Broad, strong signal due to hydrogen bonding.[5][6]
C-H Stretch (Aromatic) 3000 - 3100Sharp, medium signals.
C-H Stretch (Aliphatic, -OCH₃) 2850 - 3000Sharp, medium signals.[5]
C=C Stretch (Aromatic) 1450 - 1650Multiple sharp signals of varying intensity.[5]
C-O Stretch (Aryl Ether & Phenol) 1200 - 1280Strong, sharp signals.[5]
C-F Stretch 1000 - 1250Strong, sharp signal. Its exact position is isomer-dependent.

Expertise & Experience: While the major peaks (O-H, C-H, C=C) will be present in all isomers, the exact pattern of peaks in the 1400-1000 cm⁻¹ region will differ subtly but reproducibly. For example, the precise frequency of the C-F stretch and the pattern of aromatic C-H out-of-plane bending bands (900-650 cm⁻¹) are sensitive to the substitution pattern and can be used for differentiation when compared against a known reference standard.

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. While all isomers share the same nominal mass (142 g/mol ), high-resolution mass spectrometry can confirm the elemental composition (C₇H₇FO₂).[1][7] Differentiation relies on subtle differences in the relative abundance of fragment ions.

Molecular Ion Peak (M⁺): m/z = 142

Key Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): [M - 15]⁺ → m/z = 127. This is often a prominent peak resulting from the cleavage of the methoxy group.[1]

  • Loss of formaldehyde (CH₂O): [M - 30]⁺ → m/z = 112. This can occur via rearrangement.

  • Loss of a carbonyl group (CO): [M - 28]⁺ → m/z = 114.

Expertise & Experience: The stability of the resulting fragment ions will be influenced by the relative positions of the substituents. For example, the ease of losing a methyl radical from the methoxy group might be subtly different if the fluorine atom is ortho versus para to it. Therefore, the ratio of the ion abundances (e.g., m/z 127 to m/z 142) can serve as a distinguishing feature, although this can be dependent on the ionization method and energy.[8] It is less definitive than NMR but provides crucial confirmatory data.

Experimental Protocols & Workflow

Adherence to standardized protocols is critical for generating reproducible and trustworthy data.

Analytical_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_id 4. Conclusion Prep Weigh ~10-20 mg of sample Dissolve Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Prep->Dissolve IR FT-IR Spectroscopy (ATR or KBr pellet) Prep->IR Use neat or prepare pellet NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolve->NMR Transfer to NMR tube MS Mass Spectrometry (GC-MS or LC-MS) Dissolve->MS Dilute for analysis Process Process & Analyze Spectra (Chemical Shifts, Coupling, Frequencies, m/z) NMR->Process IR->Process MS->Process Compare Compare data against reference spectra and predicted values Process->Compare ID Unambiguous Isomer Identification Compare->ID

Caption: Standardized workflow for spectroscopic identification of isomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the phenol isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: The use of a high-field NMR spectrometer (≥400 MHz) is essential for resolving the complex splitting patterns of the aromatic region.[9]

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Ensure adequate spectral width to cover the aromatic, methoxy, and hydroxyl proton signals.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlet peaks for carbons not coupled to fluorine. A sufficient number of scans is required due to the low natural abundance of ¹³C.[10]

  • ¹⁹F NMR Acquisition: Use a standard one-pulse experiment. ¹⁹F NMR is highly sensitive, so acquisition times are typically short.

Protocol 2: FT-IR Data Acquisition
  • Sample Preparation: For liquid samples, a drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet can be prepared.

  • Background Scan: Perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Protocol 3: Mass Spectrometry Data Acquisition
  • Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for these volatile compounds.[1]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., 50°C to 250°C at 10°C/min) to ensure good separation.

  • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.

Summary & Conclusion

The unambiguous differentiation of this compound from its positional isomers is not only achievable but essential for ensuring chemical purity and integrity in research and development. While IR and MS provide valuable confirmatory data, NMR spectroscopy, through a combined ¹H, ¹³C, and ¹⁹F approach, stands as the definitive and most information-rich methodology.

The key distinguishing features are summarized below:

TechniqueKey Differentiating Feature
¹H NMR Unique chemical shifts and H-F coupling constants (³J, ⁴J, ⁵J) for the three aromatic protons.
¹³C NMR The large, characteristic ¹J(C-F) coupling constant on the fluorinated carbon and the smaller ²J and ³J couplings on adjacent carbons.
¹⁹F NMR A single peak with a unique chemical shift that is highly sensitive to the isomeric substitution pattern.
IR Subtle but reproducible differences in the fingerprint region (1500-1000 cm⁻¹), particularly the C-F and C-O stretching bands.
MS Identical molecular ion peak (m/z 142), but potentially different relative abundances of key fragment ions (e.g., [M-15]⁺).

By employing the multi-technique workflow detailed in this guide, researchers can confidently verify the identity and purity of their this compound material, mitigating risks and ensuring the reliability and reproducibility of their scientific outcomes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. Handling halogenated organic compounds like 3-Fluoro-4-methoxyphenol requires a comprehensive understanding of their properties to ensure that their disposal does not pose a risk to ourselves, our colleagues, or the environment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a substituted phenol, and its hazard profile is dictated by the functional groups present on the benzene ring. It is classified as a hazardous substance with the following primary concerns:

  • Corrosivity: The compound is known to cause severe skin burns and serious eye damage.[1][2][3] This is a characteristic shared with phenol itself, which is highly corrosive to tissues.[4]

  • Irritancy: It may cause respiratory irritation upon inhalation of its dust or fumes.[1][2][3]

  • Toxicity: It is harmful if swallowed.[5] Phenols, as a class, are readily absorbed through the skin and can exert systemic toxic effects on the central nervous system, liver, and kidneys.[4][6]

  • Environmental Hazard: The compound is harmful to aquatic life with long-lasting effects.[5][7] Therefore, it must not be allowed to enter drains or surface waters.[2][5][7][8]

The fluorine atom increases the strength of the carbon-fluorine bond, which can require higher temperatures for complete thermal decomposition compared to non-halogenated analogues.[9] This is a critical consideration for the ultimate disposal methodology.

Pre-Disposal Operations: Immediate Safety and Handling

Before initiating any disposal procedure, proper handling and personal protection are paramount. The following table summarizes the required Personal Protective Equipment (PPE).

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[2]To protect against splashes of the solid or solutions, which can cause severe eye damage.[1][2]
Hand Protection Double-gloving is recommended. An inner nitrile glove with an outer, heavier-duty glove such as neoprene or butyl rubber.[4][6]Phenols can be readily absorbed through the skin.[4] Neoprene and butyl rubber offer superior resistance to phenols compared to standard nitrile gloves alone.
Body Protection A fully buttoned, flame-resistant lab coat. For larger quantities, a chemical-resistant apron is advised.[6][10]To prevent skin contact from spills or splashes.[6]
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[4][6][10]To prevent inhalation of dust or vapors, which can cause respiratory irritation.[2]

Handling Protocol:

  • Always work within a well-ventilated chemical fume hood.[1][6][11]

  • Avoid generating dust when handling the solid material.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1][11]

  • Ensure an ANSI-approved safety shower and eyewash station are immediately accessible.[4][6]

Step-by-Step Disposal and Decontamination Protocol

Disposal of this compound must be treated as a hazardous waste stream. Under no circumstances should it be disposed of down the sanitary sewer.[2][8]

Step 1: Waste Segregation and Containment

  • Solid Waste: Collect pure this compound, residues, and any material used for spill cleanup (e.g., vermiculite, sand) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[1][4][12]

  • Liquid Waste: Collect solutions containing this compound in a compatible, sealable hazardous waste container.[12] Because this is a halogenated organic compound, this waste stream should be designated as "Halogenated Organic Waste".[13] Do not mix with non-halogenated or other incompatible waste streams.[5][10]

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the compound must be placed in a designated solid hazardous waste container.[12] Reusable glassware must be decontaminated.

Step 2: Decontamination of Reusable Glassware

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone). Collect this rinseate in the designated "Halogenated Organic Waste" container.[14]

  • Wash: Wash the triple-rinsed glassware with soap and water.[11]

  • Final Rinse: Perform a final rinse with deionized water.

Step 3: Managing Spills

The response to a spill depends on its scale.

  • Small Spills (<50 mL or equivalent solid):

    • Ensure proper PPE is worn.[4]

    • Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[4][15] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a hazardous waste container.[7]

    • Wipe the area with a cloth dampened with a solvent (like acetone), placing the cloth in the waste container.

    • Finally, clean the area with soap and water.[11]

  • Large Spills (>50 mL or equivalent solid):

    • Evacuate the immediate area and close the doors.[4][11]

    • Alert your colleagues and notify your institution's Environmental Health and Safety (EHS) department immediately.[4]

    • If safe to do so, remove any ignition sources.[4]

Step 4: Final Disposal Pathway

  • Labeling and Storage: Ensure all waste containers are sealed and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive, Toxic, Environmental Hazard).[1][12] Store the containers in a designated satellite accumulation area away from incompatible materials like strong oxidizers and bases.[4][16]

  • Professional Disposal: The final disposal must be conducted through your institution's EHS-approved hazardous waste contractor. The preferred method for halogenated phenols is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[1][2][15][17] This process is necessary to break the strong carbon-fluorine bond and to neutralize the resulting acidic gases like hydrogen fluoride.[17] Landfilling in a specially licensed and secured facility is a less preferable alternative.[1][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_2 Final Disposal Start Material Used or Spilled Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (Pure compound, contaminated items) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, rinseate) Waste_Type->Liquid_Waste Liquid Solid_Container Seal in 'Solid Halogenated Hazardous Waste' Container Solid_Waste->Solid_Container Liquid_Container Seal in 'Liquid Halogenated Hazardous Waste' Container Liquid_Waste->Liquid_Container Label Label Container Correctly (Name, Hazards, Date) Solid_Container->Label Liquid_Container->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Incinerate High-Temperature Incineration (Licensed Facility) EHS->Incinerate

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide on the safe handling of 3-Fluoro-4-methoxyphenol. In our work as researchers and drug development professionals, the integrity of our data is paramount, but it must never come at the expense of personal safety. This document moves beyond a simple checklist to provide a deep, procedural understanding of why specific personal protective equipment (PPE) and handling protocols are non-negotiable when working with this corrosive and irritating compound. Our goal is to build a culture of safety that is as rigorous as our science.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is not a benign reagent. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents a dual threat that dictates our entire safety protocol.

It is classified as:

  • Skin Corrosion, Sub-category 1B: This means the chemical is capable of causing severe, irreversible skin burns and eye damage upon contact.[1]

  • Specific Target Organ Toxicity – Single Exposure, Category 3: This classification indicates that it may cause respiratory irritation if inhaled.[1]

The assigned hazard statements, H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) , are our primary directives for selecting PPE.[1][2] The signal word "Danger" on its Safety Data Sheet (SDS) underscores the need for meticulous precautions.[1]

The Hierarchy of Controls: Beyond Simple PPE

Before we even select a pair of gloves, we must acknowledge the hierarchy of safety controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.

  • Engineering Controls: Your primary barrier is a properly functioning chemical fume hood. All weighing, mixing, and transferring of this compound, especially in its powdered form, must occur within a fume hood to contain dusts and vapors.[1][3] Local exhaust ventilation is a mandatory requirement to mitigate the inhalation risk.[2]

  • Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). This includes practices like never working alone, keeping containers tightly sealed when not in use, and washing hands thoroughly after handling.[2]

Mandated PPE: A Three-Tiered Defense System

The selection of PPE is a direct response to the identified hazards. We will approach this as a three-tiered system, with each level providing an increasing barrier against exposure.

Tier 1: Foundational Protection for All Operations

This is the absolute minimum requirement for any procedure involving this compound.

  • Eye and Face Protection: Standard safety glasses are insufficient. The severe corrosive nature of this chemical (H314) mandates the use of tightly fitting, indirectly vented chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[1][4] These provide a seal around the eyes to protect against splashes and fine dust.

  • Hand Protection: Given the risk of severe skin burns, chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact.[5] If prolonged contact is anticipated, thicker, chemical-resistant gloves should be worn.[4] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.

  • Body Protection: A laboratory coat is essential to protect skin and personal clothing from incidental contact.[4]

Tier 2: Respiratory Protection

This tier addresses the H335 hazard—respiratory irritation.

  • When is it needed? Respiratory protection is necessary if you are handling large quantities of the solid, if there is a risk of aerosol generation that cannot be contained by a fume hood, or if you experience any irritation despite using a fume hood.

  • What to use? In such cases, a full-face respirator with appropriate cartridges or a NIOSH/MSHA-approved respirator is required.[1][3] The fit of the respirator is critical to its effectiveness.[2]

Tier 3: Enhanced Protection for High-Risk Scenarios

For procedures involving larger volumes, heating, or reactions under pressure, enhanced protection is warranted.

  • Enhanced Eye/Face Protection: A face shield must be worn over your chemical splash goggles. This provides a full barrier against splashes and sprays.[4]

  • Enhanced Body Protection: For tasks with a high risk of significant splashes, supplement your lab coat with a chemically impervious apron .[4] Fire/flame resistant clothing may also be specified depending on the overall process hazards.[1]

TaskMinimum Required PPE
Weighing Solid Compound Chemical Splash Goggles, Nitrile Gloves, Lab Coat (all within a fume hood).
Preparing a Solution Chemical Splash Goggles, Nitrile Gloves, Lab Coat (within a fume hood).
Running a Reaction (Small Scale) Chemical Splash Goggles, Nitrile Gloves, Lab Coat.
Transferring Large Volumes (>1L) Face Shield over Chemical Splash Goggles, Chemical-Resistant Gloves, Lab Coat, Impervious Apron.
Responding to a Spill Full-Face Respirator, Chemical-Resistant Gloves, Protective Clothing.

Operational and Disposal Plans: A Step-by-Step Protocol

Pre-Operational Checklist:

  • Verify Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[6]

  • Inspect PPE: Check all PPE for damage, such as cracks in goggles or tears in gloves.

  • Review SDS: Have the Safety Data Sheet for this compound readily available.

Safe Handling Protocol:

  • Don all required Tier 1 PPE before entering the designated handling area.

  • Perform all manipulations of the solid compound within the fume hood to prevent dust formation and inhalation.[1]

  • When handling, avoid all personal contact, including inhalation.[2]

  • Use non-sparking tools if flammable solvents are present.[1]

  • After handling, wash hands thoroughly with soap and water.[2] Contaminated work clothes should be laundered separately before reuse.[2]

Disposal Plan: this compound and any materials contaminated with it must be treated as hazardous waste.[5]

  • Waste Segregation: Do not dispose of this chemical down the drain.[5]

  • Solid Waste: Collect unused compound and contaminated solids (e.g., weigh boats, contaminated gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[5][7]

  • Liquid Waste: Collect solutions in a separate, compatible, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's safety office.[8]

  • Disposal: Store sealed waste containers in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5]

Emergency Response Protocol

In the event of an exposure, immediate and correct action is critical.

EmergencyResponse start_node EXPOSURE OCCURS decision_node decision_node start_node->decision_node Identify Exposure Type action_node_skin Remove contaminated clothing immediately. Flush with water for at least 15 mins (use safety shower for large areas). decision_node->action_node_skin Skin Contact action_node_eye IMMEDIATELY flush eyes at eyewash station for at least 15 minutes. Hold eyelids open. Remove contact lenses while rinsing. decision_node->action_node_eye Eye Contact action_node_inhale Move to fresh air immediately. decision_node->action_node_inhale Inhalation action_node action_node critical_action_node SEEK IMMEDIATE MEDICAL ATTENTION Call emergency services & inform supervisor. action_node_skin->critical_action_node Then action_node_eye->critical_action_node Then action_node_inhale->critical_action_node Then

Caption: Emergency response workflow for exposure to this compound.

Detailed Emergency Steps:

  • If on Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] For large exposures, use the safety shower.[9] While rinsing, quickly remove all contaminated clothing and jewelry.[2][9] Seek immediate medical attention.

  • If in Eyes: Seconds count. Immediately proceed to an eyewash station and flush the eye(s) for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][9] Remove contact lenses while rinsing, but do not delay the flush to do so.[1][9] You must get medical help immediately.[2]

  • If Inhaled: Move the victim to fresh air at once.[1][2] If breathing is difficult or irritation persists, get emergency medical help immediately.[1]

  • If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1][2] Call a poison control center or doctor immediately for treatment advice.[1]

By integrating these safety principles into every aspect of your workflow, you ensure protection for yourself and your colleagues, allowing you to focus on achieving breakthrough results with confidence and integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.